molecular formula C25H24ClF4N5O5S2 B13439095 Fluoxapiprolin CAS No. 1360819-11-9

Fluoxapiprolin

Cat. No.: B13439095
CAS No.: 1360819-11-9
M. Wt: 650.1 g/mol
InChI Key: ZEXXEODAXHSRDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoxapiprolin is a novel conventional fungicide active ingredient belonging to the chemical class of piperidinyl-thiazole-isoxazolines and classified by the Fungicide Resistance Action Committee (FRAC) as an oxysterol-binding protein inhibitor (OSBPI, Group 49) . Its molecular structure is highly similar to that of oxathiapiprolin, and it is a racemate, with its (R)- and (S)-enantiomers exhibiting nearly identical biological activity . This fungicide demonstrates a highly specific mode of action, targeting oxysterol-binding proteins in plant-pathogenic oomycetes . It exhibits strong inhibitory activity against a broad spectrum of oomycetes, including numerous Phytophthora species (such as P. capsici, P. sojae, and P. infestans ) and certain Pythium species (like Py. ultimum ), while showing minimal impact on fungi belonging to basidiomycota, ascomycota, and anamorphic groups . This compound is systemic and can be translocated within the plant, providing both protective and curative properties against diseases like pepper Phytophthora blight . Its primary research and application value lies in controlling devastating oomycete diseases such as late blight in potatoes and tomatoes, downy mildew in grapes and vegetables, and Phytophthora blight in a wide range of crops . It is proposed for use on brassica head and stem vegetables, bulb vegetables, cucurbit vegetables, fruiting vegetables, leafy vegetables, leaf petiole vegetables, grapes, and potatoes . As a new active ingredient with a novel mode of action, it serves as a critical tool for resistance management in Integrated Pest Management (IPM) programs, offering an effective solution against pathogens that have developed resistance to other fungicide classes . Regulatory assessments by health and environmental agencies have concluded that when used according to the approved label directions, the risks associated with this compound are acceptable . It is important to note that this product is designated for professional and research applications only. Intended Use: For Professional and Research Use Only. Safety Notice: This product is strictly for research purposes. It is not intended for personal, domestic, or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1360819-11-9

Molecular Formula

C25H24ClF4N5O5S2

Molecular Weight

650.1 g/mol

IUPAC Name

[2-[3-[2-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]piperidin-4-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl]-3-chlorophenyl] methanesulfonate

InChI

InChI=1S/C25H24ClF4N5O5S2/c1-42(37,38)40-19-4-2-3-14(26)22(19)20-10-15(33-39-20)17-12-41-25(31-17)13-5-7-34(8-6-13)21(36)11-35-18(24(29)30)9-16(32-35)23(27)28/h2-4,9,12-13,20,23-24H,5-8,10-11H2,1H3

InChI Key

ZEXXEODAXHSRDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=C(C(=CC=C1)Cl)C2CC(=NO2)C3=CSC(=N3)C4CCN(CC4)C(=O)CN5C(=CC(=N5)C(F)F)C(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fluoxapiprolin on Oomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating potent and specific activity against a wide range of plant-pathogenic oomycetes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Code 49, its unique mode of action targets a crucial cellular process: lipid homeostasis and transfer.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism of this compound, detailing its target, the biochemical consequences of its action, and the experimental methodologies used to elucidate this mechanism. The information is intended to support further research, resistance management strategies, and the development of new oomycete control agents.

The Molecular Target: Oxysterol-Binding Protein Related Protein 1 (ORP1)

The primary target of this compound in oomycetes is an oxysterol-binding protein (OSBP) homologue, specifically Oxysterol-Binding Protein Related Protein 1 (ORP1).[1][3][4] OSBPs and their related proteins (ORPs) are a conserved family of lipid transfer proteins found in eukaryotes.[5][6] They play a critical role in intracellular lipid transport, maintaining the lipid composition of cellular membranes, and are involved in various signaling pathways.[2][6][7]

This compound acts as an inhibitor of ORP1, disrupting its normal function.[1][8] The binding of this compound to ORP1 is highly specific, leading to a cascade of events that are detrimental to the oomycete cell.

Mechanism of Action: Disruption of Lipid Homeostasis

The inhibition of ORP1 by this compound fundamentally disrupts lipid homeostasis within the oomycete.[1][2] This disruption manifests in several key ways:

  • Impaired Lipid Transfer: ORPs are implicated in the non-vesicular transport of lipids, such as sterols and phospholipids, between organelle membranes, particularly at membrane contact sites (MCSs) between the endoplasmic reticulum and other organelles like the Golgi apparatus and plasma membrane.[6][7] By inhibiting ORP1, this compound is thought to sever these crucial lipid supply lines.

  • Altered Membrane Integrity and Function: The correct lipid composition is vital for the physical properties and enzymatic activities of cellular membranes. The disruption of lipid transport by this compound leads to aberrant membrane composition, compromising their function in signaling and transport.[2][7]

  • Disruption of Complex Lipid Synthesis: The formation of more complex lipids, essential for various cellular structures and functions, is also affected by the inhibition of ORP1.[1][2]

  • Impact on Cell Signaling: Lipids are key signaling molecules. By altering the distribution and availability of specific lipids, this compound indirectly interferes with essential cell signaling pathways necessary for growth, development, and pathogenesis.[1][2]

The culmination of these effects is the potent inhibition of various stages of the oomycete life cycle, including mycelial growth, sporangium formation, zoospore release, and germination.[9][10][11] This comprehensive action contributes to both the protective and curative efficacy of this compound.[9]

fluoxapiprolin_mechanism cluster_pathway This compound's Mechanism of Action This compound This compound orp1 ORP1 (Oxysterol-Binding Protein Related Protein 1) This compound->orp1 Binds to & Inhibits lipid_transfer Lipid Transfer (e.g., Sterols) orp1->lipid_transfer membrane_integrity Membrane Integrity & Function orp1->membrane_integrity complex_lipids Complex Lipid Synthesis orp1->complex_lipids signaling Cell Signaling orp1->signaling growth_inhibition Inhibition of Growth & Development orp1->growth_inhibition Disruption leads to

Figure 1: Signaling pathway of this compound's action on oomycetes.

Quantitative Efficacy Data

This compound exhibits exceptional potency against a range of economically important oomycetes. The effective concentration required to inhibit 50% of growth (EC50) is consistently in the sub-parts-per-million range.

Oomycete SpeciesIsolate CountMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
Phytophthora capsici1300.00043Not Specified[3]
Phytophthora infestans1030.00035Not Specified[8][12]
Phytophthora spp. and Pythium spp.Not SpecifiedNot Applicable2.12 x 10⁻⁴ to 2.92[9]

Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of established experimental protocols.

Mycelial Growth Inhibition Assay for EC50 Determination

This assay is fundamental for quantifying the in vitro efficacy of a fungicide.

Objective: To determine the concentration of this compound that inhibits the mycelial growth of an oomycete by 50%.

Methodology:

  • Media Preparation: Prepare a suitable growth medium (e.g., V8 juice agar or lima bean agar) and amend with a serial dilution of this compound. A solvent control (without this compound) is also prepared.

  • Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the growing edge of an actively growing oomycete culture and placed in the center of each fungicide-amended and control plate.

  • Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a defined period, or until the mycelial growth in the control plate reaches a specific diameter.

  • Data Collection: The diameter of the fungal colony is measured in two perpendicular directions for each plate.

  • Analysis: The percentage of mycelial growth inhibition is calculated relative to the solvent control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.[13]

ec50_workflow cluster_workflow EC50 Determination Workflow prep Prepare Fungicide-Amended Growth Media inoculate Inoculate with Oomycete Mycelial Plug prep->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition vs. Control measure->calculate analyze Determine EC50 via Dose-Response Analysis calculate->analyze

Figure 2: Experimental workflow for determining EC50 values.

Resistance Mechanism Elucidation via Gene Editing

The use of CRISPR/Cas9 technology has been instrumental in confirming the role of specific mutations in the ORP1 gene in conferring resistance to this compound.

Objective: To verify that a specific point mutation in the ORP1 gene leads to this compound resistance.

Methodology:

  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the specific region of the ORP1 gene where the mutation is to be introduced.

  • Vector Construction: The sgRNAs and the Cas9 nuclease gene are cloned into a suitable expression vector for the oomycete. A donor DNA template containing the desired point mutation and flanking homology arms is also prepared.

  • Transformation: Protoplasts of a wild-type, this compound-sensitive oomycete strain are transformed with the CRISPR/Cas9 and donor DNA constructs.

  • Selection and Screening: Transformants are selected on a medium containing a selective agent and then screened for this compound resistance by growing them on a medium amended with the fungicide.

  • Verification: Genomic DNA is extracted from resistant transformants, and the target region of the ORP1 gene is sequenced to confirm the presence of the intended point mutation.[4][8]

Resistance to this compound

The development of resistance is a significant concern for single-site-of-action fungicides like this compound.[2][14]

  • Mechanism of Resistance: Resistance to this compound is primarily conferred by point mutations in the target gene, ORP1.[8][12] Studies on Phytophthora infestans have identified several mutations, such as S768I+N837I and S768I+L860I, that result in high levels of resistance.[8][12]

  • Cross-Resistance: Positive cross-resistance has been observed between this compound and oxathiapiprolin, another OSBPI fungicide.[2][8] This means that oomycete populations resistant to one are likely to be resistant to the other.

  • Resistance Management: To mitigate the risk of resistance, it is crucial to use this compound as part of an integrated pest management (IPM) program. This includes rotating or mixing it with fungicides that have different modes of action, adhering to label application rates and numbers, and applying it preventatively.[2][14]

logical_relationship cluster_logic Logical Relationship of this compound Action application This compound Application inhibition ORP1 Inhibition application->inhibition disruption Disruption of Lipid Homeostasis inhibition->disruption cellular_effects Inhibition of Mycelial Growth, Sporulation, and Germination disruption->cellular_effects control Control of Oomycete Disease cellular_effects->control

Figure 3: Logical relationship of this compound's action and effects.

Conclusion

This compound represents a significant advancement in oomycete control through its novel mode of action targeting ORP1 and the subsequent disruption of essential lipid-related cellular processes. A thorough understanding of its mechanism, as detailed in this guide, is paramount for its effective and sustainable use. Continued research into the intricacies of ORP1 function in oomycetes and ongoing monitoring for resistance are critical for preserving the longevity of this valuable fungicidal class.

References

The Discovery and Synthesis of Fluoxapiprolin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin, a novel fungicide developed by Bayer Crop Science, represents a significant advancement in the control of oomycete pathogens.[1] As a member of the piperidinyl thiazole isoxazoline chemical class, it is structurally similar to oxathiapiprolin and acts via a novel mode of action: the inhibition of the oxysterol-binding protein (OSBP).[1] This mechanism disrupts lipid homeostasis and transfer, crucial for the survival of these destructive plant pathogens. This technical guide provides a comprehensive overview of the discovery process, from initial screening concepts to lead optimization, and details the chemical synthesis pathway of this compound. It includes quantitative efficacy data, detailed experimental protocols for key bioassays, and visualizations of the discovery workflow and synthesis pathway to facilitate a deeper understanding for research and development professionals in the agrochemical field.

Discovery Pathway

The discovery of this compound is rooted in the exploration of the piperidinyl thiazole isoxazoline scaffold, which showed exceptional potency against oomycete pathogens. The journey from a vast chemical library to a commercial fungicide candidate is a multi-step process involving initial screening, hit-to-lead, and lead optimization phases.

Initial Screening and Target Identification

The discovery of the closely related fungicide, oxathiapiprolin, provides insight into the initial stages that likely led to the development of this compound. The process began with the high-throughput screening (HTS) of a diverse library of chemical compounds.[2][3] Specifically, a bis-amide compound library constructed around a piperidine-thiazole-carbonyl core was screened for activity against oomycete pathogens.[2][3] This initial large-scale screening identified promising "hit" compounds that exhibited the desired fungicidal activity.

These hits then underwent further evaluation to identify a "lead" compound with a favorable profile for further development. A key breakthrough in this discovery program was the identification of a novel mode of action. It was determined that this chemical class targets an oxysterol-binding protein (OSBP), a previously unexploited target for oomycete control.[2] This novel mechanism of action is a significant advantage, as it provides a new tool for managing fungicide resistance.

cluster_0 Discovery Workflow A High-Throughput Screening (HTS) of Bis-amide Compound Library B Identification of 'Hit' Compounds with Anti-Oomycete Activity A->B C Hit-to-Lead: Identification of a Lead Compound with Favorable Profile B->C D Target Identification: Oxysterol-Binding Protein (OSBP) C->D E Lead Optimization: Structure-Activity Relationship (SAR) Studies C->E F Selection of this compound as a Development Candidate E->F

Discovery workflow leading to this compound.
Lead Optimization

Following the identification of a lead compound from the piperidinyl thiazole isoxazoline class, the lead optimization phase commenced. This iterative process involves the synthesis and testing of numerous analogs to improve potency, selectivity, pharmacokinetic properties, and safety. Structure-activity relationship (SAR) studies are central to this phase, guiding the chemical modifications to enhance the desired characteristics of the molecule. While specific SAR data for the direct optimization of this compound is not extensively published, the structural similarities to oxathiapiprolin suggest that modifications to the pyrazole, piperidine, thiazole, and isoxazoline rings, as well as the phenyl group, were systematically explored to achieve the optimal balance of properties.

Synthesis Pathway of this compound

The chemical synthesis of this compound is a multi-step process that involves the construction of the complex heterocyclic core. The following pathway has been described for its preparation.[1]

The synthesis commences with a trichlorinated and vinylated cyclohexene oxide, which undergoes thermal aromatization to form an o,o'-disubstituted styrene. This intermediate is then sulfonylated to yield the corresponding mesylate. The carbon-carbon double bond of the styrene derivative is then converted to an α-chloroketosubstituted isoxazoline derivative through a reaction with chloroacetylhydroximinoyl chloride.

The subsequent key step is the condensation of this isoxazoline derivative with piperidine-4-carbothioamide, which introduces the piperidine and thiazole rings, forming a piperidinium salt. This salt is then transformed into a chloroacetamide derivative by reacting with chloroacetyl chloride. In the final step, a nucleophilic substitution of the chlorine atom with 3,5-bis(difluoromethyl)pyrazole affords the final product, this compound.[1]

cluster_1 This compound Synthesis Pathway Start Trichlorinated and Vinylated Cyclohexene Oxide A Thermal Aromatization Start->A B o,o'-Disubstituted Styrene A->B C Sulfonylation B->C D Mesylate Intermediate C->D E Reaction with Chloroacetyl- hydroximinoyl Chloride D->E F α-Chloroketosubstituted Isoxazoline Derivative E->F G Condensation with Piperidine- 4-carbothioamide F->G H Piperidinium Salt G->H I Reaction with Chloroacetyl Chloride H->I J Chloroacetamide Derivative I->J K Nucleophilic Substitution with 3,5-bis(difluoromethyl)pyrazole J->K End This compound K->End

Generalized synthesis pathway of this compound.

Quantitative Efficacy Data

This compound exhibits potent inhibitory activity against a range of economically important oomycete pathogens. The half-maximal effective concentration (EC50) values demonstrate its high efficacy at low concentrations.

Oomycete SpeciesCommon DiseaseEC50 (µg/mL)
Phytophthora capsiciPhytophthora Blight2.12 x 10⁻⁴ - 2.92
Phytophthora infestansLate Blight2.12 x 10⁻⁴ - 2.92
Phytophthora spp.Various Rots2.12 x 10⁻⁴ - 2.92
Pythium spp.Damping-off2.12 x 10⁻⁴ - 2.92

Data sourced from a study by Li et al. (2024), which reported a range of EC50 values for various Phytophthora and Pythium species.[4]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay (Amended Agar Medium Method)

This protocol is a standard method for determining the in vitro efficacy of fungicides against mycelial-growing oomycetes.

1. Preparation of Fungicide Stock Solutions:

  • Accurately weigh a sample of technical-grade this compound.

  • Dissolve the sample in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare a series of dilutions from the stock solution to achieve the desired final concentrations in the growth medium.

2. Preparation of Amended Agar Medium:

  • Prepare a suitable growth medium for the target oomycete (e.g., potato dextrose agar - PDA, or V8 juice agar).

  • Autoclave the medium and allow it to cool to approximately 45-50°C in a water bath.

  • Add the appropriate volume of the this compound dilutions to the molten agar to achieve the desired final concentrations. Also, prepare a control medium with the solvent alone.

  • Pour the amended and control media into sterile Petri dishes and allow them to solidify.

3. Inoculation and Incubation:

  • From the actively growing edge of a young oomycete culture, cut mycelial plugs of a uniform diameter (e.g., 5 mm) using a sterile cork borer.

  • Place one mycelial plug in the center of each amended and control agar plate.

  • Incubate the plates in the dark at the optimal growth temperature for the specific oomycete (e.g., 20-25°C).

4. Data Collection and Analysis:

  • After a defined incubation period (when the mycelium in the control plates has reached a significant diameter but not the edge of the plate), measure the colony diameter in two perpendicular directions for each plate.

  • Calculate the average colony diameter for each concentration and the control.

  • Determine the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a potent and innovative fungicide developed through a systematic discovery and optimization process. Its novel mode of action, targeting the oxysterol-binding protein, provides a valuable tool for the management of oomycete diseases and for combating fungicide resistance. The multi-step synthesis pathway allows for the efficient production of this complex molecule. The high in vitro efficacy, as demonstrated by the low EC50 values against a range of pathogens, underscores its importance in modern crop protection strategies. This technical guide provides a foundational understanding of the key scientific aspects of this compound for professionals in the field of agrochemical research and development.

References

Fluoxapiprolin's Biological Activity Against Phytophthora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, developed by Bayer Crop Science.[1][2] It demonstrates potent and specific activity against oomycete pathogens, particularly those of the genus Phytophthora, which are responsible for devastating diseases in a wide range of agricultural crops. This technical guide provides an in-depth overview of the biological activity of this compound against Phytophthora, detailing its mechanism of action, in vitro and in vivo efficacy, and the molecular basis of resistance. The information is intended to support further research and development in the field of oomycete disease management.

Mechanism of Action: Inhibition of Oxysterol-Binding Protein

This compound is classified as a Group 49 fungicide by the Fungicide Resistance Action Committee (FRAC), targeting an oxysterol-binding protein (OSBP).[3][4] Its mode of action involves the inhibition of an OSBP-related protein (ORP), specifically ORP1 in Phytophthora.[4] This inhibition disrupts critical cellular processes, including lipid metabolism, sterol transport, and the maintenance of cellular membrane integrity, which are essential for the survival and growth of the pathogen.[4] The disruption of these processes ultimately leads to the cessation of growth and death of the oomycete. This compound and the related compound oxathiapiprolin share this mechanism and exhibit cross-resistance.[5][6][7]

cluster_0 This compound Action This compound This compound PcORP1 Phytophthora ORP1 (Oxysterol-Binding Protein) This compound->PcORP1 Binds to & Inhibits Lipid_Transport Lipid Transport & Membrane Integrity PcORP1->Lipid_Transport Disruption of Growth_Inhibition Growth Inhibition & Pathogen Death Lipid_Transport->Growth_Inhibition Leads to

Caption: Mechanism of action of this compound against Phytophthora.

In Vitro Efficacy Against Phytophthora Species

This compound exhibits exceptional in vitro activity against various Phytophthora species, with very low effective concentrations (EC50) required to inhibit mycelial growth.

Phytophthora SpeciesNo. of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Reference
P. capsici1300.00043Not specified[8]
P. infestans1030.000350.000023 - 0.00119[5][6]
Phytophthora spp. (general)Not specifiedNot specified2.12 × 10⁻⁴ - 2.92[1]

This compound is also effective against other critical stages of the Phytophthora life cycle, including sporangium production and cystospore germination.[1] It has been shown to be more effective at inhibiting mycelial growth, sporangium production, and cystospore germination in P. capsici than at reducing zoospore release.[1]

In Vivo Activity and Protective/Curative Properties

Greenhouse and field studies have confirmed the high efficacy of this compound in controlling diseases caused by Phytophthora. It provides both protective and curative control with sustained residual activity at low use rates.[3] For instance, foliar applications of this compound at 20 g a.i./ha significantly controlled late blight of tomato, caused by P. infestans, providing over 75% disease control in field trials.[9] The compound is active against major steps in the infection process, including spore germination, germ tube elongation, penetration, and mycelial growth.[3] Furthermore, this compound has demonstrated systemic translocation capabilities in plants like pepper, which contributes to its overall efficacy.[1]

cluster_1 Infection & Control Workflow Spore Phytophthora Spore (Zoospore/Sporangia) Germination Germination & Germ Tube Elongation Spore->Germination Penetration Host Penetration Germination->Penetration Mycelial_Growth Mycelial Growth (Colonization) Penetration->Mycelial_Growth Sporulation Sporangia Formation Mycelial_Growth->Sporulation Fluoxapiprolin_Action This compound Fluoxapiprolin_Action->Germination Inhibits Fluoxapiprolin_Action->Mycelial_Growth Inhibits Fluoxapiprolin_Action->Sporulation Inhibits

Caption: Phytophthora infection stages inhibited by this compound.

Resistance to this compound

The risk of Phytophthora developing resistance to this compound is considered moderate.[5][8] Resistance is associated with specific point mutations in the target protein, ORP1. Several mutations have been identified in laboratory-generated resistant mutants of P. capsici and P. infestans.

Table of Point Mutations in ORP1 Conferring Resistance to this compound:

Phytophthora SpeciesPoint Mutation(s) in ORP1Resistance Factor (RF)Reference
P. capsiciG770V> 1000[8]
P. capsiciN835S + I877F> 1000[8]
P. capsiciΔN835, N767I, N837T + S910C< 100[8]
P. infestansS768I + N837I> 1000[5][6]
P. infestansS768I + L860I> 1000[5][6]
P. infestansS768I14 - >1000[5][10]
P. infestansI877F14 - >1000[5][10]

It is noteworthy that the fitness of these resistant mutants is often similar to or lower than that of the parental wild-type isolates.[5][8]

cluster_2 Resistance Development Logic Exposure Repeated this compound Exposure Selection Selection Pressure Exposure->Selection Mutation Point Mutation in ORP1 Gene Selection->Mutation Altered_Protein Altered ORP1 Protein Mutation->Altered_Protein Reduced_Binding Reduced Fungicide Binding Affinity Altered_Protein->Reduced_Binding Resistance This compound Resistance Reduced_Binding->Resistance

Caption: Logical flow of resistance development to this compound.

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol is a standard method to determine the EC50 value of a fungicide against the mycelial growth of Phytophthora.

  • Media Preparation: Prepare a suitable growth medium, such as V8 juice agar or potato dextrose agar (PDA), and sterilize by autoclaving.[9]

  • Fungicide Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Amended Media: While the autoclaved medium is still molten (around 50-60°C), add appropriate volumes of the fungicide stock solution to achieve a series of desired final concentrations (e.g., 0.0001, 0.01, 0.1, 1, 10 µg/mL). Also, prepare a control medium with the solvent alone.

  • Plating: Pour the amended and control media into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing Phytophthora culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at a suitable temperature for the Phytophthora species being tested (e.g., 25°C).

  • Data Collection: Measure the colony diameter of the mycelial growth at regular intervals until the growth on the control plates nears the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use this data to perform a probit or logistic regression analysis to determine the EC50 value.

Greenhouse Protective and Curative Assay

This protocol assesses the in vivo efficacy of this compound.

  • Plant Propagation: Grow susceptible host plants (e.g., pepper or tomato) in pots under controlled greenhouse conditions.

  • Fungicide Application:

    • Protective: Spray the plants with a formulated solution of this compound at various concentrations. Allow the foliage to dry completely.

    • Curative: Inoculate the plants first (see step 3) and then apply the this compound spray at a set time post-inoculation (e.g., 24 hours).

  • Inoculation: Prepare a zoospore or sporangial suspension of the target Phytophthora species in sterile water. Inoculate the plants by spraying the suspension onto the foliage until runoff.

  • Incubation: Place the inoculated plants in a high-humidity chamber at an optimal temperature for disease development.

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each plant. This can be done by visually rating the percentage of leaf area with disease symptoms or by counting the number of lesions.

  • Data Analysis: Calculate the percentage of disease control for each treatment relative to the untreated, inoculated control.

cluster_3 In Vitro Mycelial Growth Assay Workflow Start Start Prep_Media Prepare Fungicide- Amended Agar Start->Prep_Media Inoculate Inoculate with Phytophthora Mycelial Plug Prep_Media->Inoculate Incubate Incubate at 25°C in the Dark Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition and EC50 Value Measure->Calculate End End Calculate->End

Caption: Workflow for determining in vitro mycelial growth inhibition.

Conclusion

This compound is a highly effective fungicide against Phytophthora species, acting through a specific mechanism of OSBP inhibition. Its strong in vitro and in vivo activity, coupled with systemic properties, makes it a valuable tool for the management of diseases like late blight and root rot. Understanding the potential for resistance development through target site mutations is crucial for implementing sustainable disease management strategies that will preserve the long-term efficacy of this important active ingredient. Future research should continue to monitor for resistance in field populations and explore the fitness costs associated with resistance-conferring mutations.

References

Technical Guide: Physicochemical Properties of Technical Grade Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class. It is classified under the Fungicide Resistance Action Committee (FRAC) Code 49, which targets the oxysterol-binding protein (OSBP). Its unique mode of action makes it a valuable tool for managing oomycete pathogens. This technical guide provides an in-depth overview of the physicochemical properties of technical grade this compound, detailed experimental protocols for their determination based on internationally recognized guidelines, and a visualization of its mechanism of action.

Physicochemical Properties

The following tables summarize the key physicochemical properties of technical grade this compound. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

Table 1: General and Physical Properties of Technical Grade this compound

PropertyValue
Common Name This compound
IUPAC Name 2-{(5RS)-3-[2-(1-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-4,5-dihydro-1,2-oxazol-5-yl}-3-chlorophenyl methanesulfonate
CAS Registry Number 1360819-11-9
Molecular Formula C₂₅H₂₄ClF₄N₅O₅S₂
Molecular Weight 650.1 g/mol
Physical Form Solid (light beige powder)
Odor Weak, not characteristic
Melting Point 146.4 °C
Boiling Point Decomposition observed before boiling
Density 1.51 g/mL at 20°C

Source: Australian Pesticides and Veterinary Medicines Authority

Table 2: Solubility and Partitioning Properties of Technical Grade this compound

PropertyValue
Solubility in Water 0.08 mg/L (at 20°C, pH 5.9)
Solubility in Organic Solvents (at 20°C)
   Methanol1.3 g/L
   n-Heptane0.061 g/L
   Toluene1.1 g/L
   Dichloromethane143 g/L
   Acetone84 g/L
   Ethyl acetate15 g/L
   Dimethyl sulfoxide>270 g/L
Vapor Pressure 3.0 x 10⁻⁵ Pa at 20°C4.5 x 10⁻⁵ Pa at 25°C
Octanol-Water Partition Coefficient (Log Kₒw) 3.4 (at pH 4, 7, and 9)

Source: Australian Pesticides and Veterinary Medicines Authority, United States Environmental Protection Agency[1]

Experimental Protocols

The determination of the physicochemical properties of active ingredients like this compound is typically conducted following standardized and validated methods, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and international acceptance.

Melting Point Determination (Following OECD Guideline 102)

The melting point is determined to ascertain the purity of the substance and is a critical parameter for its characterization.

Methodology:

  • Principle: The temperature at which the phase transition from solid to liquid occurs at atmospheric pressure is determined.

  • Apparatus: A capillary tube apparatus with a heated metal block or a liquid bath is commonly used. Differential Scanning Calorimetry (DSC) is also a suitable method.

  • Procedure:

    • A small, finely powdered sample of technical grade this compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded to define the melting range. For a pure substance, this range is typically narrow.

Water Solubility (Following OECD Guideline 105)

Water solubility is a crucial factor in determining the environmental fate and bioavailability of a substance.

Methodology:

  • Principle: The saturation mass concentration of the substance in water at a given temperature is determined. The column elution method is suitable for substances with low solubility, while the flask method is used for substances with higher solubility.

  • Apparatus: A thermostatically controlled water bath, shaker, and an analytical method for quantification (e.g., High-Performance Liquid Chromatography - HPLC).

  • Procedure (Flask Method):

    • An excess amount of technical grade this compound is added to a flask containing purified water.

    • The flask is agitated in a thermostatically controlled bath at a constant temperature (e.g., 20°C) until equilibrium is reached.

    • The solution is then filtered or centrifuged to remove undissolved particles.

    • The concentration of this compound in the aqueous phase is determined using a validated analytical method like HPLC.

Vapor Pressure (Following OECD Guideline 104)

Vapor pressure data is essential for assessing the potential for volatilization of a chemical into the atmosphere.

Methodology:

  • Principle: The saturation pressure of the substance in the gas phase above the solid or liquid is measured at various temperatures. Several methods can be employed depending on the expected vapor pressure range, including the gas saturation method or the effusion method (Knudsen cell) for low vapor pressure substances.

  • Apparatus: A system for generating a saturated vapor of the substance and a method for quantifying the amount of substance in the gas phase.

  • Procedure (Gas Saturation Method):

    • A stream of inert gas is passed at a known flow rate through or over a sample of technical grade this compound, which is maintained at a constant temperature.

    • The gas becomes saturated with the vapor of the substance.

    • The vapor is then trapped from the gas stream using a suitable sorbent.

    • The amount of trapped substance is quantified, and the vapor pressure is calculated from the volume of gas passed and the amount of substance collected.

Octanol-Water Partition Coefficient (Log Kₒw) (Following OECD Guideline 117)

The octanol-water partition coefficient is a measure of a substance's lipophilicity and is a key parameter for predicting its bioaccumulation potential.

Methodology:

  • Principle: The ratio of the concentration of a substance in n-octanol and water at equilibrium is determined. The High-Performance Liquid Chromatography (HPLC) method is a common and efficient way to estimate the Log Kₒw.

  • Apparatus: An HPLC system with a reverse-phase column (e.g., C18) and a UV detector.

  • Procedure (HPLC Method):

    • A series of reference compounds with known Log Kₒw values are injected into the HPLC system, and their retention times are measured.

    • A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known Log Kₒw values of the reference compounds.

    • Technical grade this compound is then injected under the same chromatographic conditions, and its retention time is determined.

    • The Log Kₒw of this compound is then calculated by interpolating its retention factor on the calibration curve.

Mechanism of Action and Signaling Pathway

This compound's fungicidal activity stems from its ability to inhibit the oxysterol-binding protein (OSBP). OSBP and its related proteins (ORPs) are crucial for intracellular lipid transport, particularly the exchange of sterols and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum (ER) and the Golgi apparatus.

The inhibition of OSBP by this compound disrupts this vital lipid transport system, leading to a cascade of events that ultimately result in fungal cell death. The proposed signaling pathway is visualized below.

Fluoxapiprolin_MoA cluster_fungal_cell Fungal Cell This compound This compound OSBP Oxysterol-Binding Protein (OSBP) This compound->OSBP Inhibits ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Lipid_Transport Disrupted Lipid Transport (Sterols, PI4P) OSBP->Lipid_Transport Leads to ER->Golgi Lipid Exchange via OSBP Membrane_Integrity Loss of Membrane Integrity & Function Lipid_Transport->Membrane_Integrity Causes Cell_Signaling Altered Cell Signaling Lipid_Transport->Cell_Signaling Causes Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Results in Cell_Signaling->Cell_Death Results in

Caption: Mechanism of action of this compound via OSBP inhibition.

The diagram illustrates that this compound inhibits the oxysterol-binding protein, which is essential for lipid exchange between the endoplasmic reticulum and the Golgi apparatus. This disruption of lipid transport leads to a loss of membrane integrity and function, as well as altered cell signaling, ultimately resulting in the death of the fungal cell.

Experimental Workflow for Physicochemical Property Determination

The logical flow for characterizing the physicochemical properties of a technical grade active ingredient like this compound is outlined in the workflow diagram below.

Physicochemical_Workflow cluster_workflow Physicochemical Property Determination Workflow Start Start: Technical Grade This compound Sample Physical_State Determine Physical State (Solid, Liquid, Gas) Start->Physical_State Appearance Observe Appearance (Color, Form) Physical_State->Appearance Melting_Point Measure Melting Point (OECD 102) Appearance->Melting_Point For Solids Solubility Determine Water & Organic Solvent Solubility (OECD 105) Melting_Point->Solubility Vapor_Pressure Measure Vapor Pressure (OECD 104) Solubility->Vapor_Pressure Kow Determine Octanol-Water Partition Coefficient (OECD 117) Vapor_Pressure->Kow Data_Analysis Data Analysis and Interpretation Kow->Data_Analysis Report Generate Technical Report and Data Summary Data_Analysis->Report End End: Characterized Substance Report->End

Caption: Workflow for physicochemical characterization.

References

Stereoisomerism in OSBPI Fungicides: A Technical Guide on the Biological Activity of Fluoxapiprolin and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, which targets the oxysterol-binding protein (OSBP) in oomycete pathogens. As a member of the Fungicide Resistance Action Committee (FRAC) Code 49, it represents a significant mode of action for controlling devastating plant diseases like late blight and downy mildew. This compound is a racemic mixture, and while its enantiomers are reported to have nearly equivalent biological activity, the study of its close structural analog, oxathiapiprolin, reveals the profound impact that stereochemistry can have on fungicidal efficacy within this chemical class. This technical guide explores the stereoisomerism of this compound, its mode of action, and presents a detailed case study on oxathiapiprolin to illustrate the principles of enantioselective bioactivity.

Introduction to this compound

This compound, developed by Bayer Crop Science, is a systemic fungicide with protective and curative properties against a range of oomycete pathogens, including Phytophthora and Pythium species.[1] Its molecular structure features a chiral center on the isoxazoline ring, resulting in the existence of (R)- and (S)-enantiomers.[2] The technical grade active ingredient is produced and applied as a racemic mixture.[2]

Mode of Action: Oxysterol-Binding Protein Inhibition (OSBPI)

This compound functions by inhibiting the oxysterol-binding protein (OSBP), a critical component in lipid homeostasis and transport in fungal cells. OSBPs are involved in the transport of lipids, such as sterols and phosphatidylinositol-4-phosphate (PI4P), between the endoplasmic reticulum and other membranes. By disrupting the function of the OSBP homologue, ORP1 (OSBP-related protein 1), this compound interferes with essential cellular processes, including membrane maintenance, cell signaling, and the formation of complex lipids, ultimately leading to fungal cell death. This targeted action is highly effective against various stages of the oomycete life cycle, including mycelial growth, sporangium production, and spore germination.[1][3]

OSBPI_Mode_of_Action cluster_membrane Membrane Contact Site cluster_transport Lipid Transport Cycle ER Endoplasmic Reticulum (ER) Sterol Sterol ER->Sterol Origin PM Plasma Membrane (PM) PI4P PI4P PM->PI4P Location OSBP Oxysterol-Binding Protein (OSBP/ORP1) OSBP->PI4P Transports PI4P from PM to ER for hydrolysis OSBP->Sterol Transports Sterol from ER to PM Disruption Disruption of Lipid Homeostasis OSBP->Disruption Leads to PI4P->OSBP Binds to OSBP at PM This compound This compound This compound->OSBP Inhibits Chiral_Separation_Workflow Racemate Racemic this compound (or Oxathiapiprolin) Standard Solution Injector UPLC Injector Racemate->Injector Column Chiral Stationary Phase (e.g., Chiralpak IG) Injector->Column Mobile Phase (Acetonitrile/Water) Detector Tandem Mass Spectrometer (MS/MS) Column->Detector Elution Chromatogram Resulting Chromatogram (Two Separated Peaks) Detector->Chromatogram

References

An In-depth Technical Guide to the Mode of Action of Fluoxapiprolin as an Oxysterol-Binding Protein Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, demonstrating high efficacy against a wide range of plant-pathogenic oomycetes.[1] Classified by the Fungicide Resistance Action Committee (FRAC) under Code 49, its unique mode of action targets oxysterol-binding protein (OSBP) homologues, specifically the OSBP-related protein 1 (ORP1).[1][2] By inhibiting ORP1, this compound disrupts critical cellular processes, including lipid homeostasis, membrane integrity, and signal transduction, ultimately leading to pathogen death.[2][3] This guide provides a comprehensive technical overview of this compound's mode of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and its Target

This compound is a systemic fungicide with excellent preventative and curative properties against devastating oomycete-driven diseases such as late blight (Phytophthora infestans) and downy mildew (Plasmopara viticola).[4][5] Its molecular target, ORP1, is a member of the large family of oxysterol-binding protein-related proteins (ORPs), which are conserved lipid transfer proteins in eukaryotes.[5] In oomycetes, ORP1 is believed to play a crucial role in intracellular lipid transport, particularly the exchange of sterols and other lipids between the endoplasmic reticulum and other cellular membranes.[2] The inhibition of this protein's function is the basis for this compound's potent fungicidal activity.

The Molecular Mechanism of Action

The primary mode of action of this compound is the inhibition of the oomycete oxysterol-binding protein-related protein 1 (ORP1).[3] While the direct binding affinity (Kd) of this compound to oomycete ORP1 has not been explicitly reported in publicly available literature, the extensive data on its high efficacy at low concentrations and the impact of specific mutations in the ORP1 gene provide strong evidence for a direct and high-affinity interaction.

Oxysterol-binding proteins are implicated in the non-vesicular transport of lipids, such as sterols and phosphatidylinositol-4-phosphate (PI4P), at membrane contact sites. By binding to and inhibiting ORP1, this compound is thought to disrupt this lipid exchange, leading to a cascade of detrimental effects within the oomycete cell. These disruptions include:

  • Aberrant Lipid Homeostasis: The proper distribution of lipids is vital for cellular function. Inhibition of ORP1 leads to an imbalance in lipid composition across different organelles.

  • Compromised Membrane Integrity: The maintenance of cellular membranes is dependent on the correct lipid composition. Disruption of lipid transport weakens these membranes, affecting their function and integrity.

  • Disrupted Signaling Pathways: Lipids and their derivatives are crucial signaling molecules. By altering the lipid landscape of the cell, this compound indirectly interferes with essential signaling pathways.

These cellular disruptions manifest in the inhibition of various stages of the oomycete life cycle, including mycelial growth, sporangium production, and cystospore germination.[5]

cluster_0 Oomycete Cell cluster_1 Disrupted Processes ER Endoplasmic Reticulum (ER) ORP1 ORP1 (Oxysterol-Binding Protein-Related Protein 1) ER->ORP1 Binds Golgi Golgi/Plasma Membrane Golgi->ORP1 Binds PI4P ORP1->ER Transports PI4P to ORP1->Golgi Transports Lipids to Lipids Sterols & Other Lipids PI4P Phosphatidylinositol -4-phosphate (PI4P) Lipid_Homeostasis Lipid Homeostasis Membrane_Integrity Membrane Integrity Signaling Cell Signaling This compound This compound This compound->ORP1 Inhibits Inhibition->Lipid_Homeostasis Disrupts Inhibition->Membrane_Integrity Disrupts Inhibition->Signaling Disrupts

Figure 1: this compound's Inhibition of the ORP1-Mediated Lipid Transport Cycle.

Quantitative Data on this compound Efficacy

The efficacy of this compound is demonstrated by its low effective concentration (EC50) values against various oomycete pathogens. The development of resistance is a significant concern for single-site inhibitors, and research has identified several point mutations in the target protein, ORP1, that confer resistance to this compound.

Table 1: In Vitro Sensitivity of Wild-Type Oomycetes to this compound
PathogenIsolate TypeMean EC50 (µg/mL)Reference(s)
Phytophthora infestansWild-Type0.00035[1][6]
Phytophthora capsiciWild-Type0.00043[5][7]
Various Phytophthora spp.Wild-Type2.12 x 10⁻⁴ - 2.92[4]
Various Pythium spp.Wild-Type2.12 x 10⁻⁴ - 2.92[4]
Table 2: this compound Resistance in Phytophthora infestans Mutants
Parental IsolateMutation in PiORP1EC50 (µg/mL)Resistance Factor (RF)Reference(s)
HN1601Wild-Type0.0003-[1]
HN1601-F2S768I0.004214[1]
HN1601-F3I877F>0.1>333[1]
HN1601-F7S768I + L860I>0.1>333[1]
HN1601-F9S768I + N837I>0.1>1000[1]
Table 3: this compound Resistance in Phytophthora capsici Mutants
Parental IsolateMutation in PcORP1EC50 (µg/mL)Resistance Factor (RF)Reference(s)
BYA5Wild-Type0.0004-[5]
BYA5-FR1N767I0.01537.5[5]
BYA5-FR2G770V>0.4>1000[5]
BYA5-FR3ΔN8350.02152.5[5]
BYA5-FR4N835S + I877F>0.4>1000[5]
BYA5-FR5N837T + S910C0.02665[5]

Resistance Factor (RF) is calculated as the EC50 of the resistant mutant divided by the EC50 of the sensitive parental isolate.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mode of action.

Mycelial Growth Inhibition Assay and EC50 Determination

This protocol is used to determine the concentration of this compound that inhibits 50% of the mycelial growth of an oomycete.

  • Media Preparation: Prepare V8 juice agar or another suitable medium for the target oomycete. Autoclave and cool to 50-55°C.

  • Fungicide Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired test concentrations.

  • Amended Media: Add the this compound dilutions to the molten agar to achieve the final desired concentrations. Pour the amended media into Petri dishes. A control plate with the solvent only should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing oomycete culture onto the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the oomycete (e.g., 25°C for P. capsici).

  • Data Collection: After a defined incubation period (e.g., 5-7 days), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation: Calculate the percentage of mycelial growth inhibition relative to the control. The EC50 value is then determined by probit analysis or by fitting the data to a dose-response curve.

A Prepare Fungicide Serial Dilutions B Add to Molten Growth Medium A->B C Pour into Petri Dishes B->C D Inoculate with Mycelial Plug C->D E Incubate at Optimal Temperature D->E F Measure Colony Diameter E->F G Calculate % Inhibition and EC50 Value F->G

Figure 2: Workflow for EC50 Determination using a Mycelial Growth Inhibition Assay.
In Vitro OSBP-Mediated Lipid Transfer Assay

This assay reconstitutes the lipid transfer function of OSBP in vitro to directly assess the inhibitory effect of compounds like this compound.

  • Protein Expression and Purification: Heterologously express and purify the oomycete ORP1 protein.

  • Liposome Preparation: Prepare two types of liposomes:

    • Donor Liposomes: Containing a fluorescent lipid analog (e.g., dehydroergosterol - DHE) and a quencher.

    • Acceptor Liposomes: Unlabeled.

  • Assay Setup: In a microplate well, combine the donor and acceptor liposomes with the purified ORP1 protein.

  • Inhibitor Addition: Add varying concentrations of this compound or a control solvent.

  • Initiation and Measurement: Initiate the lipid transfer by adding a component that facilitates membrane contact (e.g., in some systems, this is inherent to the protein's function). Monitor the increase in fluorescence over time as the fluorescent lipid is transferred from the quenched donor liposomes to the acceptor liposomes.

  • Data Analysis: Calculate the initial rate of lipid transfer for each this compound concentration. Determine the IC50 value, the concentration of this compound that inhibits 50% of the lipid transfer activity.

CRISPR/Cas9-Mediated Gene Editing for Resistance Studies

This protocol allows for the introduction of specific point mutations into the ORP1 gene of oomycetes to confirm their role in this compound resistance.

  • Guide RNA (gRNA) Design: Design gRNAs that target the specific region of the ORP1 gene where the desired mutation is to be introduced.

  • Vector Construction: Clone the designed gRNA and the Cas9 nuclease gene into a suitable expression vector for oomycetes. A donor DNA template containing the desired point mutation and flanking homologous regions is also prepared.

  • Protoplast Preparation: Generate protoplasts from the wild-type oomycete by enzymatic digestion of the cell wall.

  • Transformation: Introduce the Cas9/gRNA expression vector and the donor DNA template into the protoplasts using a method such as PEG-mediated transformation.

  • Selection and Regeneration: Regenerate the transformed protoplasts on a selective medium containing a concentration of this compound that is lethal to wild-type protoplasts.

  • Verification: Isolate genomic DNA from the resistant colonies and sequence the ORP1 gene to confirm the presence of the intended point mutation.

  • Phenotypic Analysis: Characterize the phenotype of the engineered mutants, including their EC50 values for this compound, to confirm the role of the mutation in conferring resistance.

cluster_0 Design & Construction cluster_1 Transformation cluster_2 Selection & Verification A Design gRNA for ORP1 Target Site B Construct Cas9/gRNA Expression Vector A->B E Co-transform with Vector and Donor DNA B->E C Prepare Donor DNA with Mutation C->E D Prepare Oomycete Protoplasts D->E F Regenerate on This compound Medium E->F G Sequence ORP1 Gene to Confirm Mutation F->G H Phenotypic Analysis (EC50, etc.) G->H

Figure 3: Experimental Workflow for CRISPR/Cas9-Mediated Mutagenesis of ORP1.

Resistance to this compound

As a single-site inhibitor, there is a medium to high risk of oomycete populations developing resistance to this compound.[2] Resistance is primarily conferred by point mutations in the target ORP1 gene, which are thought to reduce the binding affinity of this compound to the protein.[8] Several studies have identified specific amino acid substitutions in ORP1 that lead to varying levels of resistance.[1][5] Notably, there is positive cross-resistance between this compound and oxathiapiprolin, another OSBP inhibitor.[1] Effective resistance management strategies, such as alternating with fungicides that have different modes of action, are crucial to preserve the long-term efficacy of this compound.[2]

Conclusion

This compound represents a significant advancement in the control of oomycete pathogens due to its novel mode of action targeting the essential oxysterol-binding protein-related protein 1. Its high intrinsic activity and systemic properties make it a valuable tool for integrated pest management programs. However, the potential for resistance development necessitates careful stewardship and the implementation of robust resistance management strategies. Further research into the precise molecular interactions between this compound and its target protein will be beneficial for the design of future OSBP inhibitors and for a deeper understanding of lipid homeostasis in oomycetes.

References

Fluoxapiprolin: A Toxicological and Hygienic Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the toxicological and hygienic properties of the fungicide Fluoxapiprolin, designed for researchers, scientists, and drug development professionals.

This compound, a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, has demonstrated significant efficacy against a wide range of oomycete fungi.[1] Developed by Bayer Crop Science, its unique mode of action as an oxysterol-binding protein inhibitor (OSBPI) sets it apart from many existing fungicides.[2][3] This guide provides a comprehensive overview of the toxicological and hygienic properties of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological pathways to support further research and development.

Toxicological Profile

This compound has been subjected to a comprehensive battery of toxicological studies to characterize its potential hazards to human health. The data consistently demonstrate a low order of acute toxicity and a lack of significant adverse effects in subchronic, chronic, reproductive, and developmental studies at doses relevant to human exposure.

Acute Toxicity

This compound exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.[1] In studies conducted in accordance with OECD guidelines, the acute oral and dermal LD50 in rats were found to be greater than 2000 mg/kg body weight, with no clinical signs of toxicity observed.[4] The acute inhalation LC50 (4-hour) in rats was determined to be greater than 2.11 mg/L, with no mortality reported.[4] While it is not a skin irritant in rabbits, it is considered slightly irritating to the eyes.[1] this compound did not show potential for skin sensitization in a mouse local lymph node assay (LLNA).[1]

Table 1: Acute Toxicity of this compound

StudySpeciesRouteValueClassificationReference
Acute Oral ToxicityRatOralLD50 > 2000 mg/kg bwLow[4]
Acute Dermal ToxicityRatDermalLD50 > 2000 mg/kg bwLow[4]
Acute Inhalation ToxicityRatInhalationLC50 > 2.11 mg/L (4-hr)Low[4]
Skin IrritationRabbitDermalNot an irritant-[1]
Eye IrritationRabbitOcularSlightly irritating-[1]
Skin SensitizationMouseDermalNon-sensitizer-[1]
Subchronic and Chronic Toxicity

Repeated dose and subchronic toxicity studies in rats, mice, and dogs have shown no adverse effects of this compound.[1] Oral No-Observed-Adverse-Effect Levels (NOAELs) were established at the highest doses tested, which were 891 mg/kg bw/day in male rats, 882 mg/kg bw/day in male mice (90-day study), and 892 mg/kg bw/day in male dogs.[1] In a 2-year chronic toxicity and carcinogenicity study in rats, the NOAEL for both systemic toxicity and carcinogenicity was established at the highest dose tested, which was 288 mg/kg bw/day for males and 374 mg/kg bw/day for females.[1]

This compound was not found to be carcinogenic in an 18-month study in mice at dietary doses up to 278 mg/kg bw/day in males and 317 mg/kg bw/day in females.[1]

Table 2: Subchronic and Chronic Toxicity of this compound

Study DurationSpeciesNOAEL (mg/kg bw/day)Effects Observed at Higher DosesReference
90-DayRat (male)891No adverse effects observed[1]
90-DayMouse (male)882No adverse effects observed[1]
90-DayDog (male)892No adverse effects observed[1]
2-YearRat (male)288No treatment-related adverse effects[1]
2-YearRat (female)374No treatment-related adverse effects[1]
18-MonthMouse (male)278Not carcinogenic[1]
18-MonthMouse (female)317Not carcinogenic[1]
Reproductive and Developmental Toxicity

This compound has demonstrated no evidence of reproductive or developmental toxicity. In a two-generation reproductive toxicity study in rats, the reproductive NOAEL was established at 262 mg/kg bw/day, the highest dose tested.[1] Similarly, in developmental toxicity studies in both rats and rabbits, the NOAELs for maternal and developmental toxicity were established at the limit dose of 1000 mg/kg bw/day, with no treatment-related adverse effects observed.[1]

Table 3: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesNOAEL (mg/kg bw/day)Key FindingsReference
Two-Generation ReproductionRat262No effects on reproductive performance[1]
Developmental ToxicityRat1000No maternal or developmental effects[1]
Developmental ToxicityRabbit1000No maternal or developmental effects[1]
Genotoxicity and Neurotoxicity

A comprehensive battery of in vitro and in vivo genotoxicity assays has been conducted on this compound, and all results were negative, indicating no genotoxic potential.[1] Furthermore, there is no evidence of neurotoxicity in the available database. In an acute neurotoxicity study in rats, the NOAEL for neurotoxicity was 2000 mg/kg bw (the highest dose tested), and the NOAEL for general toxicity was 1000 mg/kg bw, based on a slight reduction in body weight gain.[1][2]

Hygienic Properties

The hygienic properties of a compound are critical for ensuring the safety of individuals who may come into contact with it, particularly in occupational settings.

Occupational Exposure

A quantitative occupational risk assessment for this compound was considered unnecessary by regulatory bodies due to its low dermal toxicity.[1][5] A short-term dermal toxicity study in rats showed no adverse effects at the limit dose of 1000 mg/kg bw/day.[1] This, combined with the low application rates and frequency of use, suggests that occupational exposure is likely to be very low.[1]

While specific Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs) have not been established, the concept of an Acceptable Operator Exposure Level (AOEL) is used in the risk assessment of pesticides. The AOEL is the maximum amount of an active substance to which an operator may be exposed without any adverse health effects.[6][7] Given the low toxicity profile of this compound, a qualitative risk assessment has been deemed sufficient, and no risks of concern for occupational handlers have been identified.[5]

Acceptable Daily Intake (ADI)

The Acceptable Daily Intake (ADI) for this compound has been established at 3 mg/kg bw/day.[1] This value is based on the kinetically derived maximum dose of 250 to 300 mg/kg bw/day, which is related to the saturation of oral absorption rather than an overt biologically adverse effect, making the ADI a conservative value.[1]

Experimental Protocols

The toxicological evaluation of this compound was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the probable methodologies employed in the key studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute oral toxicity of this compound was likely assessed using the Acute Toxic Class Method. This stepwise procedure involves dosing a small number of animals (typically female rats) with a starting dose and observing them for a defined period (usually 14 days) for signs of toxicity and mortality.[4][8][9][10] Based on the outcome, the dose for the next group of animals is adjusted up or down. Key parameters recorded include clinical signs, body weight changes, and gross pathological findings at necropsy.[4][8]

G cluster_step1 Step 1 cluster_step2 Step 2 cluster_step3 Step 3 start Start: Dose Group 1 (3 female rats) dose2000 Dose at 2000 mg/kg bw start->dose2000 observe14 Observe for 14 days (mortality, clinical signs, body weight) dose2000->observe14 necropsy Gross Necropsy observe14->necropsy end Determine LD50 cutoff and GHS Classification necropsy->end

Acute Oral Toxicity Study Workflow (OECD 423)
90-Day Subchronic Oral Toxicity (Following OECD Guideline 408)

This study is designed to provide information on the potential health hazards arising from repeated exposure over a prolonged period.[11][12][13][14][15] Typically, the test substance is administered daily to groups of rodents (e.g., rats) at three or more dose levels for 90 days. A control group receives the vehicle only. Key endpoints evaluated include:

  • Clinical Observations: Daily checks for signs of toxicity.

  • Body Weight and Food/Water Consumption: Measured weekly.

  • Hematology and Clinical Biochemistry: Blood samples are analyzed at termination.

  • Urinalysis: Conducted at termination.

  • Ophthalmology: Examinations performed before and after the study.

  • Gross Necropsy and Histopathology: All animals are subjected to a full necropsy, and a comprehensive set of tissues is examined microscopically.

2-Year Chronic Toxicity/Carcinogenicity (Following OECD Guideline 453)

This long-term study assesses both chronic toxicity and carcinogenic potential.[16][17][18][19] The test substance is administered daily in the diet to groups of rodents (usually rats) for 24 months. The study design is similar to the 90-day study but with a longer duration and a primary focus on neoplastic lesions. Key parameters are similar to the 90-day study, with an emphasis on detailed histopathological examination of all organs and tissues for evidence of tumors.

Two-Generation Reproductive Toxicity (Following OECD Guideline 416)

This study evaluates the potential effects of a substance on reproductive performance and the development of offspring.[20][21][22][23][24] The test substance is administered to parental (P) generation animals before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and also exposed to the substance through maturity, mating, and the production of a second generation (F2). A wide range of endpoints are assessed, including:

  • Parental Animals: Mating performance, fertility, gestation length, and clinical signs.

  • Offspring: Viability, growth, and development until weaning.

  • Reproductive Organs: Histopathological examination of the reproductive organs of the P and F1 generations.

G cluster_F2 F2 Generation Production P_gen Parental (P) Generation (Male & Female Rats) premating Pre-mating Dosing P_gen->premating F1_gen First (F1) Generation Offspring F2_gen Second (F2) Generation Offspring select_F1 Select F1 for Second Generation F1_gen->select_F1 mating Mating premating->mating gestation Gestation mating->gestation lactation Lactation gestation->lactation lactation->F1_gen select_F1->premating Repeat Dosing and Mating Cycle

Two-Generation Reproductive Toxicity Study Design

Mode of Action: Oxysterol-Binding Protein Inhibition

This compound's fungicidal activity stems from its ability to inhibit oxysterol-binding proteins (OSBPs) in oomycetes.[25][26][27] OSBPs are a conserved family of lipid transfer proteins that play a crucial role in intracellular lipid transport, particularly the exchange of sterols and phosphatidylinositol-4-phosphate (PI4P) at membrane contact sites between the endoplasmic reticulum and other organelles like the Golgi apparatus and plasma membrane.[28][29][30]

By inhibiting OSBP, this compound disrupts several vital cellular processes in the fungus, including:

  • Lipid Homeostasis: The proper distribution and balance of lipids within the cell are compromised.[2]

  • Membrane Integrity: The maintenance of cellular membranes is impaired.[25]

  • Vesicular Trafficking and Signaling: The transport of molecules within the cell and cellular communication are disrupted.[28]

This multifaceted disruption of essential cellular functions ultimately leads to the cessation of fungal growth and development.[27]

G cluster_transport Lipid Transport cluster_effects Downstream Effects ER Endoplasmic Reticulum (ER) OSBP Oxysterol-Binding Protein (OSBP) ER->OSBP Sterol Golgi Golgi Apparatus Golgi->OSBP PI4P OSBP->ER PI4P OSBP->Golgi Sterol Disruption Disruption of: - Lipid Homeostasis - Membrane Integrity - Vesicular Trafficking - Signaling OSBP->Disruption This compound This compound This compound->OSBP Inhibits Fungal_Death Fungal Cell Death Disruption->Fungal_Death Leads to

Mode of Action of this compound via OSBP Inhibition

Conclusion

The comprehensive toxicological and hygienic assessment of this compound reveals a favorable safety profile. With low acute toxicity, no significant findings in chronic, reproductive, or developmental studies at relevant doses, and a lack of genotoxic or neurotoxic potential, this compound presents a low risk to human health when used according to label directions. The qualitative approach to occupational risk assessment is supported by its low dermal toxicity. The established ADI provides a conservative margin of safety for dietary exposure. Understanding its specific mode of action as an OSBP inhibitor provides a clear rationale for its fungicidal activity and a basis for future research into this class of compounds. This technical guide serves as a foundational resource for scientists and professionals engaged in the ongoing evaluation and development of agricultural and pharmaceutical compounds.

References

An In-depth Technical Guide to the Environmental Fate and Ecological Risk of Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and ecological risk profile of Fluoxapiprolin, a novel piperidinyl thiazole isoxazoline fungicide. Developed by Bayer Crop Science, this compound is effective against a range of oomycete fungal pathogens.[1][2][3] This document synthesizes key data from regulatory assessments and scientific studies, presenting it in a clear and accessible format for technical audiences.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is essential for predicting its behavior and distribution in the environment. The compound is a light beige powder with very low water solubility and a low vapor pressure, suggesting that volatilization is not a significant dissipation pathway.[4] Its octanol-water partition coefficient (log Kow) indicates a moderate potential for bioaccumulation; however, dedicated studies show a low actual bioconcentration in fish.[4][5]

PropertyValueSource
Molecular Formula C25H24ClF4N5O5S2[6]
Appearance Light beige powder[4]
Water Solubility 0.08 mg/L (at 20-25°C)[4][7]
Vapor Pressure 2.25 x 10-7 to 3.38 x 10-7 torr (at 20-25°C)[7]
Log Kow (Octanol-Water Partition Coefficient) 3.4 (mean at 25°C)[4][5]
Henry's Law Constant 9.83 x 10-5 atm·m3/mol (at 20°C)[7]

Environmental Fate

The environmental fate of this compound is governed by its persistence, mobility, and degradation in various environmental compartments, including soil, water, and air.

Degradation

Microbial metabolism is the primary route of degradation for this compound in both soil and aquatic environments.[7] Abiotic processes such as hydrolysis and photolysis play a lesser role.

2.1.1 Soil Degradation In laboratory studies under aerobic conditions, this compound is moderately persistent, with half-life (DT50) values ranging from 36 to 81 days. Under anaerobic conditions, degradation is significantly slower, with DT50 values extending from 260 to 367 days.[7] Photodegradation on soil surfaces is not considered a major dissipation pathway.

The primary degradation pathway in soil involves hydroxylation to form the metabolite BCS-CY96288, followed by cleavage of the amide bond to yield BCS-CC26101.

Degradation PathwayHalf-Life (DT50)Persistence ClassSource
Aerobic Soil Metabolism 8.5 - 92.9 daysNon-persistent to Moderately Persistent[7]
Anaerobic Soil Metabolism 260 - 367 daysPersistent[7]
Soil Photolysis 119 - 146 days-[7]

2.1.2 Aquatic Degradation this compound is stable to hydrolysis at environmentally relevant temperatures and pH levels. However, it undergoes photolysis in water with a half-life of 39 days under continuous irradiation. In water-sediment systems, the dissipation is more rapid under aerobic conditions compared to anaerobic conditions.

Degradation PathwayHalf-Life (DT50) - Total SystemSource
Aerobic Aquatic Metabolism 14 - 56.2 days[7]
Anaerobic Aquatic Metabolism 85.5 - 108 days[7]
Aqueous Photolysis 84.3 - 90 days[7]
Hydrolysis Stable at environmental pH
Mobility

Soil Mobility this compound exhibits very low mobility in soil. With high organic carbon-normalized soil-water distribution coefficient (Koc) values, ranging from 9,565 to 19,400 mL/g, it binds strongly to soil particles and is classified as "hardly mobile".[5][7] Field studies confirm that residues are primarily retained in the top 10 cm of the soil.

In contrast, several of its soil metabolites are significantly more mobile. The degradates BCS-CC26101 and BCS-BP32808 are classified as "highly mobile," indicating a potential to leach into groundwater.[7] The drinking water residue of concern has been identified as the granddaughter degradate, BCS-BP32808.[7]

CompoundAverage Koc (mL/g)Mobility ClassificationSource
This compound 13,462Hardly Mobile[5][7]
BCS-CC26101 2.08Highly Mobile[5][7]
BCS-BP32808 9.38Highly Mobile[7]
BCS-DC21250 70 - 187 (KF L/kg)Slightly Mobile
BCS-DA63612 26 - 60 (KF L/kg)Slightly Mobile
Bioaccumulation

The potential for this compound to bioaccumulate is low. A bioconcentration study with bluegill sunfish resulted in maximum steady-state bioconcentration factors (BCFs) between 1.62 and 3.81 L/kg, indicating that the substance is not likely to accumulate significantly in aquatic organisms.[5]

Degradation Pathways

The degradation of this compound in the environment proceeds through several key transformations, primarily mediated by microorganisms. The diagrams below illustrate the proposed pathways in soil and aquatic systems.

Soil_Degradation_Pathway parent This compound met1 BCS-CY96288 (Hydroxylation) parent->met1 Major met2 BCS-CC26101 (Amide Cleavage) parent->met2 Minor met1->met2 Major met3 Further Degradation (e.g., BCS-BP32808) met2->met3

Caption: Proposed degradation pathway of this compound in soil.

Aquatic_Degradation_Pathway parent This compound met1 BCS-CY96288 (Hydroxylation) parent->met1 Sediment met2 BCS-CC26101 (Amide Cleavage) parent->met2 Water/Sediment met1->met2 Water/Sediment met3 BCS-BP32808 met2->met3 met4 BCS-DA63612 met2->met4

Caption: Proposed degradation pathway of this compound in aquatic systems.

Ecological Risk Assessment

Toxicity to Non-Target Organisms

4.1.1 Aquatic Organisms this compound demonstrates low toxicity to fish and aquatic invertebrates. Long-term exposure studies on fish showed no adverse effects at concentrations up to 0.91 mg/L.

Organism GroupEndpointValueSpeciesSource
Fish (Acute) LC50 (96-hr)>1.0 mg/L2 species tested
Fish (Chronic) NOEC0.91 mg/LPimephales promelas
Aquatic Invertebrates (Acute) EC50 (48-hr)>0.84 mg/L2 species tested

4.1.2 Terrestrial Organisms The risk to terrestrial vertebrates, including birds and mammals, is considered acceptable. This compound has low acute toxicity via oral, dermal, and inhalation routes in laboratory animals.[11] It is not considered a reproductive or developmental toxicant, nor is it genotoxic or carcinogenic.[4]

For soil macro-organisms like earthworms, the acute toxicity is low (LC50 >500 mg/kg).[4] Long-term studies on multiple soil organisms showed no adverse effects on growth or reproduction at concentrations well above expected environmental levels.[4] The risks to non-target terrestrial plants are also deemed acceptable.[4]

Organism GroupEndpointValueSpeciesSource
Mammals (Acute Oral) LD50>2000 mg/kg bwRat[12]
Mammals (Reproductive) NOAEL262 mg/kg bw/dayRat[4]
Earthworms (Acute) LC50 (14-day)>500 mg/kg dry soilEisenia fetida[4]
Earthworms (Chronic) NOEC9.6 mg/kg dry soilEisenia fetida[4]

4.1.3 Toxicity of Metabolites While this compound itself shows low toxicity, some of its degradates have been evaluated. The soil degradate BCS-BP32808 was found to be more toxic than the parent compound in a 28-day rat study, with a NOAEL of 5 mg/kg/day.[6] However, the overall environmental risk assessment, which considers exposure levels, has concluded that the risks are acceptable.[8][9]

Experimental Protocols and Workflows

The environmental fate and toxicity of this compound were determined using standardized laboratory and field studies, generally following OECD, EU, and US EPA guidelines.[12]

Environmental Fate Studies Workflow

Key studies to determine environmental fate typically involve radiolabeled test substances to trace the parent compound and its transformation products.

Fate_Workflow cluster_lab Laboratory Studies cluster_field Field Studies cluster_analysis Analysis & Modeling physchem Physicochemical Properties modeling Kinetic Modeling (DT50/DT90) physchem->modeling hydrolysis Hydrolysis extraction Sample Extraction hydrolysis->extraction photolysis Photolysis (Water & Soil) photolysis->extraction metabolism Metabolism (Soil & Water/Sediment) metabolism->extraction mobility Mobility / Adsorption-Desorption mobility->extraction dissipation Terrestrial Field Dissipation dissipation->extraction analysis LC-MS/MS Analysis extraction->analysis analysis->modeling pathway Degradation Pathway ID analysis->pathway ERA_Logic cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization env_fate Environmental Fate Data (Degradation, Mobility) eec Predicted Environmental Concentrations (PECs/EECs) env_fate->eec use_pattern Proposed Use Patterns (Application Rates, Methods) use_pattern->eec rq Risk Quotient (RQ) Calculation (RQ = EEC / Ecotox Endpoint) eec->rq eco_tox Ecotoxicity Data (LC50, NOEC for Fish, Birds, etc.) roc Residues of Concern (ROC) (Parent + Toxic Metabolites) eco_tox->roc roc->rq risk_desc Risk Description & Conclusion (e.g., 'No Unreasonable Adverse Effects') rq->risk_desc MoA_Pathway fluoxa This compound osbp Oxysterol-Binding Protein (OSBP/ORP1) fluoxa->osbp inhibits lipid_transport Intracellular Lipid Transport osbp->lipid_transport mediates membrane Membrane Maintenance & Cell Signaling lipid_transport->membrane essential for death Fungal Cell Death membrane->death disruption leads to

References

Methodological & Application

Analytical Methods for Detecting Fluoxapiprolin Residues in Crops: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of fluoxapiprolin residues in various agricultural crops. The methodologies described are primarily based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, effective against a range of oomycete pathogens. Its use in agriculture necessitates sensitive and reliable analytical methods to monitor its residue levels in crops to ensure consumer safety and compliance with regulatory limits. The methods detailed below are designed to provide high-throughput and accurate quantification of this compound and its principal metabolites.

Data Presentation: Quantitative Method Performance

The following tables summarize the quantitative performance of the analytical methods for this compound in various crop matrices. These values are indicative of the method's sensitivity, accuracy, and precision.

Table 1: Method Performance in Tomato

ParameterThis compoundMetabolite: BDM-pyrazoleMetabolite: Pyrazole-acetic acid
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg[1]0.01 mg/kg0.01 mg/kg
Average Recovery (%) >75%[2]>75%[2]>75%[2]
Relative Standard Deviation (RSD) <20%[1]<20%<20%

Table 2: Method Performance in Cucumber

ParameterThis compoundMetabolite: BDM-pyrazoleMetabolite: Pyrazole-acetic acid
Limit of Quantification (LOQ) 0.01 mg/kg[3]0.01 mg/kg[3]0.01 mg/kg[3]
Average Recovery (%) >80%>80%>80%
Relative Standard Deviation (RSD) <20%<20%<20%

Table 3: Method Performance in Other Crops (Grapes, Potatoes, Onions)

CropParameterThis compound
Grapes LOQ 0.01 mg/kg
Average Recovery (%) 70-120%
RSD (%) <20%
Potatoes LOQ 0.01 mg/kg
Average Recovery (%) 70-120%
RSD (%) <20%
Onions LOQ 0.05 mg/kg[1]
Average Recovery (%) >80%[1]
RSD (%) <20%[1]

Experimental Protocols

Sample Preparation: QuEChERS Protocol

This protocol is a modification of the original QuEChERS method and is suitable for a wide range of fruit and vegetable matrices.

Materials:

  • Homogenized crop sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate. For pigmented crops like spinach or grapes, d-SPE tubes may also contain graphitized carbon black (GCB). For high-fat matrices, C18 sorbent may be included.

  • 50 mL polypropylene centrifuge tubes

  • High-speed centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a d-SPE cleanup tube.

  • Shake the d-SPE tube for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

  • The resulting supernatant is the final extract.

  • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn shake1 3. Shake (1 min) add_acn->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge shake2->centrifuge1 transfer 7. Transfer Supernatant centrifuge1->transfer Acetonitrile Layer add_dspe 8. Add to d-SPE Tube transfer->add_dspe shake3 9. Shake (30 sec) add_dspe->shake3 centrifuge2 10. Centrifuge shake3->centrifuge2 final_extract 11. Final Extract centrifuge2->final_extract Cleaned Extract lcms LC-MS/MS Analysis final_extract->lcms

QuEChERS experimental workflow for crop sample preparation.
LC-MS/MS Analysis Protocol

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Collision Energy 1 (eV)Product Ion 2 (m/z) (Qualifier)Collision Energy 2 (eV)
This compound 484.1225.125184.135
Metabolite: BDM-pyrazole 358.1145.120117.130
Metabolite: Pyrazole-acetic acid 213.1169.11595.125

Note: Collision energies are instrument-dependent and may require optimization.

LCMS_Workflow cluster_lc Liquid Chromatography (LC) cluster_ms Tandem Mass Spectrometry (MS/MS) sample_injection Sample Injection c18_column C18 Column Separation sample_injection->c18_column gradient Gradient Elution c18_column->gradient esi Electrospray Ionization (ESI+) gradient->esi Eluted Analytes quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data_analysis Data Analysis & Quantification detector->data_analysis

Logical workflow of the LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to international guidelines such as SANTE/11312/2021 to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: Assessed by analyzing a series of matrix-matched calibration standards over the expected concentration range. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy (Recovery): Determined by analyzing blank samples spiked with known concentrations of this compound and its metabolites at different levels (e.g., LOQ and 10x LOQ). Mean recoveries should be within the range of 70-120%.[4]

  • Precision (Repeatability): Evaluated by analyzing multiple replicates of spiked samples on the same day. The relative standard deviation (RSD) should be ≤20%.[4]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.

  • Specificity: The ability of the method to differentiate and quantify the analytes of interest from other components in the sample matrix. This is confirmed by the absence of interfering peaks in blank samples at the retention times of the target analytes.

Conclusion

The combination of QuEChERS extraction and LC-MS/MS analysis provides a robust, sensitive, and efficient method for the determination of this compound residues in a variety of crop matrices. The protocols and data presented here serve as a valuable resource for laboratories involved in pesticide residue monitoring and food safety analysis. Adherence to proper validation procedures is crucial to ensure the reliability of the analytical results.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating high efficacy against a wide range of oomycete pathogens.[1] As a member of the Fungicide Resistance Action Committee (FRAC) Code 49, its mode of action is the inhibition of an oxysterol-binding protein (OSBP).[2] This disruption of OSBP interferes with lipid homeostasis and transfer, crucial for maintaining cell membrane integrity and other essential cellular processes in oomycetes.[2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against key oomycete pathogens, guidance on data analysis, and a summary of reported efficacy data.

Introduction

Oomycetes, such as Phytophthora spp. and Plasmopara spp., are destructive plant pathogens responsible for significant economic losses in agriculture worldwide. The development of new fungicides with novel modes of action, like this compound, is critical for effective disease management and for mitigating the development of fungicide resistance. In vitro testing is a fundamental first step in evaluating the efficacy of new active ingredients, providing essential data on their intrinsic activity against target pathogens. The following protocols describe standardized laboratory methods to determine the effective concentration (EC₅₀) of this compound, a key metric for assessing its fungicidal potency.

Mode of Action: Oxysterol-Binding Protein Inhibition

This compound's fungicidal activity stems from its ability to inhibit oxysterol-binding proteins (OSBPs). OSBPs are crucial for the intracellular transport of lipids, particularly sterols, between membranes. By inhibiting these proteins, this compound disrupts vital cellular functions in oomycetes, including the maintenance of cell membranes, signaling pathways dependent on lipid messengers, and the formation of complex lipids.[2][3] This targeted mode of action provides excellent preventative and curative control against susceptible pathogens.[4]

Simplified Signaling Pathway of this compound's Mode of Action cluster_membrane Cellular Membranes (e.g., ER, Plasma Membrane) cluster_cytoplasm Cytoplasm ER Endoplasmic Reticulum (ER) PM Plasma Membrane OSBP Oxysterol-Binding Protein (OSBP) OSBP->ER Transports Lipids to/from OSBP->PM Transports Lipids to/from Disruption Disruption of Lipid Homeostasis and Membrane Integrity OSBP->Disruption Lipids Lipids (e.g., Sterols) Lipids->OSBP Binds to This compound This compound This compound->OSBP Inhibits CellDeath Oomycete Cell Death Disruption->CellDeath

Caption: Simplified diagram of this compound's mode of action.

Experimental Protocols

Two primary methods for in vitro testing of this compound against oomycetes are the amended agar medium assay and the microtiter-based assay.

Protocol 1: Amended Agar Medium Assay

This method is considered the "gold standard" for determining fungicide efficacy by measuring the inhibition of mycelial growth on a solid medium.[5]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in dimethyl sulfoxide [DMSO])

  • Sterile distilled water

  • Culture medium (e.g., V8 juice agar [V8A] or Potato Dextrose Agar [PDA])

  • Sterile petri dishes (90 mm)

  • Actively growing cultures of the target oomycete (e.g., Phytophthora infestans, Phytophthora capsici)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Media Preparation: Prepare the desired culture medium (e.g., V8A: 82 ml filtered V8 juice, 0.5 g CaCO₃, 15 g agar, and 918 ml dH₂O) and sterilize by autoclaving.[6]

  • Fungicide Dilution Series: Prepare a serial dilution of the this compound stock solution in sterile distilled water to achieve the desired final concentrations in the agar. A suggested range for this compound is 0.0001, 0.001, 0.01, 0.1, and 1.0 µg/mL. A control with DMSO alone should be included.

  • Amending the Medium: Cool the autoclaved medium to approximately 45-50°C. Add the appropriate volume of the this compound dilutions to the molten agar to reach the target concentrations. Swirl gently to mix and pour approximately 20 mL into each sterile petri dish. Allow the plates to solidify.

  • Inoculation: From the edge of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer. Place one plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation: Incubate the plates in the dark at the optimal temperature for the specific oomycete (e.g., 20°C for P. infestans).[5]

  • Data Collection: After a defined incubation period (e.g., 4-7 days, or when the mycelium in the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions.

  • Data Analysis: Calculate the average diameter for each concentration. Determine the percentage of mycelial growth inhibition relative to the control. Calculate the EC₅₀ value using probit analysis or non-linear regression.

Protocol 2: Microtiter-Based Mycelial Growth Assay

This high-throughput method is suitable for screening a large number of isolates or compounds and measures the optical density of mycelial growth in a liquid medium.[7]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile liquid culture medium (e.g., V8 juice broth)

  • Sterile 96-well flat-bottom microtiter plates

  • Actively growing cultures of the target oomycete

  • Multichannel pipettor

  • Microplate reader (spectrophotometer)

Procedure:

  • Inoculum Preparation: Grow the oomycete in a suitable liquid medium. Macerate the mycelial culture to create a homogenous suspension.

  • Fungicide Dilution Series: Prepare a serial dilution of this compound in the liquid medium within the 96-well plate to achieve the desired final concentrations.

  • Inoculation: Add a standardized volume (e.g., 50 µL) of the mycelial suspension to each well of the microtiter plate.[7]

  • Incubation: Incubate the plates in the dark at the optimal temperature for the oomycete (e.g., 24°C) for 24-48 hours.[7]

  • Data Collection: Measure the optical density (OD) of each well at a wavelength of 600 nm using a microplate reader.[7]

  • Data Analysis: Subtract the OD of the negative control (medium only) from the OD of each sample. Calculate the percentage of growth inhibition relative to the control (no fungicide). Determine the EC₅₀ value using appropriate statistical software.

Experimental Workflow for In Vitro Efficacy Testing of this compound cluster_prep Preparation cluster_assay Assay Setup cluster_exec Execution cluster_data Data Collection & Analysis Stock This compound Stock Solution Dilution Serial Dilution of this compound Stock->Dilution Culture Oomycete Culture Inoculation_Agar Inoculation with Mycelial Plugs Culture->Inoculation_Agar Inoculation_Liquid Inoculation with Mycelial Suspension Culture->Inoculation_Liquid AmendedMedium Amended Agar Medium Dilution->AmendedMedium Microplate Microtiter Plate with Liquid Medium Dilution->Microplate AmendedMedium->Inoculation_Agar Microplate->Inoculation_Liquid Incubation Incubation Inoculation_Agar->Incubation Inoculation_Liquid->Incubation Measurement_Diameter Measure Colony Diameter Incubation->Measurement_Diameter Measurement_OD Measure Optical Density Incubation->Measurement_OD Analysis Calculate EC50 Value Measurement_Diameter->Analysis Measurement_OD->Analysis

References

Application of Fluoxapiprolin in Managing Downy Mildew in Grapes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grape downy mildew, caused by the oomycete Plasmopara viticola, is a devastating disease in viticulture worldwide, leading to significant crop losses. Effective management strategies are crucial for maintaining grape yield and quality. Fluoxapiprolin, a novel fungicide, offers a unique mode of action for controlling downy mildew. This document provides detailed application notes and experimental protocols for researchers and scientists evaluating the efficacy of this compound.

This compound is the active ingredient in products such as Xivana® Prime.[1] It represents a new mode of action, classified under the Fungicide Resistance Action Committee (FRAC) Group 49.[2][3] This novel classification makes it a valuable tool for resistance management programs in vineyards.[2][4] this compound is effective against all stages of the downy mildew lifecycle, providing long-lasting protection for 10 to 21 days.[5][4]

Data Presentation

Table 1: Performance Characteristics of this compound in Grape Downy Mildew Management

ParameterObservationSource
Active Ingredient This compound (20 g/L)
Trade Name Example Xivana® Prime[5][1][2]
FRAC Group 49 (Oxysterol binding protein inhibitor)[2][3]
Efficacy Provides excellent and reliable control of downy mildew.[1] Acts on all stages of the Plasmopara viticola lifecycle.[2][4][1][2][4]
Application Rate 37.5 - 50 mL per 100 L of water[4]
Application Window From 10 cm shoots (E-L 12) to 7 mm berries (pre-bunch closure, E-L 31)[2][4]
Control Duration 10 to 21 days, depending on disease pressure and vine growth rate[4]
Rainfastness Reported to have very good rainfastness[3]
Resistance Management Recommended to be used in a tank mix with a registered protectant fungicide from a different mode of action group.[6] No more than two applications per season are advised.[6]
Adjuvant Requirement Essential for effective control. Recommended adjuvants include Maxx®, Pulse® Penetrant, Hasten®, or Agridex®.[2]
Compatibility Excellent compatibility with other products for powdery mildew, botrytis bunch rot, and light brown apple moth control.[2]
Pre-Harvest Interval (PHI) Use no later than E-L 31 (berries pea-size, not > 7 mm diameter) for grapes destined for export wine.[6]

Experimental Protocols

The following protocols outline methodologies for conducting field and laboratory experiments to evaluate the efficacy of this compound against grape downy mildew.

Protocol 1: Field Efficacy Trial

1. Objective: To evaluate the efficacy of this compound in controlling grape downy mildew under field conditions and to compare its performance with standard fungicide treatments and an untreated control.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum of 4 replicates per treatment.

  • Plot Size: Each plot should consist of a minimum of 3-5 adjacent vines. A buffer row or untreated vines should separate plots to minimize spray drift.

3. Treatments:

  • Untreated Control (water spray).

  • This compound at two rates (e.g., 37.5 mL/100 L and 50 mL/100 L) + recommended adjuvant.

  • Standard Fungicide 1 (e.g., a product with a different mode of action, such as one containing mancozeb or copper).

  • Standard Fungicide 2 (e.g., another commonly used systemic fungicide).

  • This compound tank-mixed with a protectant fungicide.

4. Application:

  • Equipment: Calibrated backpack sprayer or research plot sprayer to ensure uniform coverage.

  • Timing: Applications should be preventative, initiated before the onset of disease or at the very first sign of symptoms. The application window is typically from the 10 cm shoot stage (E-L 12) to pre-bunch closure (E-L 31).[2][4]

  • Frequency: Follow a 10-14 day spray interval, adjusting for weather conditions and disease pressure.

5. Inoculation (if necessary):

  • If natural infection is low, artificial inoculation can be performed. Prepare a sporangial suspension of Plasmopara viticola (e.g., 1 x 10^4 sporangia/mL in distilled water).

  • Apply the suspension to the abaxial (lower) leaf surface in the evening to ensure a period of leaf wetness.

6. Disease Assessment:

  • Timing: Conduct assessments 7-10 days after the final application or at key phenological stages.

  • Method: Randomly select 25-50 leaves and 10-25 bunches per plot.

  • Disease Incidence: Calculate the percentage of leaves or bunches showing any downy mildew symptoms.

  • Disease Severity: Use a standardized disease rating scale to estimate the percentage of leaf or bunch area affected. A diagrammatic scale with severity levels of 1, 3, 6, 12, 25, 50, and 75% can be used for leaves.

  • Data to Collect:

    • Percent Disease Incidence (PDI) on leaves and bunches.

    • Percent Disease Severity (PDS) on leaves and bunches.

    • Area Under the Disease Progress Curve (AUDPC) can be calculated from multiple assessments over time.

7. Data Analysis:

  • Perform Analysis of Variance (ANOVA) on the collected data (PDI, PDS, AUDPC).

  • Use a mean separation test (e.g., Tukey's HSD or Fisher's LSD) to determine significant differences between treatments (p < 0.05).

Protocol 2: Laboratory Bioassay (Leaf Disc Method)

1. Objective: To determine the in-vitro efficacy of this compound against Plasmopara viticola on grapevine leaf discs.

2. Materials:

  • Healthy, young, fully expanded grapevine leaves (susceptible variety).

  • This compound analytical standard.

  • Plasmopara viticola sporangial suspension.

  • Petri dishes, filter paper, sterile distilled water.

  • Cork borer (15-20 mm diameter).

3. Methodology:

  • Leaf Disc Preparation: Collect healthy leaves, wash with sterile water, and use a cork borer to cut discs.

  • Treatment Application: Prepare serial dilutions of this compound in water. Place leaf discs abaxial side up on moist filter paper in Petri dishes. Apply a known volume (e.g., 20 µL) of each fungicide dilution to the center of the leaf disc and spread evenly. Include a water-only control. Allow the treatment to dry.

  • Inoculation: Apply a droplet (e.g., 10 µL) of the P. viticola sporangial suspension (e.g., 5 x 10^4 sporangia/mL) to the center of each treated leaf disc.

  • Incubation: Incubate the Petri dishes in a controlled environment chamber at approximately 20-22°C with a photoperiod (e.g., 16h light / 8h dark) for 5-7 days. Maintain high humidity.

  • Assessment: Observe the leaf discs under a stereomicroscope. Assess the presence or absence of sporulation. The efficacy can be quantified by calculating the percentage of inhibition of sporulation compared to the untreated control.

  • Data Analysis: Calculate the EC50 (Effective Concentration to inhibit 50% of sporulation) value for this compound using probit analysis.

Visualizations

The following diagrams illustrate the experimental workflow and a logical approach to an integrated downy mildew management program incorporating this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatments Treatments cluster_application Application & Assessment cluster_analysis Data Analysis vineyard Select Uniform Vineyard Block design Randomized Complete Block Design (RCBD) (min. 4 replicates) vineyard->design plots Define Treatment Plots (3-5 vines/plot + buffer) design->plots control Untreated Control fluoxa This compound (e.g., 37.5 & 50 mL/100L) standard Standard Fungicides tankmix This compound Tank Mix apply Apply Treatments Preventatively (10-14 day intervals) control->apply fluoxa->apply standard->apply tankmix->apply assess Assess Disease Incidence & Severity (Leaves & Bunches) apply->assess anova ANOVA assess->anova means Mean Separation Test (e.g., Tukey's HSD) anova->means conclusion Determine Efficacy & Significance means->conclusion

Caption: Experimental workflow for a field efficacy trial of this compound.

management_strategy cluster_monitoring Monitoring & Prevention cluster_early_season Early Season (Pre-bloom to Bloom) cluster_critical_period Critical Protection Period (Bloom to Pre-Bunch Closure) cluster_late_season Late Season (Post-Bunch Closure) scout Vineyard Scouting & Weather Monitoring protectant1 Protectant Fungicide Spray (e.g., Mancozeb) scout->protectant1 cultural Cultural Practices (Canopy Management, Drainage) cultural->protectant1 fluoxa_app This compound (FRAC 49) + Protectant (Max 2 applications) protectant1->fluoxa_app rotate Rotate with Fungicide from a Different FRAC Group fluoxa_app->rotate protectant2 Protectant Fungicide Sprays as needed rotate->protectant2

Caption: Integrated strategy for grape downy mildew management using this compound.

References

Best Practices for Fluoxapiprolin Application in Field Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class.[1][2] It has demonstrated high efficacy against a wide range of oomycete pathogens, which cause devastating diseases such as downy mildew and late blight in various crops.[1][2][3] Understanding the optimal application of this compound in field trials is crucial for generating reliable data for research, development, and registration purposes. These notes and protocols provide a comprehensive guide to the best practices for utilizing this compound in experimental field settings.

Chemical Properties and Mode of Action

This compound is a systemic fungicide with both protective and curative activity.[4] Its unique mode of action involves the inhibition of an oxysterol-binding protein (OSBP) homologue.[1][2][5] This disruption of lipid metabolism and transport within the fungal cell is crucial for membrane function and integrity, ultimately leading to cell death.[2] The Fungicide Resistance Action Committee (FRAC) has classified this compound under Code 49, highlighting its novel mechanism of action.[2] Due to its single-site mode of action, there is a medium to high risk of resistance development, necessitating careful resistance management strategies.[3]

Data Presentation: Efficacy of this compound and Related OSBPI Fungicides

The following tables summarize quantitative data from field trials evaluating the efficacy of this compound and other structurally related Oxysterol-Binding Protein Inhibitor (OSBPI) fungicides against key oomycete pathogens.

Table 1: Efficacy of this compound against Downy Mildew in Grapes

Active IngredientApplication RateTarget PathogenCropEfficacy (% Control)Reference
This compound37.5 - 50 mL/100 LPlasmopara viticolaGrapesHigh (Specific % not provided)[2]
This compound4.5 - 13.5 fl oz/acreDowny MildewBaby Leaf KaleSignificant reduction in severity[3]

Table 2: Efficacy of a Related OSBPI Fungicide (Oxathiapiprolin) against Late Blight in Potatoes

Active Ingredient CombinationApplication Rate (% v/v)Target PathogenCropDisease Severity ReductionReference
Oxathiapiprolin + Benthiavalicarb (ZE)0.1% and 1%Phytophthora infestansPotatoSignificantly more effective than standards[1][6]
Oxathiapiprolin + Famoxadone (ZF)0.1% and 1%Phytophthora infestansPotatoSignificantly more effective than standards[1][6]
Oxathiapiprolin + Zoxamide (ZZ)0.1% and 1%Phytophthora infestansPotatoSignificantly more effective than standards[1][6]

Table 3: Efficacy of an OSBPI Fungicide Combination against Downy Mildew in Grapes

Active Ingredient CombinationApplication Rate (g/ha)Target PathogenCropPercent Disease Index (PDI)Yield (t/ha)Reference
Oxathiapiprolin 0.6% + Mancozeb 60% WG3333Plasmopara viticolaGrapes11.2522.99[7]
Oxathiapiprolin 0.6% + Mancozeb 60% WG2500Plasmopara viticolaGrapes12.1322.31[7]

Experimental Protocols

Protocol 1: Field Efficacy Trial for this compound against Grape Downy Mildew (Plasmopara viticola)

1. Objective: To evaluate the efficacy of different application rates of this compound for the control of downy mildew on grapevines under field conditions.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: 4.

  • Plot Size: 3-6 vines per plot.

  • Treatments:

    • Untreated Control.

    • This compound Treatment 1 (e.g., 37.5 mL/100 L).

    • This compound Treatment 2 (e.g., 50 mL/100 L).

    • Standard Fungicide Control.

3. Materials and Equipment:

  • Mature grapevines of a susceptible variety (e.g., 'Niagara' or 'Chancellor').[8][9]

  • This compound formulation (e.g., Xivana® Prime 20 SC).

  • Standard fungicide for comparison.

  • Calibrated sprayer (e.g., skid sprayer with a handheld boom).[8]

  • Personal Protective Equipment (PPE) as per product label.

  • Disease assessment tools (e.g., rating scales, data collection sheets).

4. Procedure:

  • Application Timing: Begin applications preventatively before the onset of disease, typically when shoots are 6-12 inches long.[8] Continue applications at 10-21 day intervals, depending on disease pressure and weather conditions.[10]

  • Application Method: Apply as a foliar spray to the point of runoff, ensuring thorough coverage of all plant surfaces. Use a spray volume of approximately 50 gallons per acre.[8]

  • Data Collection:

    • Assess disease incidence (% of leaves or clusters with symptoms) and severity (% of leaf or cluster area affected) on a weekly or bi-weekly basis.[8]

    • Randomly select 25 leaves and/or clusters from the center vine(s) of each plot for assessment.[8]

    • Calculate an overall disease index, such as the McKinney Index.

    • Monitor for any signs of phytotoxicity.[8]

5. Statistical Analysis:

  • Analyze data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to compare treatment means.

Protocol 2: Field Efficacy Trial for this compound against Potato Late Blight (Phytophthora infestans)

1. Objective: To determine the efficacy of this compound for the control of late blight on potatoes in a field setting.

2. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: 4.

  • Plot Size: Typically 4 rows of 10 meters.[11]

  • Treatments:

    • Untreated Control.

    • This compound Treatment (at the recommended rate).

    • Standard Fungicide Control.

3. Materials and Equipment:

  • Seed potatoes of a susceptible variety (e.g., 'Nicola' or 'Bintje').[1][6][11]

  • This compound formulation.

  • Standard fungicide for comparison.

  • Calibrated sprayer.

  • Personal Protective Equipment (PPE).

  • Inoculum of Phytophthora infestans (if natural infection is not reliable).

4. Procedure:

  • Inoculation (if necessary): In the absence of natural disease pressure, plants can be artificially inoculated with a sporangial suspension of P. infestans.[1][6] Cover plants with plastic sheets overnight to maintain high humidity for successful infection.[1][6]

  • Application Timing: Apply fungicides preventatively before disease symptoms appear.[1][6] Subsequent applications should be made at 7-14 day intervals.

  • Application Method: Apply as a foliar spray, ensuring uniform coverage.

  • Data Collection:

    • Record disease development at periodic intervals for at least one month.[1][6]

    • Assess the percentage of foliage affected by late blight in the center rows of each plot.

    • Calculate the Area Under the Disease Progress Curve (AUDPC) to compare the efficacy of treatments over time.[6]

5. Statistical Analysis:

  • Perform ANOVA on disease severity data and AUDPC values.

  • Use a mean separation test to determine significant differences between treatments.

Mandatory Visualization

G cluster_pathway This compound Mode of Action: Inhibition of Oxysterol-Binding Protein This compound This compound OSBP Oxysterol-Binding Protein (OSBP) Target Site This compound->OSBP Binds to and inhibits Lipid_Transport Lipid Transport & Homeostasis (e.g., Sterol Movement) OSBP->Lipid_Transport Mediates Membrane_Integrity Fungal Cell Membrane Integrity & Function Lipid_Transport->Membrane_Integrity Essential for Cell_Death Fungal Cell Death Membrane_Integrity->Cell_Death Disruption leads to

Caption: Signaling pathway of this compound's mode of action.

G cluster_workflow Experimental Workflow for a this compound Field Efficacy Trial Trial_Setup 1. Trial Setup - Randomized Complete Block Design - 4 Replicates - Define Plot Size Treatment_Prep 2. Treatment Preparation - Calibrate Sprayer - Prepare this compound & Control Solutions Trial_Setup->Treatment_Prep Application 3. Fungicide Application - Preventative Application - Foliar Spray to Runoff - Repeat at Defined Intervals Treatment_Prep->Application Data_Collection 4. Data Collection - Assess Disease Incidence & Severity - Monitor Phytotoxicity - Regular Intervals Application->Data_Collection Analysis 5. Data Analysis - ANOVA - Mean Separation Test Data_Collection->Analysis Conclusion 6. Conclusion - Determine Efficacy - Report Findings Analysis->Conclusion

Caption: Generalized workflow for this compound field trials.

References

Application Note: HPLC Analysis for Systemic Translocation of Fluoxapiprolin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, demonstrating high efficacy against a range of oomycete pathogens.[1] Its mode of action involves the inhibition of an oxysterol-binding protein (OSBP), which is crucial for lipid metabolism and transport in these pathogens.[2] A key characteristic for the effectiveness of a fungicide is its ability to be absorbed by the plant and translocated to various tissues, a property known as systemic translocation. This ensures protection of new growth and parts of the plant that were not directly sprayed. High-Performance Liquid Chromatography (HPLC), particularly coupled with tandem mass spectrometry (LC-MS/MS), is a powerful analytical technique for the quantitative determination of pesticide residues in plant matrices, enabling detailed studies of their uptake, distribution, and metabolism.

This application note provides a comprehensive overview and detailed protocols for the analysis of this compound and its metabolites in various plant tissues to assess its systemic translocation. The methodologies described herein are intended to guide researchers in setting up robust and reliable analytical workflows.

Data Presentation

The systemic translocation of this compound can be quantified by measuring its concentration in different plant parts over time following application. The following tables provide a representative summary of quantitative data that could be obtained from a systemic translocation study in pepper plants, based on existing research confirming its mobility.[1]

Table 1: Concentration of this compound in Pepper Plant Tissues Following Soil Drench Application

Time After Application (Days)Mean Concentration (µg/g fresh weight) ± SD
Roots
12.5 ± 0.3
34.8 ± 0.5
73.2 ± 0.4
141.5 ± 0.2
210.8 ± 0.1

LOQ (Limit of Quantification) = 0.01 µg/g SD (Standard Deviation)

Table 2: Distribution of this compound and its Major Metabolites in Potato Plants Following Foliar Application

Plant PartCompoundMean Concentration (% of Total Applied Radioactivity)
Tops (Leaves & Stems) This compound90 - 93%
BCS-DE61185< 5%
BCS-CC26101< 2%
Tubers This compoundNot Detected
BCS-DE61185 (pyrazole-alanine)52%
BCS-CC26101 (pyrazole acetic acid)41%

Experimental Protocols

Protocol for Systemic Translocation Study of this compound in Greenhouse-grown Pepper Plants

This protocol outlines a typical experimental design to evaluate the systemic uptake and translocation of this compound.

a. Plant Material and Growth Conditions:

  • Pepper plants (e.g., Capsicum annuum) are grown from seeds in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16/8 h light/dark photoperiod).

  • Plants are grown in pots containing a standard potting mix.

b. Fungicide Application:

  • A solution of this compound is applied as a soil drench to the base of the plants. The concentration of the solution should be based on recommended application rates.

c. Sampling:

  • Plant tissues (roots, stems, and leaves) are collected at predetermined time intervals after application (e.g., 1, 3, 7, 14, and 21 days).

  • At each time point, three individual plants are sampled as biological replicates.

  • The collected tissues are washed with deionized water to remove any soil particles, blotted dry, and immediately frozen at -20°C until analysis.

Protocol for Sample Preparation using QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues from plant matrices.

a. Materials:

  • Homogenizer (e.g., blender or bead beater)

  • Centrifuge tubes (50 mL)

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄.

b. Procedure:

  • Weigh 10 g of the homogenized plant sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube.

  • Shake for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is filtered through a 0.22 µm filter and is ready for HPLC-MS/MS analysis.

Protocol for HPLC-MS/MS Analysis of this compound

a. Instrumentation:

  • A high-performance liquid chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS) is used for the analysis.

b. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound and its metabolites are monitored for quantification and confirmation.

Table 3: Example MRM Transitions for this compound and its Metabolites

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound483.1251.1145.1
BCS-DE61185316.1109.182.1
BCS-CC26101271.1109.182.1

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis sample Plant Tissue Sample (Root, Stem, or Leaf) homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile & Salts) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup Dispersive SPE Cleanup (PSA & MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter Filtration (0.22 µm) centrifuge2->filter hplc HPLC Separation (C18 Column) filter->hplc Filtered Extract msms MS/MS Detection (MRM Mode) hplc->msms data Data Acquisition & Quantification msms->data

Caption: Experimental workflow for this compound analysis.

G cluster_plant Plant System cluster_uptake Uptake cluster_translocation Translocation cluster_metabolism Metabolism root_uptake Root Uptake (Soil Application) xylem Xylem Transport (Acropetal) root_uptake->xylem foliar_uptake Foliar Uptake (Spray Application) phloem Phloem Transport (Basipetal) foliar_uptake->phloem This compound This compound xylem->this compound phloem->this compound metabolite1 Metabolite (BCS-DE61185) This compound->metabolite1 Metabolic Transformation metabolite2 Metabolite (BCS-CC26101) metabolite1->metabolite2 Further Metabolism

Caption: Systemic translocation and metabolism of this compound.

References

Formulating Fluoxapiprolin for Laboratory Bioassays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation of the novel oomycete fungicide, fluoxapiprolin, for use in laboratory bioassays. The following sections offer guidance on solvent selection, stock solution preparation, and the use of surfactants for creating stable aqueous dilutions suitable for various in vitro and in vivo experimental setups.

Overview of this compound

This compound is a piperidinyl thiazole isoxazoline fungicide belonging to the Fungicide Resistance Action Committee (FRAC) Code 49.[1] Its mode of action is the inhibition of an oxysterol-binding protein (OSBP) homologue, which plays a crucial role in lipid homeostasis and transfer.[1][2] This disruption of cellular processes makes this compound highly effective against a range of oomycete pathogens.[1] Technical grade this compound is a light beige powder and is essentially insoluble in water, necessitating the use of organic solvents for initial solubilization.[1]

Solubility of Technical Grade this compound

The selection of an appropriate solvent is critical for preparing a concentrated stock solution. The solubility of this compound in various organic solvents is summarized in the table below.

SolventSolubility (g/L)Reference
Dimethyl sulfoxide (DMSO)>270[1]
Dichloromethane143[1]
Acetone84[1]
Ethyl acetate15[1]
Methanol1.3[1]
Toluene1.1[1]
n-Heptane0.061[1]

Based on this data, Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its excellent solubilizing capacity for this compound. Acetone is a viable alternative.

Experimental Protocols

Preparation of a Concentrated Stock Solution (10 mg/mL) in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound, which can be stored for future use and diluted to desired working concentrations.

Materials:

  • This compound (technical grade, purity ≥95%)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettors and sterile, filter-barrier pipette tips

Procedure:

  • Accurately weigh 10 mg of technical grade this compound powder and transfer it to a sterile vial.

  • Add 1 mL of DMSO to the vial.

  • Cap the vial securely and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected container.

  • Label the container with the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the stock solution at -20°C for long-term storage. For short-term use (up to one week), storage at 4°C is acceptable.

Preparation of Aqueous Working Solutions for Bioassays

Due to the aqueous nature of most bioassay media, the DMSO stock solution must be diluted. The inclusion of a non-ionic surfactant is recommended to maintain the solubility and dispersion of the hydrophobic this compound in the aqueous medium. Non-ionic surfactants are generally preferred as they are less likely to have inherent biocidal activity compared to ionic surfactants.[3][4]

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile, deionized, or distilled water

  • Non-ionic surfactant (e.g., Tween® 80, Triton™ X-100)

  • Sterile tubes for dilution series

  • Pipettors and sterile, filter-barrier pipette tips

Procedure:

  • Prepare a surfactant solution by adding the chosen non-ionic surfactant to sterile water at a concentration of 0.01% to 0.1% (v/v). For example, to make a 0.02% Tween® 80 solution, add 20 µL of Tween® 80 to 100 mL of sterile water.

  • Perform serial dilutions of the 10 mg/mL this compound stock solution in the prepared surfactant-water solution to achieve the desired final concentrations for the bioassay.

  • It is crucial to maintain a consistent final concentration of DMSO across all treatments, including the control, to account for any potential solvent effects on the test organism. The final DMSO concentration should ideally not exceed 1% (v/v), and a solvent control (surfactant-water with the same final DMSO concentration but without this compound) must be included in the experimental design.

Example Dilution for a Mycelial Growth Inhibition Assay: To prepare a 1 µg/mL working solution from a 10 mg/mL stock:

  • Perform an initial 1:100 dilution of the stock solution in the surfactant-water to get a 100 µg/mL intermediate solution.

  • Perform a subsequent 1:100 dilution of the intermediate solution in the bioassay medium (e.g., Potato Dextrose Agar for fungi) to achieve the final concentration of 1 µg/mL.

Bioassay Concentration Ranges

This compound is highly active against oomycetes, with effective concentrations for 50% inhibition (EC50) often in the sub-µg/mL range. The following table provides reported EC50 values for this compound against various plant-pathogenic oomycetes, which can serve as a guide for selecting appropriate concentration ranges for bioassays.

PathogenEC50 (µg/mL)Reference
Phytophthora capsici0.00043 (mean)[5]
Phytophthora spp.2.12 x 10⁻⁴ to 2.92[6]
Pythium spp.2.12 x 10⁻⁴ to 2.92[6]

A typical concentration series for determining the EC50 might range from 0.0001 µg/mL to 10 µg/mL.

Visualizations

Experimental Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Bioassay weigh Weigh 10 mg This compound dissolve Dissolve in 1 mL DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter store Store at -20°C filter->store surfactant Prepare 0.02% Surfactant in Sterile Water store->surfactant Use Stock serial_dilution Perform Serial Dilutions of Stock in Surfactant Solution surfactant->serial_dilution add_to_media Add to Bioassay Medium serial_dilution->add_to_media solvent_control Include Solvent Control (DMSO + Surfactant) serial_dilution->solvent_control Prepare Control bioassay Inoculate and Incubate add_to_media->bioassay Final Concentrations solvent_control->bioassay

Caption: Workflow for preparing this compound solutions for bioassays.

Mode of Action Signaling Pathway

G This compound This compound orp1 Oxysterol-Binding Protein Related Protein 1 (ORP1) This compound->orp1 Inhibits lipid_transfer Lipid Transfer (e.g., Sterols) orp1->lipid_transfer Mediates membrane_function Membrane Maintenance & Vesicle Formation lipid_transfer->membrane_function cell_signaling Cell Signaling lipid_transfer->cell_signaling fungal_growth Fungal Growth Inhibition membrane_function->fungal_growth cell_signaling->fungal_growth

Caption: this compound's mode of action via ORP1 inhibition.

References

Application Notes and Protocols for Determining EC50 Values of Fluoxapiprolin for Phytophthora capsici

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, developed by Bayer Crop Science.[1][2][3] It functions as an oxysterol-binding protein homologue inhibitor (OSBPI), targeting lipid homeostasis and transfer.[3][4] This mode of action is classified under FRAC Code 49.[4] this compound has demonstrated significant inhibitory activity against various oomycete pathogens, including Phytophthora capsici, the causal agent of Phytophthora blight in a wide range of vegetable crops.[5][6][7] Understanding the 50% effective concentration (EC50) of this compound is crucial for assessing its efficacy, monitoring for potential resistance development, and establishing effective disease management strategies.

These application notes provide detailed protocols for determining the EC50 value of this compound against P. capsici using both the traditional amended agar medium assay and a high-throughput microtiter-based assay.

Data Presentation

Table 1: In Vitro Sensitivity of Phytophthora capsici to this compound

Isolate PopulationNumber of IsolatesMean EC50 (µg/mL)EC50 Range (µg/mL)Assay MethodReference
Field Isolates1300.000430.00012 - 0.00096Mycelial Growth Inhibition[1][2]
Various Phytophthora spp.Not Specified2.12 x 10⁻⁴ - 2.92Not SpecifiedNot Specified[5]

Note: The sensitivity of P. capsici to this compound can be influenced by the specific isolate and the assay method employed. The provided data indicates a high level of intrinsic activity of this compound against this pathogen.

Experimental Protocols

Two primary methods are described for determining the EC50 value of this compound against P. capsici: the Amended Agar Medium (AAM) assay and a High-Throughput Microtiter-Based Assay.

Protocol 1: Amended Agar Medium (AAM) Assay

This method is considered the "gold standard" for assessing fungicide sensitivity in oomycetes.[8][9] It relies on measuring the radial growth of mycelia on a solid medium amended with various concentrations of the fungicide.

Materials:

  • Phytophthora capsici isolates

  • V8 juice agar (or other suitable growth medium)

  • This compound (technical grade)

  • Dimethyl sulfoxide (DMSO) or acetone (as a solvent)

  • Sterile Petri dishes (9 cm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

  • Ruler or calipers

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Dissolve technical-grade this compound in a minimal amount of DMSO or acetone to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solution to create a range of working concentrations. The final concentrations in the agar should bracket the expected EC50 value (e.g., 0, 0.0001, 0.0005, 0.001, 0.005, 0.01 µg/mL).

  • Preparation of Amended Agar Medium:

    • Autoclave the V8 juice agar and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of each this compound working solution to individual flasks of molten agar to achieve the desired final concentrations.

    • For the control plates, add the same volume of solvent (DMSO or acetone) used for the highest fungicide concentration to ensure it has no effect on mycelial growth. The final solvent concentration should typically not exceed 0.1% (v/v).[10]

    • Pour approximately 20 mL of the amended agar into each sterile Petri dish. Allow the plates to solidify.

  • Inoculation:

    • Culture the P. capsici isolates on non-amended V8 juice agar for 3-5 days at 25°C.

    • Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing colony.

    • Place one mycelial plug in the center of each amended agar plate, with the mycelium side facing down.

  • Incubation and Data Collection:

    • Incubate the plates in the dark at 25°C.

    • When the mycelial growth on the control plates has reached approximately two-thirds of the plate diameter (typically 3-5 days), measure the colony diameter.[10]

    • Take two perpendicular measurements of the colony diameter for each plate and calculate the average. Subtract the diameter of the initial mycelial plug (5 mm) from this average.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the log of the this compound concentration.

    • Use a suitable statistical software package to perform a probit or logistic regression analysis to determine the EC50 value, which is the concentration that inhibits mycelial growth by 50%.

Protocol 2: High-Throughput Microtiter-Based Assay

This method offers a more rapid and less labor-intensive alternative to the AAM assay, making it suitable for screening a large number of isolates.[9][11][12] It measures the growth of the oomycete in a liquid medium within a 96-well plate by assessing optical density (OD).

Materials:

  • Phytophthora capsici isolates

  • Clarified V8 broth (or other suitable liquid medium)

  • This compound (technical grade)

  • DMSO or acetone

  • Sterile 96-well microtiter plates

  • Microplate reader (spectrophotometer)

  • Incubator (25°C)

  • Mycelial suspension or zoospore suspension

Procedure:

  • Preparation of Fungicide Solutions:

    • Prepare a stock solution of this compound and serial dilutions as described in Protocol 1.

  • Inoculum Preparation (choose one):

    • Mycelial Suspension: Grow the P. capsici isolate in liquid medium. Homogenize the mycelium to create a fine suspension. Adjust the concentration of the suspension to a standardized OD value.

    • Zoospore Suspension: Induce sporangia formation and zoospore release from the P. capsici culture. Count the zoospores using a hemocytometer and adjust the concentration to a standardized level (e.g., 1 x 10⁴ zoospores/mL).

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of the this compound working solutions to the wells.

    • Add the prepared inoculum (mycelial or zoospore suspension) to each well.

    • Include control wells with inoculum and solvent only, as well as blank wells with medium only.

  • Incubation and Measurement:

    • Incubate the microtiter plate at 25°C for 48-72 hours.

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader.[13]

  • Data Analysis:

    • Subtract the OD of the blank wells from the OD of the experimental and control wells.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the solvent control.

    • Determine the EC50 value using regression analysis as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow_AAM cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions prep_agar Prepare Amended V8 Agar prep_dilutions->prep_agar inoculate Inoculate Plates with P. capsici Plugs prep_agar->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition regression Perform Regression Analysis calc_inhibition->regression det_ec50 Determine EC50 Value regression->det_ec50

Caption: Workflow for the Amended Agar Medium (AAM) Assay.

Experimental_Workflow_Microtiter cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution prep_plate Prepare 96-Well Plate with Fungicide prep_stock->prep_plate prep_inoculum Prepare P. capsici Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum prep_plate->add_inoculum incubate Incubate at 25°C add_inoculum->incubate measure_od Measure Optical Density (OD) incubate->measure_od calc_inhibition Calculate % Inhibition measure_od->calc_inhibition regression Perform Regression Analysis calc_inhibition->regression det_ec50 Determine EC50 Value regression->det_ec50

Caption: Workflow for the High-Throughput Microtiter-Based Assay.

Fluoxapiprolin_MoA This compound This compound OSBPI Oxysterol-Binding Protein Homologue (ORP1) This compound->OSBPI Inhibits Lipid_Homeostasis Lipid Homeostasis & Transfer OSBPI->Lipid_Homeostasis Disrupts Cell_Membrane Cell Membrane Integrity & Function Lipid_Homeostasis->Cell_Membrane Impacts Growth_Inhibition Inhibition of Mycelial Growth & Sporulation Cell_Membrane->Growth_Inhibition Leads to

Caption: Mode of Action of this compound in Phytophthora.

References

Application Notes and Protocols for Assessing Fluoxapiprolin's Protective and Curative Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the protective and curative efficacy of Fluoxapiprolin, a novel fungicide belonging to the oxysterol-binding protein inhibitors (OSBPIs). This compound is highly effective against a range of oomycete pathogens, which cause devastating diseases in various crops.[1][2] Its unique mode of action involves the inhibition of an oxysterol-binding protein (OSBP), disrupting lipid metabolism, sterol transport, and the integrity of fungal cell membranes.[2][3][4]

This document outlines in vitro and in vivo protocols to quantify the protective (preventative) and curative (post-infection) activities of this compound. The provided data and methodologies will aid researchers in the evaluation of this fungicide and the development of effective disease management strategies.

Data Presentation

In Vitro Efficacy of this compound

The following table summarizes the 50% effective concentration (EC₅₀) values of this compound against various oomycete pathogens, demonstrating its potent inhibitory activity on mycelial growth.

PathogenHost Plant(s)EC₅₀ (µg/mL)Reference
Phytophthora capsiciPepper0.00043[5]
Phytophthora infestansPotato, Tomato0.00035
Phytophthora spp.Various2.12 x 10⁻⁴ - 2.92[1]
Pythium spp.Various2.12 x 10⁻⁴ - 2.92[1]
Pseudoperonospora cubensisCucumber0.0005 - 0.0046 (for a similar OSBPI)[5][6]
In Vivo Protective and Curative Efficacy of this compound

This table presents the disease control efficacy of this compound from in vivo studies, highlighting its performance in both protective and curative applications.

PathogenHost PlantApplication TypeEfficacy (% Disease Control)Reference
Phytophthora infestansTomatoProtective/Curative75.6 - 77.6[7]
Downy MildewBasilProtectiveData to be collected[8]
Downy MildewHopsProtectiveData to be collected
Phytophthora capsiciPepperProtective & CurativeQualitatively described as effective[1]

Experimental Protocols

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the direct inhibitory effect of this compound on the mycelial growth of oomycete pathogens.

Materials:

  • Pure culture of the target oomycete pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Solvent for this compound (e.g., dimethyl sulfoxide - DMSO), if necessary

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare Fungicide Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 µg/mL) in sterile distilled water or a suitable solvent.

  • Prepare Amended Media: Autoclave the growth medium and cool it to 45-50°C. Add the appropriate volume of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0.0001, 0.001, 0.01, 0.1, 1 µg/mL). Also, prepare a control medium with sterile distilled water or solvent only.

  • Pour Plates: Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the margin of an actively growing oomycete culture, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelium-side down, in the center of each agar plate.

  • Incubation: Incubate the plates in the dark at the optimal growth temperature for the specific pathogen (e.g., 25°C for P. capsici).

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.

  • EC₅₀ Determination: Use probit analysis or other suitable statistical software to calculate the EC₅₀ value from the inhibition data.

In Vivo Protective Activity Assay (Detached Leaf or Whole Plant)

This protocol assesses the ability of this compound to prevent infection when applied before the pathogen.

Materials:

  • Healthy, susceptible host plants (e.g., pepper, tomato, cucumber)

  • This compound formulated product

  • Spraying equipment (e.g., hand-held sprayer)

  • Spore suspension of the target oomycete pathogen (e.g., zoospore suspension of P. capsici)

  • Humid chamber or greenhouse with controlled environment

  • Sterile distilled water

  • Wetting agent (optional, as per product label)

Procedure:

  • Plant Preparation: Grow susceptible host plants to a suitable stage (e.g., 4-6 true leaves).

  • Fungicide Application: Prepare a solution of this compound at the desired concentration. Apply the solution to the plants until runoff, ensuring uniform coverage of the foliage. A set of control plants should be sprayed with water (and wetting agent, if used).

  • Drying: Allow the treated plants to dry completely.

  • Inoculation: At a specified time after fungicide application (e.g., 24 hours, 48 hours, or several days), inoculate the plants with a spore suspension of the pathogen. For example, spray a zoospore suspension of P. capsici (e.g., 1 x 10⁵ zoospores/mL) onto the leaf surfaces.

  • Incubation: Place the inoculated plants in a humid chamber or a greenhouse with high humidity and optimal temperature for disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).

  • Analysis: Calculate the percentage of disease control for each treatment using the following formula:

    • Disease Control (%) = [(dsc - dst) / dsc] x 100

    • Where dsc is the average disease severity in the control and dst is the average disease severity in the treatment.

In Vivo Curative Activity Assay (Detached Leaf or Whole Plant)

This protocol evaluates the efficacy of this compound in inhibiting disease development after the plant has been infected.

Materials:

  • Same as for the Protective Activity Assay.

Procedure:

  • Plant Preparation and Inoculation: Grow susceptible host plants and then inoculate them with a spore suspension of the pathogen as described in the protective assay protocol.

  • Incubation: Place the inoculated plants in a humid chamber for a period sufficient for infection to occur but before visible symptoms appear (e.g., 24 or 48 hours).

  • Fungicide Application: At specified time points after inoculation (e.g., 24 hours, 48 hours, or upon the first appearance of symptoms), apply the this compound solution to the plants. A set of inoculated control plants should remain untreated.

  • Further Incubation: Return the plants to the controlled environment for further disease development.

  • Disease Assessment: Assess disease severity at a set time after treatment (e.g., 3-5 days after fungicide application) using the same methods described for the protective assay.

  • Analysis: Calculate the percentage of disease control using the formula provided in the protective activity protocol.

Visualizations

Mode of Action of this compound

Fluoxapiprolin_MoA cluster_pathogen Oomycete Pathogen This compound This compound OSBP Oxysterol-Binding Protein (OSBP) This compound->OSBP Binds to and inhibits Inhibition Inhibition Lipid_Transfer Lipid Transfer & Sterol Transport OSBP->Lipid_Transfer Disruption Disruption Membrane_Integrity Cell Membrane Integrity & Function Lipid_Transfer->Membrane_Integrity Pathogen_Growth Pathogen Growth & Development Membrane_Integrity->Pathogen_Growth Cessation Cessation

Caption: this compound's mode of action targeting the oxysterol-binding protein.

Experimental Workflow for Protective and Curative Assays

Experimental_Workflow cluster_protective Protective Activity Assay cluster_curative Curative Activity Assay p_start Start p_fungicide Apply this compound p_start->p_fungicide p_inoculate Inoculate with Pathogen p_fungicide->p_inoculate (e.g., 24h post-application) p_incubate Incubate p_inoculate->p_incubate p_assess Assess Disease Severity p_incubate->p_assess p_end End p_assess->p_end c_start Start c_inoculate Inoculate with Pathogen c_start->c_inoculate c_fungicide Apply this compound c_inoculate->c_fungicide (e.g., 24h post-inoculation) c_incubate Incubate c_fungicide->c_incubate c_assess Assess Disease Severity c_incubate->c_assess c_end End c_assess->c_end

Caption: Workflow for assessing protective and curative activity.

References

Application Notes and Protocols for Studying Fluoxapiprolin Uptake by Plant Roots from Soil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and experimentally assessing the root uptake of Fluoxapiprolin, a systemic fungicide belonging to the piperidinyl thiazole isoxazoline chemical class. The protocols outlined below are designed to be adaptable for various research settings, from basic plant science to agricultural product development.

Introduction to this compound and its Root Uptake

This compound is a potent fungicide effective against a range of oomycete pathogens. Its mode of action involves the inhibition of an oxysterol-binding protein (OSBP), which is crucial for lipid metabolism and transport in fungi.[1][2] A key characteristic of this compound is its systemic nature, allowing it to be absorbed by the plant and transported to different tissues.[3][4] Understanding the dynamics of its uptake from the soil through the roots is critical for optimizing its efficacy, determining appropriate application rates, and assessing its environmental fate.

Studies on the closely related compound, oxathiapiprolin, have shown that it is readily taken up by roots and translocated throughout the plant.[3] This uptake is thought to occur through both the apoplastic (between cells) and symplastic (through cells) pathways. Furthermore, oxathiapiprolin has demonstrated ambimobile translocation, meaning it can move both upwards (acropetally) in the xylem and downwards (basipetally) in the phloem.[5] This unique mobility allows for comprehensive protection of the entire plant.

Soil Application Techniques for Root Uptake Studies

The choice of soil application method is critical for ensuring consistent and reproducible results. For laboratory and greenhouse studies, the soil drench method is highly recommended as it provides a uniform application of the fungicide to the root zone.

Key Considerations for Soil Application:

  • Soil Type: The composition of the soil (e.g., sand, silt, clay content, organic matter) can significantly influence the bioavailability of this compound. It is advisable to use a standardized, well-characterized soil mix for experimental consistency.

  • Application Volume: The volume of the fungicide solution should be sufficient to moisten the entire root zone without causing excessive leaching from the bottom of the pot.

  • Concentration: The concentration of this compound in the drench solution should be carefully calculated based on the desired application rate (e.g., in mg of active ingredient per kg of soil).

Experimental Protocols

The following protocols provide a framework for conducting a time-course study of this compound uptake by the roots of potted plants.

Plant Material and Growth Conditions
  • Plant Species: Select a plant species relevant to the intended use of this compound or a model organism suitable for laboratory studies (e.g., tomato, pepper, cucumber).

  • Growth Stage: Use plants at a consistent and defined growth stage (e.g., 4-6 true leaves) to minimize variability in uptake due to developmental differences.

  • Potting Medium: A mixture of sandy loam soil and sand (e.g., 2:1, v/v) is a suitable medium. The soil should be sterilized to eliminate confounding effects from soil microbes.

  • Growth Conditions: Maintain plants in a controlled environment (growth chamber or greenhouse) with consistent temperature, humidity, and photoperiod.

Protocol for Soil Drench Application
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or dimethylformamide) and then dilute it with water to the desired final concentration. The final concentration of the organic solvent should be minimal to avoid phytotoxicity.

  • Application:

    • Water the plants 24 hours prior to the application to ensure uniform moisture in the soil.

    • Carefully apply a known volume of the this compound drench solution evenly to the soil surface of each pot.

    • Include a control group of plants that receive a drench solution without this compound (vehicle control).

    • Place a saucer under each pot to collect any leachate, which should be returned to the pot to ensure the full dose is applied.

Protocol for Sample Collection and Processing
  • Time Points: Collect plant samples at multiple time points after application to create a time-course of uptake and translocation (e.g., 0, 1, 3, 7, 14, and 21 days).

  • Harvesting: At each time point, carefully remove the entire plant from the pot.

  • Separation: Separate the plant into roots, stem, and leaves.

  • Cleaning: Gently wash the roots with tap water to remove adhering soil particles, followed by a final rinse with deionized water.

  • Sample Preparation:

    • Record the fresh weight of each tissue type.

    • Homogenize each tissue sample separately.

    • Store the homogenized samples at -20°C or lower until extraction and analysis.

Protocol for Extraction and LC-MS/MS Analysis

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for extracting pesticide residues from plant matrices.

  • Extraction:

    • Weigh a subsample of the homogenized plant tissue (e.g., 5 g) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake again.

    • Centrifuge the sample to separate the phases.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the acetonitrile supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, and magnesium sulfate).

    • Vortex and then centrifuge the tube.

  • LC-MS/MS Analysis:

    • Filter the cleaned extract through a 0.22 µm filter.

    • Analyze the sample using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The specific parameters for the LC-MS/MS analysis (e.g., column, mobile phase, and mass transitions) should be optimized for this compound.

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in tables for clear comparison of this compound concentrations in different plant tissues over time.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical ClassPiperidinyl thiazole isoxazoline
Mode of ActionOxysterol-binding protein inhibitor
Water SolubilityLow
Systemic ActionYes

Table 2: Example Time-Course of Oxathiapiprolin Concentration in Citrus Seedlings after Soil Drench Application

Data adapted from a study on the closely related compound, oxathiapiprolin, to illustrate expected trends.

Time (Days After Application)Concentration in Roots (µg/g fresh weight)Concentration in Leaves (µg/g fresh weight)
71.250.15
101.500.25
131.300.30
161.100.35

Table 3: LC-MS/MS Method Validation Parameters for this compound Analysis

Representative values based on published methods.[6]

ParameterMatrixValue
Limit of Quantification (LOQ)Tomato0.05 mg/kg
Limit of Quantification (LOQ)Onion0.05 mg/kg
Limit of Quantification (LOQ)Soil0.05 mg/kg
RecoveryTomato, Onion, Soil>80%

Visualizations

The following diagrams illustrate the conceptual signaling pathway for root uptake and the experimental workflow for studying this compound uptake.

G cluster_soil Soil Environment cluster_root Plant Root cluster_plant Above-Ground Plant Tissues fluox_soil This compound in Soil Solution apoplast Apoplastic Pathway (Between Cells) fluox_soil->apoplast Uptake symplast Symplastic Pathway (Through Cells) fluox_soil->symplast Uptake casparian Casparian Strip apoplast->casparian xylem_loading Xylem Loading symplast->xylem_loading casparian->symplast Blocks Apoplastic Flow xylem_trans Acropetal Translocation (Xylem) xylem_loading->xylem_trans leaves Leaves xylem_trans->leaves stem Stem xylem_trans->stem phloem_trans Basipetal Translocation (Phloem) leaves->phloem_trans Redistribution new_growth New Growth phloem_trans->new_growth root_exudation Root Exudation phloem_trans->root_exudation

Caption: Conceptual signaling pathway of this compound root uptake and translocation.

G start Start: Experimental Design plant_prep Plant Propagation and Growth in Controlled Environment start->plant_prep app Soil Drench Application of this compound plant_prep->app sampling Time-Course Sample Collection (Roots, Stems, Leaves) app->sampling extraction Sample Homogenization and Extraction (QuEChERS) sampling->extraction analysis LC-MS/MS Analysis for This compound Quantification extraction->analysis data_proc Data Processing and Tabulation analysis->data_proc end End: Interpretation of Results data_proc->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Fluoxapiprolin Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the significant solubility challenges of Fluoxapiprolin in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a novel fungicide belonging to the piperidinyl thiazole isoxazoline class of chemicals.[1][2] It functions as an oxysterol binding protein inhibitor (OSBPI) and is effective against a range of oomycete fungi.[1][3][4] It is a light beige, solid powder with a molecular weight of 650.1 g/mol .[1][5] this compound is stable under normal storage conditions for at least two years.[1]

Q2: Why is this compound so difficult to dissolve for in vitro experiments?

This compound is "essentially insoluble" in water.[1] Its measured aqueous solubility is extremely low, approximately 0.08 mg/L.[1][3] This poor water solubility is the primary reason for difficulties in preparing homogenous solutions for cell-based assays or other in vitro systems that are predominantly aqueous.

Q3: What solvents can be used to dissolve this compound?

Q4: What is the maximum concentration of a solvent like DMSO that can be used in cell culture?

High concentrations of organic solvents can be toxic to cells. For most cell lines, the final concentration of DMSO in the cell culture medium should be kept low, typically between 0.1% and 0.5%, to avoid significant cytotoxicity.[7] It is crucial to always include a vehicle control in your experiments, which contains the same final concentration of the solvent used to dissolve the compound.[7]

Physicochemical and Solubility Data

The following table summarizes the known physicochemical properties of this compound.

PropertyValueSource
Physical Form Solid, light beige powder[1]
Molecular Weight 650.1 g/mol [1][5]
Melting Point 146.4°C[1]
Water Solubility 0.08 mg/L (at 20°C, pH 5.9)[1][3][8]
Methanol Solubility 1.3 g/L[1]
Other Solvents Data not available. DMSO, Dimethylformamide (DMF), and Ethanol are common starting points for hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for preparing a stock solution of this compound, which is a critical first step for any in vitro assay.

Materials:

  • This compound (solid powder)

  • 100% Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is better to start with a high concentration to minimize the final solvent percentage in the assay medium.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visual Inspection: Carefully inspect the solution against a light source to ensure there are no visible particles. The solution should be completely clear.

  • Sonication (Optional): If particles persist, sonicate the solution in a water bath for 5-10 minutes. This can help break up small aggregates and improve dissolution.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components using aseptic techniques. Do not autoclave DMSO solutions.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Troubleshooting Guides

Issue 1: My this compound stock solution appears cloudy or has visible particles.

  • Question: I have followed the protocol to dissolve this compound in DMSO, but the solution is not clear. What should I do?

  • Answer: This indicates that the compound has not fully dissolved, and the concentration may be above its solubility limit in DMSO.

    • Solution 1: Increase Mixing: Continue to vortex or sonicate the solution for a longer period.

    • Solution 2: Gentle Warming: Briefly warm the solution to 37°C. Do not overheat, as this could degrade the compound.

    • Solution 3: Lower Concentration: If the precipitate does not dissolve, the desired concentration is too high. Prepare a new, more dilute stock solution.

Issue 2: A precipitate forms immediately when I add my DMSO stock to the aqueous cell culture medium.

  • Question: My DMSO stock of this compound is clear, but it "crashes out" of solution and forms a precipitate as soon as I dilute it in my media. How can I prevent this?

  • Answer: This is a common problem with hydrophobic compounds.[10] The rapid change from a favorable organic solvent to an unfavorable aqueous environment causes the compound to precipitate.

    • Solution 1: Optimize Dilution Technique: Add the stock solution dropwise into the pre-warmed (37°C) culture medium while vortexing or swirling gently.[10] This rapid mixing helps to disperse the compound quickly, avoiding localized high concentrations that trigger precipitation.[7]

    • Solution 2: Use Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create an intermediate dilution of your stock in pre-warmed media, then use this to make your final working concentration.[7][10]

    • Solution 3: Increase Final Solvent Concentration: While keeping it non-toxic to cells (ideally ≤0.5%), a slightly higher final DMSO concentration can improve compound solubility.[7]

    • Solution 4: Utilize Serum: If your experiment allows, dilute the compound into serum-containing medium. Proteins in the serum, like albumin, can bind to the compound and help keep it in solution.[7]

Issue 3: The media looks fine initially, but a precipitate forms after incubation.

  • Question: My working solution was clear, but after several hours in the incubator, I see a cloudy or crystalline precipitate. What is happening?

  • Answer: This suggests that while initially soluble, the compound is not stable in the media over time.

    • Potential Cause 1: Temperature Fluctuations: Repeatedly removing the culture plate from the incubator can cause temperature cycling, affecting solubility.[10] Minimize the time plates are outside the incubator.

    • Potential Cause 2: Media Evaporation: In long-term experiments, evaporation can concentrate media components, including this compound, pushing it beyond its solubility limit.[10][11] Ensure the incubator is properly humidified and use plates with low-evaporation lids.

    • Potential Cause 3: pH Shift: Cellular metabolism can alter the pH of the culture medium, which could affect the solubility of a pH-sensitive compound.[10] Monitor the media color (if it contains phenol red) and change the medium more frequently if needed.

Visual Workflow and Troubleshooting Diagrams

G start Start: Need to prepare This compound for assay sol_choice Select Primary Solvent (e.g., 100% DMSO) start->sol_choice prepare_stock Prepare High-Concentration Stock Solution (e.g., 10-50 mM) sol_choice->prepare_stock check_stock Is stock solution completely clear? prepare_stock->check_stock troubleshoot_stock Troubleshoot: - Sonicate - Gently warm - Lower stock concentration check_stock->troubleshoot_stock No prewarm_media Pre-warm aqueous medium (e.g., cell culture media) to 37°C check_stock->prewarm_media Yes troubleshoot_stock->prepare_stock dilute Add stock to medium dropwise with rapid mixing prewarm_media->dilute check_final Is final working solution clear? dilute->check_final troubleshoot_final Go to Precipitation Troubleshooting Workflow check_final->troubleshoot_final No proceed Proceed with In Vitro Assay (Include Vehicle Control) check_final->proceed Yes

Caption: Workflow for preparing this compound working solutions.

G start Precipitate observed in aqueous working solution when When did precipitation occur? start->when immediate Immediately upon dilution when->immediate Immediately delayed After hours/days of incubation when->delayed After Incubation cause_immediate Cause: Poor aqueous solubility, 'crashing out' from solvent immediate->cause_immediate solution_immediate1 Optimize Dilution: - Use pre-warmed (37°C) media - Add stock dropwise with rapid mixing cause_immediate->solution_immediate1 solution_immediate2 Use Serial Dilution: Create an intermediate dilution first cause_immediate->solution_immediate2 solution_immediate3 Lower Final Concentration: Test if a lower dose is soluble cause_immediate->solution_immediate3 solution_immediate4 Use Solubility Enhancers: - Dilute into serum-containing media - Consider cyclodextrins cause_immediate->solution_immediate4 cause_delayed Cause: Compound instability in media over time at 37°C delayed->cause_delayed solution_delayed1 Check for Evaporation: - Ensure incubator is humidified - Use sealed plates/flasks cause_delayed->solution_delayed1 solution_delayed2 Monitor Media pH: - Check for color change - Change media more frequently cause_delayed->solution_delayed2 solution_delayed3 Prepare Freshly: Make working solutions immediately before adding to cells cause_delayed->solution_delayed3

Caption: Troubleshooting flowchart for compound precipitation.

References

Technical Support Center: Troubleshooting Inconsistent Results in Fluoxapiprolin Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fluoxapiprolin efficacy studies. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to troubleshoot inconsistent results in your this compound efficacy studies.

Issue 1: Higher than expected EC₅₀ values or loss of efficacy in vitro.

  • Question: My in vitro assays are showing a reduced sensitivity of the target oomycete to this compound compared to baseline studies. What could be the cause?

  • Answer: The most likely cause is the development of resistance in the oomycete strain. This compound is a single-site inhibitor, targeting the oxysterol-binding protein (OSBP), which makes it prone to resistance development through target site mutations.[1]

  • Troubleshooting Steps:

    • Sequence the Target Gene: Sequence the Oxysterol-Binding Protein Related Protein 1 (ORP1) gene in your oomycete strain to identify known or novel point mutations.

    • Compare with Known Mutations: Compare your sequencing results with documented resistance-conferring mutations (see Table 1).

    • Conduct a Fitness Assessment: Evaluate the fitness of the suspected resistant mutant compared to the wild-type strain. Some resistance mutations may come with a fitness penalty.[2]

    • Confirm Cross-Resistance: Test the sensitivity of your strain to other OSBPI fungicides, such as oxathiapiprolin, as positive cross-resistance has been observed.[2]

Issue 2: Inconsistent disease control in greenhouse or field trials.

  • Question: I'm observing variable performance of this compound in my greenhouse/field experiments. Why is the efficacy inconsistent?

  • Answer: Inconsistent efficacy in applied settings can be due to a variety of factors including the emergence of resistant pathogen populations, improper application, or unfavorable environmental conditions.

  • Troubleshooting Flowchart:

    Start Inconsistent Efficacy Observed CheckResistance Pathogen Resistance Suspected? Start->CheckResistance Application Application Technique Issue? CheckResistance->Application No SamplePathogen Sample and test pathogen population for resistance CheckResistance->SamplePathogen Yes Environment Environmental Factors? Application->Environment No ReviewApplication Review application protocol: - Calibration - Coverage - Timing - Water Volume Application->ReviewApplication Yes Formulation Formulation/Tank Mix Issue? Environment->Formulation No ReviewConditions Analyze environmental data: - Rainfall post-application - Temperature & Humidity - Water pH Environment->ReviewConditions Yes ReviewFormulation Check product shelf-life and storage. Review tank mix compatibility. Perform a jar test. Formulation->ReviewFormulation Yes

    Troubleshooting workflow for inconsistent efficacy.

Issue 3: Difficulty in generating resistant mutants in the laboratory.

  • Question: I am trying to generate this compound-resistant mutants for my studies but have been unsuccessful. What can I do?

  • Answer: Generating resistant mutants can be a lengthy process and success can depend on the starting isolate and the selection pressure applied.

  • Troubleshooting Steps:

    • Gradual Adaptation: Instead of a single high-dose exposure, try a stepwise increase in the concentration of this compound in the growth medium over several generations of the oomycete.

    • Use of Mutagens: Consider using a mutagenic agent, such as ultraviolet (UV) light or a chemical mutagen, to increase the mutation frequency.[3] However, be aware that this may induce mutations other than in the target gene.

    • Isolate Selection: Start with a diverse population of wild-type isolates, as some may have a higher propensity to develop resistance.

    • Confirm Stability: Once a resistant phenotype is observed, ensure its stability by sub-culturing the isolate on fungicide-free media for several generations and then re-testing its sensitivity.

Data Presentation

Table 1: Documented Resistance-Conferring Mutations to this compound
Oomycete SpeciesMutation(s) in ORP1 GeneResistance Factor (RF)Reference
Phytophthora infestansS768I14 - >1000[2]
Phytophthora infestansI877F14 - >1000[2]
Phytophthora infestansS768I + N837I>1000[2]
Phytophthora infestansS768I + L860I>1000[2]
Phytophthora capsiciG770V>1000
Phytophthora capsiciN835S + I877F>1000
Phytophthora capsiciΔN835<100
Phytophthora capsiciN767I<100
Phytophthora capsiciN837T + S910C<100
Table 2: Baseline Sensitivity of Wild-Type Oomycete Species to this compound
Oomycete SpeciesMean EC₅₀ (µg/mL)Reference
Phytophthora infestans0.00035[2]
Phytophthora capsici0.00043[4][5]
Various Phytophthora and Pythium spp.2.12 x 10⁻⁴ - 2.92[6]

Experimental Protocols

Protocol 1: In Vitro Fungicide Sensitivity Testing (Amended Agar Assay)
  • Media Preparation: Prepare potato dextrose agar (PDA) or a suitable medium for your target oomycete. Autoclave and cool to 50-55°C.

  • Fungicide Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations in the agar.

  • Amending the Media: Add the this compound dilutions to the molten agar to achieve the final test concentrations. Also, prepare control plates with the solvent alone. Pour the amended agar into petri dishes.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing oomycete culture onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the oomycete species in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate reaches the edge of the plate.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value using probit analysis or a similar statistical method.

Protocol 2: Generation of Resistant Mutants by Fungicide Adaptation
  • Establish Baseline Sensitivity: Determine the EC₅₀ of the wild-type oomycete strain to this compound.

  • Initial Exposure: Culture the wild-type strain on a medium amended with a sub-lethal concentration of this compound (e.g., the EC₅₀ value).

  • Sub-culturing: Transfer mycelial plugs from the periphery of the growing colonies to a fresh medium with the same or a slightly increased concentration of this compound.

  • Stepwise Increase in Concentration: Repeat the sub-culturing process, gradually increasing the concentration of this compound in the medium with each transfer.

  • Isolation of Resistant Mutants: Once a strain can grow on a medium with a significantly higher concentration of this compound than the wild-type, isolate it.

  • Stability Testing: Confirm the stability of the resistance by culturing the mutant on fungicide-free medium for several generations and then re-evaluating its EC₅₀.

Visualizations

This compound's Mechanism of Action

This compound This compound ORP1 Oxysterol-Binding Related Protein 1 (ORP1) This compound->ORP1 Inhibits LipidTransport Lipid Transport (e.g., sterols) ORP1->LipidTransport Mediates MembraneIntegrity Membrane Integrity and Function LipidTransport->MembraneIntegrity Maintains CellSignaling Cell Signaling LipidTransport->CellSignaling Regulates FungalGrowth Oomycete Growth and Development MembraneIntegrity->FungalGrowth CellSignaling->FungalGrowth

This compound inhibits ORP1, disrupting essential cellular processes.
Experimental Workflow for Resistance Characterization

cluster_0 In Vitro Selection cluster_1 Phenotypic Analysis cluster_2 Genotypic Analysis WildType Wild-Type Oomycete Adaptation Fungicide Adaptation WildType->Adaptation ResistantMutant Isolate Resistant Mutant Adaptation->ResistantMutant SensitivityAssay EC50 Determination ResistantMutant->SensitivityAssay FitnessAssay Fitness Assessment ResistantMutant->FitnessAssay Sequencing ORP1 Gene Sequencing ResistantMutant->Sequencing CRISPR CRISPR/Cas9 Verification (optional) Sequencing->CRISPR

Workflow for selecting and characterizing resistant mutants.

References

Technical Support Center: Optimizing Fluoxapiprolin for Late Blight Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluoxapiprolin to control late blight, caused by the oomycete Phytophthora infestans.

Frequently Asked Questions (FAQs)

Q1: What is the general range of effective concentrations for this compound against Phytophthora infestans in vitro?

A1: this compound is highly effective against P. infestans at very low concentrations. In vitro studies have shown mean EC₅₀ values (the concentration that inhibits 50% of the pathogen's growth) to be as low as 0.00035 µg/mL.[1] It is active at a fraction of 1 ppm and inhibits various stages of the pathogen's life cycle, including spore germination, germ tube elongation, mycelial growth, and sporangia formation.[2]

Q2: I am observing lower than expected efficacy in my in vitro assays. What are some potential reasons?

A2: Several factors could contribute to reduced efficacy in in vitro experiments:

  • Solubility Issues: this compound is essentially insoluble in water.[3] Ensure you are using an appropriate solvent (e.g., DMSO) to prepare your stock solutions and that it is fully dissolved before adding to your media. The final solvent concentration in the media should be low enough to not affect pathogen growth.

  • Inaccurate Concentration: Double-check all calculations and dilutions for your stock and working solutions.

  • Isolate Sensitivity: While generally very sensitive, there is natural variation in susceptibility among P. infestans isolates. Consider testing a range of isolates to understand the baseline sensitivity.

  • Media Interaction: Although unlikely, components of your culture media could potentially interact with the compound. Ensure your media preparation is consistent.

  • Resistance: While still a novel fungicide, the potential for resistance exists.[1][4] If you are using isolates with a history of exposure to other OSBPI fungicides like oxathiapiprolin, cross-resistance could be a factor.[1]

Q3: What are the recommended application rates for this compound in field or greenhouse trials for late blight control in tomatoes and potatoes?

A3: Field trials have demonstrated high efficacy at low application rates. For example, three foliar applications of this compound at 20 g a.i./ha (grams of active ingredient per hectare) at 10-day intervals provided significant disease control (75.6-77.6%) in tomatoes.[5] Another recommendation for the product Xivana® Prime is an application rate of 20 grams of the active ingredient per hectare.[6] This low rate minimizes chemical input while maintaining superior disease control.[6]

Q4: My field trial results are inconsistent. What environmental or application factors should I consider?

A4: Inconsistent field results can be influenced by several factors:

  • Application Timing: this compound has both protective and curative activity.[4][7] For optimal results, it is best applied preventatively before the onset of disease or as soon as the first symptoms appear.[5][6]

  • Spray Coverage: Ensure thorough and uniform coverage of the plant foliage.

  • Weather Conditions: While some formulations are rainfast, heavy rainfall shortly after application can reduce efficacy. Conversely, oomycetes like P. infestans thrive in moist conditions, which can increase disease pressure.[6]

  • Disease Pressure: Under very high disease pressure, even effective fungicides may appear less potent. Consider the initial inoculum levels in your trials.

  • Resistance Management: To prevent the development of resistance, it is crucial to rotate or tank-mix this compound with fungicides that have different modes of action.[4][8] this compound belongs to FRAC Group 49.[3][9]

Q5: What is the mode of action of this compound and how does this impact experimental design?

A5: this compound is an Oxysterol Binding Protein Inhibitor (OSBPI).[3][9] It targets the oxysterol-binding protein homologue protein 1 (ORP1) in oomycetes, disrupting the transport of lipids and sterols between membranes.[3] This is essential for processes like membrane maintenance and cell signaling.[3] Understanding this single-site mode of action is critical for resistance management. When designing experiments, particularly long-term studies, it's important to include strategies to mitigate the risk of selecting for resistant pathogen populations.[4]

Data Presentation

Table 1: In Vitro Efficacy of this compound against Phytophthora spp.

Pathogen SpeciesEC₅₀ (µg/mL)Reference
Phytophthora infestans0.00035 (mean)[1]
Phytophthora capsici0.00043 (mean)[10]
Phytophthora spp. (general)2.12 x 10⁻⁴ to 2.92[7]

Table 2: Field Efficacy of this compound against Tomato Late Blight

Treatment (g a.i./ha)Application ScheduleDisease Control (%)Yield Gain over Control (%)YearReference
203 foliar sprays at 10-day intervals77.648.82018-19[5]
203 foliar sprays at 10-day intervals75.663.22019-20[5]
153 foliar sprays at 10-day intervalsLower than 20 g a.i./haNot specified2018-20[5]
253 foliar sprays at 10-day intervalsSimilar to 20 g a.i./haNot specified2018-20[5]

Experimental Protocols

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol is adapted from standard fungicide sensitivity testing methods.

  • Preparation of this compound Stock Solution:

    • Due to its low water solubility, dissolve technical grade this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions in DMSO to create a range of stock concentrations.

  • Media Preparation:

    • Prepare a suitable culture medium for P. infestans, such as Rye B agar.

    • Autoclave the medium and cool it to 50-55°C in a water bath.

  • Amendment of Media:

    • Add the appropriate volume of the this compound stock dilutions to the molten agar to achieve the desired final concentrations (e.g., 0.0001, 0.001, 0.01, 0.1, 1 µg/mL).

    • Ensure the final concentration of DMSO is consistent across all treatments, including a solvent-only control, and does not exceed a level that inhibits mycelial growth (typically ≤1% v/v).

    • Pour the amended media into petri dishes.

  • Inoculation:

    • From the growing edge of an actively growing P. infestans culture (10-14 days old), take a mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.[11]

    • Place the mycelial plug, mycelium-side down, in the center of each amended agar plate.

  • Incubation:

    • Incubate the plates in the dark at a suitable temperature for P. infestans growth (e.g., 18-20°C).[11]

  • Data Collection and Analysis:

    • Measure the colony diameter in two perpendicular directions at regular intervals until the mycelium in the control plates reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition relative to the solvent control for each concentration.

    • Use probit analysis or other suitable statistical methods to calculate the EC₅₀ value.

Visualizations

experimental_workflow prep_stock Prepare this compound Stock in DMSO amend_media Amend Cooled Media with this compound prep_stock->amend_media prep_media Prepare & Autoclave Rye B Agar prep_media->amend_media pour_plates Pour Plates amend_media->pour_plates inoculate Inoculate Center of Plates pour_plates->inoculate prep_inoculum Prepare P. infestans Mycelial Plugs prep_inoculum->inoculate incubate Incubate in Dark (18-20°C) inoculate->incubate measure Measure Colony Diameter incubate->measure analyze Calculate EC50 measure->analyze

Caption: Workflow for In Vitro Mycelial Growth Inhibition Assay.

troubleshooting_logic start Low Efficacy Observed check_solubility Check Compound Solubility (Clear Stock Solution?) start->check_solubility check_calcs Verify Calculations & Dilutions check_solubility->check_calcs Yes dissolve Action: Ensure complete dissolution in DMSO check_solubility->dissolve No check_isolate Test Multiple Pathogen Isolates check_calcs->check_isolate No Error recalculate Action: Recalculate and remake solutions check_calcs->recalculate Error Found check_resistance Consider Cross-Resistance with other OSBPIs check_isolate->check_resistance Consistent Low Efficacy baseline Action: Establish baseline sensitivity check_isolate->baseline High Variation history Action: Check isolate history check_resistance->history

Caption: Troubleshooting Logic for Low In Vitro Efficacy.

References

Technical Support Center: Analysis of Fluoxapiprolin Degradation in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the environmental degradation of Fluoxapiprolin.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and analysis of this compound and its degradates from environmental samples.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Recovery of this compound Incomplete extraction from the sample matrix. Degradation during sample preparation. Inefficient cleanup leading to ion suppression in LC-MS/MS.Ensure the sample is at least 80% hydrated for effective QuEChERS extraction.[1][2] For base-sensitive compounds, use a buffered QuEChERS method.[1][2][3] Use matrix-matched calibration standards to compensate for matrix effects.[1][4] Employ isotopically labeled internal standards to correct for recovery losses.[4] If using Graphitized Carbon Black (GCB) for cleanup, be aware it can reduce the recovery of planar analytes; consider alternative sorbents or a dual-phase cartridge.[1][2]
Inconsistent or Irreproducible Results Variability in sample homogenization. Inconsistent extraction times or temperatures. Fluctuation in instrument performance.Ensure thorough homogenization of the sample before extraction. Strictly control extraction parameters such as shaking time and temperature. Regularly perform system suitability tests on the LC-MS/MS to ensure consistent performance. Use an internal standard to normalize for variations in sample preparation and instrument response.
Co-elution of Analytes and Matrix Interferences Inadequate chromatographic separation. Complex sample matrix.Optimize the LC gradient and column chemistry to improve separation. Employ a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), if dispersive SPE (dSPE) is insufficient.[3] For GC-MS analysis, ensure chromatographic resolution is sufficient, as some degradates may share common fragment ions.[5]
Degradate Peaks Observed but No Parent Compound Rapid degradation of this compound in the specific environmental conditions of the sample. Degradation during sample storage or processing.Analyze samples as quickly as possible after collection. Store samples at low temperatures (-20°C or below) to minimize degradation. Investigate the specific conditions of the sample (e.g., pH, microbial activity) that may accelerate degradation.
Poor Peak Shape in Chromatography Matrix effects. Inappropriate mobile phase or pH. Column degradation.Use matrix-matched standards.[1][4] Ensure the mobile phase is compatible with the analyte and column; for LC-MS, adjusting the pH can improve peak shape.[6] Check column performance and replace if necessary.

Frequently Asked Questions (FAQs)

1. What are the major degradation pathways of this compound in the environment?

The primary routes of this compound degradation are microbially mediated metabolism in soil and water.[7] Abiotic processes such as hydrolysis and photolysis also contribute, but to a lesser extent under typical environmental conditions.[7]

2. What are the main degradation products of this compound?

The major degradation products identified in soil and water studies include:

  • BCS-CC26101

  • BCS-BP32808 (a granddaughter degradate)[7]

  • BCS-DA63612

  • BCS-DC21250 [8]

It is important to note that some degradates, such as BCS-BP32808, may be more toxic than the parent compound.[9]

3. What are the typical half-lives (DT50) of this compound in soil and water?

The degradation half-life of this compound varies significantly depending on environmental conditions.

EnvironmentConditionHalf-Life (DT50) Range
Soil Aerobic Metabolism8.5 to 92.9 days[7]
Anaerobic Metabolism260 to 367 days[7]
Photolysis119 to 146 days[7]
Water Aerobic Aquatic Metabolism14 to 56.2 days (total system)[7]
Anaerobic Aquatic Metabolism85.5 to 108 days (total system)[7]
HydrolysisStable at pH 7; 28.7 days at pH 9 (50°C)[7]
Photolysis39 to 90 days[7][8]

4. Which analytical methods are recommended for the analysis of this compound and its degradates?

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and effective method for the analysis of this compound and its metabolites.[9][10] For sample preparation, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for its simplicity and efficiency.[10]

5. Where can I obtain analytical standards for this compound and its degradation products?

Analytical standards for many pesticides and their metabolites are available from commercial suppliers of reference materials. It is crucial to use certified reference materials for accurate quantification.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Soil

This protocol is a general guideline and may require optimization for specific soil types.

1. Sample Preparation:

  • Homogenize 10-15 g of soil sample.
  • If the soil has low moisture content, add an appropriate amount of water to ensure at least 80% hydration.[1][2]

2. Extraction:

  • Place the homogenized soil sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile (and internal standard if used).
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rpm for 5 minutes.[2]

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube containing a cleanup sorbent (e.g., PSA, C18, and/or GCB).
  • Vortex for 30 seconds.
  • Centrifuge for 5 minutes at ≥3000 rpm.[2]

4. Final Extract Preparation:

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
  • If necessary, the extract can be acidified with formic acid to improve the stability of base-sensitive compounds.[1][2]

Protocol 2: LC-MS/MS Analysis

1. Instrumentation:

  • A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape and ionization.
  • Flow Rate: Typically 0.2-0.5 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization in positive mode (ESI+).
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification of the parent compound and its degradates. Specific precursor and product ion transitions for each analyte must be optimized.

Visualizations

Fluoxapiprolin_Degradation_Pathway This compound This compound BCS_CC26101 BCS-CC26101 This compound->BCS_CC26101 Microbial Metabolism BCS_DA63612 BCS-DA63612 This compound->BCS_DA63612 Microbial Metabolism BCS_DC21250 BCS-DC21250 This compound->BCS_DC21250 Microbial Metabolism Other_Minor_Degradates Other Minor Degradates This compound->Other_Minor_Degradates BCS_BP32808 BCS-BP32808 BCS_CC26101->BCS_BP32808 Further Degradation

Caption: Proposed degradation pathway of this compound in soil.

Experimental_Workflow Sample_Collection Environmental Sample (Soil or Water) Homogenization Homogenization & Hydration Sample_Collection->Homogenization QuEChERS_Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->QuEChERS_Extraction dSPE_Cleanup dSPE Cleanup (PSA, C18, etc.) QuEChERS_Extraction->dSPE_Cleanup LC_MSMS_Analysis LC-MS/MS Analysis (MRM Mode) dSPE_Cleanup->LC_MSMS_Analysis Quantification Quantification using Calibration Curve LC_MSMS_Analysis->Quantification Data_Reporting Data Reporting & Interpretation Quantification->Data_Reporting

Caption: General workflow for this compound degradation analysis.

Troubleshooting_Logic Start Low/No Analyte Recovery Check_Extraction Extraction Efficiency Issue? Start->Check_Extraction Check_Cleanup Cleanup Issue? Check_Extraction->Check_Cleanup No Sol_Extraction - Verify sample hydration - Use buffered QuEChERS - Check extraction time/temp Check_Extraction->Sol_Extraction Yes Check_Instrument Instrument Issue? Check_Cleanup->Check_Instrument No Sol_Cleanup - Use matrix-matched standards - Optimize dSPE sorbent - Consider SPE cartridge Check_Cleanup->Sol_Cleanup Yes Sol_Instrument - Run system suitability test - Check for ion suppression - Optimize MS parameters Check_Instrument->Sol_Instrument Yes End Problem Resolved Check_Instrument->End No Sol_Extraction->End Sol_Cleanup->End Sol_Instrument->End

Caption: Troubleshooting logic for low analyte recovery.

References

Strategies to mitigate fungicide resistance to Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate fungicide resistance to Fluoxapiprolin.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the mode of action of this compound and why is it susceptible to resistance?

A: this compound is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class. Its mode of action is the inhibition of an oxysterol binding protein (OSBP) homologue.[1] Specifically, it targets the oxysterol-binding protein-related protein 1 (ORP1), disrupting essential processes like lipid movement between membranes, membrane maintenance, and cell signaling, which are vital for the survival of oomycete fungi. This compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 49.

Fungicides with a single-site mode of action, like this compound, are generally at a higher risk for resistance development.[2] Resistance can arise from specific point mutations in the gene encoding the target protein (ORP1), which can reduce the fungicide's binding affinity and efficacy.[3][4][5]

Q2: My oomycete cultures are showing reduced sensitivity to this compound in vitro. How can I confirm resistance?

A: If you suspect resistance, the first step is to determine the half-maximal effective concentration (EC50) of this compound for your isolates and compare it to a known sensitive (wild-type) strain. A significant increase in the EC50 value for your isolates indicates resistance.

Troubleshooting Steps:

  • Baseline Sensitivity: First, establish a baseline EC50 value for a known susceptible wild-type strain of the oomycete. This provides a reference point for comparison.

  • Dose-Response Assay: Perform a dose-response assay with your potentially resistant isolates using a range of this compound concentrations.

  • Calculate Resistance Factor (RF): The RF is calculated by dividing the EC50 value of the suspect isolate by the EC50 value of the sensitive reference strain. A high RF confirms resistance.

  • Molecular Analysis: To identify the mechanism of resistance, sequence the ORP1 gene in your resistant isolates to check for known point mutations associated with resistance.

Q3: We have confirmed this compound resistance in our lab. What are the likely genetic mutations?

A: Research has identified several point mutations in the target protein (ORP1) that confer resistance to this compound in various oomycete species. These mutations result in amino acid substitutions that reduce the fungicide's effectiveness. Positive cross-resistance between this compound and Oxathiapiprolin (another FRAC Group 49 fungicide) has been observed.[4][5][6] However, no cross-resistance has been reported with fungicides from other groups.[4]

Below is a summary of identified mutations and their associated resistance levels.

Data Presentation: Point Mutations and Resistance Factors

Pathogen SpeciesMutation in Target Protein (ORP1)Resistance Factor (RF)Resistance LevelReference
Phytophthora capsiciG770V> 1000High[3][4]
N835S + I877F> 1000High[3][4]
ΔN835< 100Low[3][4]
N767I< 100Low[3]
N837T + S910C< 100Low[3][4]
Phytophthora infestansS768I + N837I> 1000High[5][6]
S768I + L860I> 1000High[5][6]
S768I14 - >1000Moderate to High[5][6]
I877F14 - >1000Moderate to High[5][6]

Q4: What strategies can I implement in my experimental workflow to prevent or delay the development of this compound resistance?

A: A proactive approach combining several tactics is the most effective way to manage resistance.[7] The core principle is to minimize the selection pressure on the pathogen population.[7][8]

Key Strategies:

  • Alternate Modes of Action: Avoid the exclusive and repeated use of this compound.[9] Rotate or alternate applications with fungicides from different FRAC groups that have different modes of action.[9][10][11]

  • Use Tank-Mixtures: Apply this compound in a tank mix with an effective multi-site fungicide or another single-site fungicide with a different mode of action.[1][7][12][13] The partner fungicide must be effective against the target pathogen.[1]

  • Limit Application Frequency: Do not apply more than two consecutive sprays of a Group 49 fungicide.[13] Adhere to the recommended maximum number of applications per season as specified by resistance management guidelines (e.g., a maximum of 3-4 applications).[1][13]

  • Apply Preventatively: Use this compound as a preventative treatment before disease symptoms appear or when conditions are favorable for disease development.[1][13] Avoid using it in an eradicant or curative manner.[2]

  • Use Recommended Rates: Always use the manufacturer's recommended application rate.[8][9] Using lower rates can expose a larger portion of the pathogen population to sub-lethal doses, which can accelerate the selection for resistant individuals.

  • Integrate Non-Chemical Controls: Combine fungicide applications with cultural practices such as using resistant plant varieties, managing crop residue, and optimizing environmental conditions to reduce overall disease pressure.[7][8][9]

Visualizations

cluster_Fungicide This compound (FRAC 49) cluster_Cell Oomycete Cell This compound This compound ORP1 Oxysterol-Binding Related Protein 1 (ORP1) This compound->ORP1 Inhibits Lipid_Transport Lipid Transport & Membrane Maintenance ORP1->Lipid_Transport Cell_Signaling Cell Signaling ORP1->Cell_Signaling Cell_Survival Cell Survival Lipid_Transport->Cell_Survival Cell_Signaling->Cell_Survival

Caption: Mode of action pathway for this compound.

cluster_workflow Resistance Management Workflow A Start of Season: Assess Disease Risk B Preventative Application Strategy A->B C Is Disease Pressure High? B->C D Apply this compound (FRAC 49) + Tank Mix Partner (Different MOA) C->D Yes E Rotate to Fungicide with Different MOA (e.g., FRAC M, 40) C->E No D->E Follow Application Limit (Max 2 consecutive) F Monitor Efficacy E->F F->C Re-evaluate Risk G Suspected Resistance? (Reduced Efficacy) F->G After Application G->F No H STOP using FRAC 49 Fungicides G->H Yes I Lab Confirmation: EC50 Assay & Sequencing H->I J Implement Curative Fungicide (Different, Effective MOA) I->J Resistance Confirmed

References

Technical Support Center: Improving the Stability of Fluoxapiprolin Formulations for Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage stability of Fluoxapiprolin formulations.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound suspension concentrate (SC) formulations.

Issue 1: Crystal Growth Observed in the Formulation During Storage

  • Question: My this compound suspension concentrate (SC) formulation is showing significant crystal growth after a period of storage. What is causing this and how can I prevent it?

  • Answer: Crystal growth, or Ostwald ripening, in suspension concentrates is a common stability issue. It is driven by the slight solubility of the active ingredient in the aqueous phase, leading to the dissolution of smaller particles and their subsequent deposition onto larger crystals. This can lead to a variety of problems including nozzle blockage during application and a decrease in the bioavailability of the active ingredient.

    Potential Causes and Solutions:

    • Sub-optimal Particle Size Distribution: A wide particle size distribution can accelerate crystal growth.

      • Solution: Optimize the milling process to achieve a narrow and uniform particle size distribution, typically in the range of 1-5 µm.

    • Inadequate Dispersant System: The dispersant's role is to adsorb onto the surface of the active ingredient particles and prevent them from agglomerating.

      • Solution: Select a high-performance dispersant that provides strong surface coverage for this compound particles. A combination of non-ionic and anionic dispersants can often provide enhanced stability.

    • High Solubility in the Continuous Phase: Even sparingly soluble active ingredients can exhibit crystal growth.

      • Solution: The addition of a crystal growth inhibitor can lower the solubility of this compound in the aqueous phase. Introducing a competing "impurity" can also slow down the re-adsorption process.

    • Temperature Fluctuations: Temperature cycling can promote the dissolution and recrystallization of the active ingredient.

      • Solution: Store the formulation in a temperature-controlled environment as specified on the product label. Avoid large temperature swings and freeze-thaw cycles.

Issue 2: Sedimentation or Caking of the Formulation

  • Question: I have observed a thick layer of sediment at the bottom of my this compound SC formulation container, and it is difficult to redisperse. What should I do?

  • Answer: Sedimentation is the settling of suspended particles over time due to gravity. When this sediment becomes densely packed and difficult to redisperse, it is referred to as caking. This can lead to inaccurate dosing and application.

    Potential Causes and Solutions:

    • Insufficient Viscosity: A low viscosity of the continuous phase allows particles to settle more rapidly.

      • Solution: Incorporate or increase the concentration of a rheology modifier, such as xanthan gum or attapulgite clay. These agents build a structured network within the liquid, effectively suspending the particles at rest while allowing the formulation to be easily pourable under shear.

    • Particle Agglomeration: If particles are not adequately dispersed, they can clump together and settle more quickly.

      • Solution: Ensure the use of an effective wetting and dispersing agent system. Proper homogenization during the formulation process is also critical.

    • Inappropriate Storage Conditions: Prolonged storage at elevated temperatures can decrease the viscosity of some formulations, accelerating sedimentation.

      • Solution: Store the formulation according to the manufacturer's recommendations, typically in a cool, dry place.

Issue 3: Change in Formulation Viscosity Over Time

  • Question: The viscosity of my this compound SC formulation has noticeably increased/decreased during storage. What could be the reason for this?

  • Answer: A significant change in viscosity can affect the pourability and handling of the formulation, as well as its performance upon dilution.

    Potential Causes and Solutions for Increased Viscosity:

    • Clay-Based Thickener Swelling: Some clay-based rheology modifiers can continue to swell over time in the aqueous medium.

    • Microbial Contamination: Bacterial or fungal growth can alter the rheological properties of the formulation.

      • Solution: Ensure the inclusion of an effective preservative in the formulation.

    Potential Causes and Solutions for Decreased Viscosity:

    • Degradation of Rheology Modifier: Certain rheology modifiers can be susceptible to microbial or chemical degradation.

      • Solution: Select a robust rheology modifier and include a suitable preservative.

    • Temperature Effects: As mentioned, elevated temperatures can lead to a reversible or irreversible decrease in viscosity.

      • Solution: Maintain proper storage temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound formulations?

A1: Generally, this compound formulations should be stored in a cool, dry place, away from direct sunlight and extreme temperatures. The specific storage temperature range is typically provided on the product label. For suspension concentrates, it is crucial to prevent freezing, as this can damage the formulation's physical stability. The available storage stability data for the commercial product Xivana Prime 20 SC Fungicide indicate that it is expected to remain stable for at least 2 years when stored under normal conditions.[1]

Q2: How do temperature excursions outside the recommended range affect the stability of this compound SC formulations?

A2:

  • High Temperatures: Exposure to high temperatures can accelerate the chemical degradation of this compound and other formulation components. It can also lead to a decrease in viscosity, promoting sedimentation and caking. In some cases, it can increase the rate of crystal growth.

  • Low Temperatures (Freezing): Freezing can cause irreversible damage to SC formulations. The formation of ice crystals can force the suspended particles to agglomerate, leading to caking upon thawing. It can also cause phase separation.

Q3: What is the effect of pH on the stability of this compound in a formulation?

Q4: How can I assess the stability of my this compound formulation?

A4: The stability of a formulation is assessed through storage stability studies. These studies typically involve storing the formulation under controlled conditions (e.g., accelerated conditions at elevated temperatures or real-time conditions at ambient temperature) and periodically evaluating its physical and chemical properties. Key parameters to monitor include the concentration of the active ingredient, pH, viscosity, particle size distribution, and suspensibility.

Data Presentation

Due to the proprietary nature of formulation development, specific quantitative stability data for commercial this compound formulations are not publicly available. The following tables provide an illustrative example of how such data would be presented, based on typical results for a stable suspension concentrate formulation.

Table 1: Accelerated Storage Stability of a this compound 20 g/L SC Formulation (Illustrative Data)

ParameterTime 014 Days @ 54°CSpecification
Appearance White, homogenous liquidWhite, homogenous liquidNo visible separation or sedimentation
This compound Content (%) 100.599.895.0 - 105.0
pH (1% dilution) 6.86.76.0 - 8.0
Viscosity (mPa·s) 350345200 - 500
Suspensibility (%) 98.598.2≥ 90

Table 2: Low-Temperature Stability of a this compound 20 g/L SC Formulation (Illustrative Data)

ParameterBefore StorageAfter 7 Days @ 0°CSpecification
Appearance White, homogenous liquidNo signs of crystallization or phase separationNo crystallization or phase separation
Pourability (%) 99.599.2≥ 98

Experimental Protocols

1. Accelerated Storage Stability Study (Based on CIPAC MT 46.3)

  • Objective: To predict the long-term stability of the this compound formulation.

  • Methodology:

    • Place a representative sample of the formulation in a sealed, commercial-grade container.

    • Store the container in an oven at a constant temperature of 54 ± 2 °C for 14 days.

    • At the end of the storage period, allow the sample to cool to room temperature.

    • Homogenize the sample by gentle inversion.

    • Analyze the sample for key physical and chemical properties (as listed in Table 1) and compare the results to the initial analysis of a sample stored at ambient temperature.

2. Low-Temperature Stability Study (Based on CIPAC MT 39.3)

  • Objective: To assess the effect of low temperatures on the physical stability of the liquid formulation.

  • Methodology:

    • Place a representative sample of the formulation in a sealed container.

    • Store the container in a controlled low-temperature environment at 0 ± 2 °C for 7 days.

    • After the storage period, allow the sample to return to room temperature.

    • Visually inspect the sample for any signs of crystallization, phase separation, or sedimentation.

    • Perform a pourability test to ensure the formulation remains fluid and easy to handle.

3. Photostability Testing (General Protocol)

  • Objective: To evaluate the stability of the formulation when exposed to light.

  • Methodology:

    • Expose a sample of the formulation in a transparent, UV-permeable container to a controlled light source that mimics natural sunlight (e.g., a xenon arc lamp).

    • Simultaneously, store a control sample, protected from light (e.g., wrapped in aluminum foil), under the same temperature and humidity conditions.

    • After a defined exposure period, analyze both the exposed and control samples for the concentration of this compound and the formation of any degradation products.

4. Determination of this compound Content (Illustrative HPLC Method)

  • Objective: To quantify the concentration of this compound in the formulation.

  • Methodology:

    • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A suitable mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 260 nm.

    • Procedure:

      • Accurately weigh a portion of the formulation and dilute it with a suitable solvent (e.g., acetonitrile) to a known concentration.

      • Prepare a series of standard solutions of this compound of known concentrations.

      • Inject the standard and sample solutions into the HPLC system.

      • Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualizations

G cluster_troubleshooting Troubleshooting Physical Instability in this compound SC Formulations cluster_causes Potential Causes cluster_solutions Corrective Actions Issue Observed Instability (e.g., Crystal Growth, Sedimentation) Cause_Analysis Analyze Potential Causes Issue->Cause_Analysis Particle_Size Inadequate Particle Size Distribution Cause_Analysis->Particle_Size Is particle size a factor? Dispersant Sub-optimal Dispersant/Wetting Agent Cause_Analysis->Dispersant Is the dispersant system effective? Viscosity Insufficient Viscosity Cause_Analysis->Viscosity Is viscosity adequate? Storage Improper Storage Conditions Cause_Analysis->Storage Are storage conditions appropriate? Optimize_Milling Optimize Milling Process Particle_Size->Optimize_Milling Reformulate_Dispersant Select/Optimize Dispersant & Wetting Agent System Dispersant->Reformulate_Dispersant Adjust_Viscosity Incorporate/Adjust Rheology Modifier Viscosity->Adjust_Viscosity Control_Storage Ensure Proper Storage Conditions Storage->Control_Storage

Caption: Troubleshooting workflow for physical instability in this compound SC formulations.

G cluster_workflow Accelerated Storage Stability Testing Workflow Start Start: Formulation Sample Time_Zero Time Zero Analysis: - Active Ingredient Assay - pH, Viscosity - Particle Size Start->Time_Zero Storage Store at 54°C for 14 Days Time_Zero->Storage Post_Storage Post-Storage Analysis: - Active Ingredient Assay - pH, Viscosity - Particle Size Storage->Post_Storage Comparison Compare Time Zero and Post-Storage Data Post_Storage->Comparison End End: Stability Assessment Comparison->End

Caption: Workflow for accelerated storage stability testing of this compound formulations.

References

Factors affecting Fluoxapiprolin performance in greenhouse versus field

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Fluoxapiprolin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot issues related to the performance of this compound in greenhouse and field experiments. This guide addresses common questions and challenges, offering insights into the factors that can influence the efficacy of this novel oomycete-inhibiting fungicide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a fungicide belonging to the piperidinyl thiazole isoxazoline chemical class.[1] Its mode of action is the inhibition of the oxysterol-binding protein (OSBP), which is crucial for lipid homeostasis and transfer in oomycetes.[1] This disruption of essential cellular processes makes it highly effective against a range of oomycete pathogens, including Phytophthora and downy mildew species.[1][2] this compound is classified under the Fungicide Resistance Action Committee (FRAC) Code 49.[1][2]

Q2: Why might I be seeing different efficacy with this compound in my greenhouse versus field trials?

Observed differences in this compound performance between controlled greenhouse environments and variable field conditions are common and can be attributed to a combination of environmental, application, and biological factors.

  • Environmental Factors: Greenhouses offer stable and often optimal conditions for plant growth and disease development, which can lead to consistent fungicide performance. In contrast, field conditions are dynamic, with fluctuations in temperature, humidity, rainfall, and UV radiation that can impact the stability and efficacy of this compound.

  • Application Accuracy: Application of fungicides in a greenhouse setting is typically more precise, ensuring uniform coverage. In the field, factors like wind can affect spray drift and deposition, leading to uneven application and potentially reduced efficacy.

  • Disease Pressure: Disease pressure can be artificially maintained at high and consistent levels in greenhouse studies. Field environments experience natural fluctuations in pathogen inoculum, which can influence the perceived performance of the fungicide.

Q3: How do environmental conditions specifically affect this compound?

  • Rainfall: this compound's low water solubility suggests good rainfastness. However, heavy rainfall shortly after application in the field can still lead to some wash-off, reducing the amount of active ingredient on the plant surface. This is not a concern in most greenhouse settings.

  • Temperature and Humidity: High temperatures and humidity, often prevalent in greenhouses, can create an environment highly conducive to oomycete diseases, providing a robust test for fungicide efficacy. In the field, these conditions can be more variable. While high humidity favors disease, extreme temperatures can affect both the pathogen's activity and the stability of the fungicide.

Q4: Can the formulation of this compound influence its performance?

Yes, the formulation can impact factors like rainfastness, uptake, and overall efficacy. This compound is available in formulations such as Suspension Concentrate (SC). These formulations are designed to optimize the delivery and stability of the active ingredient. It is crucial to use the formulation as recommended by the manufacturer for the specific application setting (greenhouse or field) to ensure optimal performance.

Q5: What is the risk of resistance development to this compound?

As with many single-site fungicides, there is a risk of resistance development to this compound.[2] To mitigate this risk, it is essential to follow resistance management strategies, such as rotating this compound with fungicides that have different modes of action and avoiding its repeated, sole use.

Troubleshooting Guides

Issue 1: Lower than Expected Efficacy in Field Trials

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Uneven Application - Ensure spray equipment is properly calibrated to deliver the correct volume and droplet size. - Avoid spraying in windy conditions to minimize drift. - Consider using adjuvants to improve spray deposition and coverage, if recommended for the formulation.
Environmental Degradation - Time applications to avoid periods of intense sunlight immediately following the spray. - While this compound has low water solubility, avoid application immediately before a predicted heavy rainfall event to allow for adequate drying and absorption.
High Disease Pressure - In areas with historically high disease pressure, consider a preventative spray program. - Ensure the application interval is appropriate for the prevailing environmental conditions and disease pressure.
Suboptimal Timing - Apply this compound preventatively or at the very early stages of disease development for best results.[2]
Soil Factors This compound has limited mobility in soil. For soil-borne pathogens, ensure the application method delivers the fungicide to the root zone. The binding of this compound to soil organic matter can also influence its availability.
Issue 2: Inconsistent Results in Greenhouse Experiments

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Inoculation - Standardize the method and timing of pathogen inoculation to ensure uniform disease pressure across all experimental units.
Environmental Gradients - Be aware of potential microclimate variations within the greenhouse (e.g., temperature, humidity, light) and randomize the placement of experimental units to account for this.
Substrate Inconsistency - Use a uniform and well-characterized growing medium for all plants to minimize variability in root health and potential interactions with the fungicide.
Inaccurate Dosing - Double-check all calculations for preparing stock solutions and final spray concentrations. - Calibrate all application equipment, even handheld sprayers, to ensure accurate delivery.

Quantitative Data Summary

The following tables summarize available quantitative data on this compound's efficacy.

Table 1: In Vitro Efficacy (EC₅₀) of this compound Against Various Oomycete Pathogens (Greenhouse Studies)

PathogenEC₅₀ (µg/mL)Reference
Phytophthora capsici0.00043[3]
Phytophthora infestans0.00035[4]
Various Phytophthora spp.2.12 x 10⁻⁴ - 2.92[5]
Various Pythium spp.2.12 x 10⁻⁴ - 2.92[5]

Table 2: Field Trial Efficacy of this compound against Downy Mildew in Grapevines

Application Rate (mL/100 L)Disease Control LevelConditionsReference
12.5 - 100AcceptableLow to very high disease pressure[1]
37.5 - 50Recommended RatePreventative treatment program[1]

Experimental Protocols

Key Experiment: Evaluating the Efficacy of this compound in a Greenhouse Setting

Objective: To determine the dose-response of this compound against a target oomycete pathogen on a specific host plant under controlled greenhouse conditions.

Methodology:

  • Plant Propagation: Grow host plants from seed in a standardized, sterile potting medium. Maintain plants in a pathogen-free environment until inoculation.

  • Inoculum Preparation: Culture the target oomycete pathogen on a suitable agar medium. Prepare a zoospore or sporangial suspension and adjust the concentration to a predetermined level (e.g., 1 x 10⁵ spores/mL).

  • Fungicide Application: Prepare a series of this compound dilutions from a stock solution. Apply the fungicide treatments to the plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control and a positive control (a standard, effective fungicide).

  • Inoculation: After the fungicide application has dried, inoculate the plants with the prepared pathogen suspension.

  • Incubation: Place the inoculated plants in a high-humidity chamber at a temperature optimal for disease development.

  • Disease Assessment: At regular intervals (e.g., 3, 5, and 7 days post-inoculation), assess disease severity using a standardized rating scale.

  • Data Analysis: Calculate the percent disease control for each treatment relative to the untreated control. Determine the EC₅₀ value (the concentration of fungicide that inhibits disease development by 50%).

Key Experiment: Field Trial Protocol for this compound Efficacy

Objective: To evaluate the performance of this compound for the control of a target disease under real-world field conditions.

Methodology:

  • Trial Site Selection: Choose a field with a history of the target disease and uniform soil characteristics.

  • Experimental Design: Use a randomized complete block design with a minimum of four replications.[6] Plot sizes should be large enough to minimize edge effects and allow for commercial application techniques.

  • Treatments: Include different application rates of this compound, an untreated control, and a grower-standard fungicide treatment.

  • Application: Apply treatments using calibrated field spray equipment. Record all relevant application details, including date, time, weather conditions, and spray volume.

  • Disease and Crop Assessment: Monitor disease development throughout the season using a standardized disease severity scale. Also, collect data on crop phytotoxicity and yield.

  • Data Analysis: Analyze disease severity and yield data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Visualizations

Fluoxapiprolin_Mode_of_Action cluster_fungus Oomycete Cell OSBP Oxysterol-Binding Protein (OSBP) Lipid_Metabolism Lipid Metabolism & Homeostasis OSBP->Lipid_Metabolism Regulates Vesicle_Transport Vesicle Transport Lipid_Metabolism->Vesicle_Transport Cell_Membrane Cell Membrane Maintenance Vesicle_Transport->Cell_Membrane Cell_Growth Cell Growth & Pathogenicity Cell_Membrane->Cell_Growth This compound This compound This compound->OSBP Inhibits

Caption: Mode of action of this compound in oomycete cells.

Greenhouse_vs_Field_Factors cluster_greenhouse Greenhouse Environment cluster_field Field Environment G_Control Controlled Environment (Temp, Humidity, Light) G_Efficacy Consistent & Often Higher Efficacy G_Control->G_Efficacy G_App Precise Application G_App->G_Efficacy G_DP Consistent Disease Pressure G_DP->G_Efficacy F_Variable Variable Environment (UV, Rain, Temp) F_Efficacy Variable Efficacy F_Variable->F_Efficacy F_App Variable Application F_App->F_Efficacy F_DP Fluctuating Disease Pressure F_DP->F_Efficacy Title Key Factors Influencing this compound Performance

Caption: Comparison of factors affecting this compound in different settings.

Experimental_Workflow start Start: Define Research Question protocol Develop Experimental Protocol (Greenhouse or Field) start->protocol setup Set Up Experiment (Planting, Treatments) protocol->setup application Apply this compound setup->application inoculation Inoculate with Pathogen (if applicable) application->inoculation monitoring Monitor & Collect Data (Disease, Phytotoxicity, Yield) inoculation->monitoring analysis Statistical Analysis monitoring->analysis conclusion Draw Conclusions & Report Findings analysis->conclusion

Caption: General workflow for a this compound efficacy experiment.

References

Technical Support Center: Managing Cross-Resistance Between Fluoxapiprolin and Other OSBPI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing cross-resistance between Fluoxapiprolin and other Oxysterol-Binding Protein Inhibitor (OSBPI) fungicides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound and other OSBPI fungicides?

A1: this compound and other OSBPI fungicides, such as oxathiapiprolin, belong to the FRAC (Fungicide Resistance Action Committee) Group 49.[1] Their mode of action is the inhibition of an oxysterol-binding protein (OSBP) homologue.[2] OSBPs are involved in the transport of lipids between membranes. By inhibiting these proteins, OSBPI fungicides disrupt essential processes in fungal-like oomycetes, including lipid homeostasis, membrane maintenance, cell signaling, and the formation of complex lipids, ultimately leading to cell death.[2][3]

Q2: What is cross-resistance, and does it occur between this compound and other OSBPI fungicides?

A2: Cross-resistance is a phenomenon where a pathogen develops resistance to one fungicide and, as a result, becomes resistant to other fungicides with the same or a similar mode of action, even without prior exposure to them.[4] Positive cross-resistance has been confirmed between this compound and oxathiapiprolin.[5][6] This means that oomycete populations resistant to oxathiapiprolin are likely to be resistant to this compound, and vice versa.

Q3: What are the known mechanisms of resistance to OSBPI fungicides?

A3: The primary mechanism of resistance to OSBPI fungicides is the development of point mutations in the gene encoding the target protein, Oxysterol-Binding Protein Related Protein 1 (ORP1).[7] These mutations alter the fungicide's binding site on the protein, reducing its efficacy. Several specific point mutations in the ORP1 gene have been identified that confer varying levels of resistance to this compound and oxathiapiprolin in different oomycete species.[5][8][9]

Q4: How can I assess the risk of resistance development to this compound in my experiments?

A4: The risk of resistance development to this compound is considered moderate to high due to its single-site mode of action.[3][10] You can assess this risk in a laboratory setting by conducting selection experiments to generate resistant mutants and determining the frequency of resistance development. Additionally, monitoring the sensitivity of pathogen populations over time through baseline sensitivity assays can help detect shifts towards reduced susceptibility.

Q5: What are the best practices for managing and mitigating the development of cross-resistance in a research setting?

A5: To manage and mitigate the development of cross-resistance to OSBPI fungicides in your experiments, it is crucial to adopt a multi-faceted approach:

  • Alternate Modes of Action: Avoid the continuous use of OSBPI fungicides. Instead, design experiments that include the rotation or combination of fungicides with different FRAC codes and modes of action.[4][11]

  • Use Mixtures: When appropriate for the experimental design, use tank mixtures of an OSBPI fungicide with a fungicide from a different cross-resistance group.[3]

  • Adhere to Recommended Concentrations: Use fungicides at their effective doses as determined by robust dose-response experiments. Applying fungicides at sublethal concentrations can select for resistant individuals in a population.[11]

  • Integrated Pest Management (IPM): In a broader context, incorporating non-chemical control methods can reduce the overall reliance on fungicides, thereby lowering the selection pressure for resistance development.[4]

Troubleshooting Guides

This section addresses common issues encountered during fungicide sensitivity and resistance experiments.

Problem Possible Cause(s) Suggested Solution(s)
No or poor mycelial growth in control plates/wells. 1. Non-viable fungal/oomycete culture. 2. Inappropriate growth medium or incubation conditions (temperature, light). 3. Contamination of the culture or medium.1. Use a fresh, actively growing culture for inoculation. 2. Verify and optimize the growth medium and incubation conditions for the specific pathogen. 3. Check for contamination and use aseptic techniques.
High variability in mycelial growth or spore germination between replicates. 1. Inconsistent inoculum size (mycelial plug diameter or spore concentration). 2. Uneven distribution of the fungicide in the agar medium. 3. Inconsistent incubation conditions across plates.1. Use a sterile cork borer for uniform mycelial plugs or a hemocytometer for accurate spore counts. 2. Ensure thorough mixing of the fungicide in the molten agar before pouring plates. 3. Stack plates uniformly in the incubator to ensure consistent temperature and humidity.
Fungicide appears to have no effect, even at high concentrations. 1. The pathogen isolate is highly resistant. 2. The fungicide is inactive (e.g., degraded, expired, or improperly stored). 3. The fungicide is not soluble in the test medium.1. Test a known sensitive (wild-type) isolate as a positive control. Sequence the target gene (ORP1) to check for resistance mutations. 2. Use a fresh stock of the fungicide and store it according to the manufacturer's instructions. 3. Check the solubility of the fungicide. Use a suitable solvent (e.g., DMSO) at a final concentration that does not affect pathogen growth.
Unexpected results or artifacts in the dose-response curve. 1. Precipitation of the fungicide at high concentrations. 2. The solvent used to dissolve the fungicide has an inhibitory effect at higher concentrations. 3. Incorrect calculation of dilutions.1. Visually inspect the medium for precipitation. If necessary, adjust the solvent or concentration range. 2. Include a solvent control at the highest concentration used in the experiment. 3. Double-check all dilution calculations and ensure accurate pipetting.

Quantitative Data Summary

The following tables summarize key quantitative data on the cross-resistance between this compound and other OSBPI fungicides.

Table 1: EC50 Values of this compound and Oxathiapiprolin against Sensitive and Resistant Oomycete Isolates

Oomycete Species Fungicide Isolate Type Mean EC50 (µg/mL) Resistance Factor (RF) Reference
Phytophthora capsiciThis compoundSensitive0.00043-[8]
Phytophthora capsiciThis compoundResistant (G770V)>1>2325[8]
Phytophthora capsiciThis compoundResistant (N835S+I877F)>1>2325[8]
Phytophthora infestansThis compoundSensitive0.00035-[5]
Phytophthora infestansThis compoundResistant (S768I+N837I)>1>2857[5]
Phytophthora infestansThis compoundResistant (S768I+L860I)>1>2857[5]
Phytophthora capsiciOxathiapiprolinSensitive5.61 x 10⁻⁴-[12]
Phytophthora capsiciOxathiapiprolinResistant (G769W)>1>1782[12]

Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of the sensitive isolate.

Table 2: Point Mutations in the ORP1 Gene Conferring Resistance to OSBPI Fungicides

Oomycete Species Amino Acid Substitution Resistance Level Reference
Phytophthora capsiciG770VHigh[8]
Phytophthora capsiciN835S+I877FHigh[8]
Phytophthora capsiciL733W, S768F/Y, N837Y/F, P861H, L863W, I877YHigh[8]
Phytophthora capsiciΔN835, N767I, N837T+S910CLow[8]
Phytophthora infestansS768I+N837IHigh[5]
Phytophthora infestansS768I+L860IHigh[5]
Phytophthora infestansS768ILow[5]
Phytophthora infestansI877FLow[5]
Phytophthora sojaeG770V, G839WHigh[13]

Experimental Protocols

Protocol 1: Mycelial Growth Inhibition Assay for Fungicide Sensitivity

This protocol details the determination of the half-maximal effective concentration (EC50) of a fungicide using the mycelial growth inhibition method.

Materials:

  • Pure culture of the oomycete isolate

  • Appropriate growth medium (e.g., V8 juice agar, potato dextrose agar)

  • Sterile Petri dishes (90 mm)

  • Technical grade fungicide (e.g., this compound)

  • Sterile distilled water

  • Suitable solvent for the fungicide (e.g., dimethyl sulfoxide - DMSO)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Fungicide Stock Solution:

    • Prepare a high-concentration stock solution of the fungicide in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Preparation of Fungicide-Amended Media:

    • Autoclave the growth medium and cool it to 50-55°C in a water bath.

    • Prepare a series of fungicide concentrations by adding the appropriate volume of the stock solution to the molten agar. Ensure the final solvent concentration is consistent across all treatments (including the control) and does not exceed a level that inhibits mycelial growth (typically ≤0.5% v/v).

    • Pour the fungicide-amended agar and a control (with solvent only) into sterile Petri dishes (approximately 20 mL per plate). Allow the plates to solidify.

  • Inoculation:

    • From the margin of an actively growing oomycete culture, take 5 mm mycelial plugs using a sterile cork borer.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the oomycete species in the dark.

  • Data Collection:

    • When the mycelial growth in the control plates has reached approximately two-thirds of the plate diameter, measure the colony diameter of each plate. Take two perpendicular measurements for each colony and calculate the mean.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control using the formula:

      • % Inhibition = [(Diameter_control - Diameter_treatment) / Diameter_control] x 100

    • Use a statistical software package to perform a probit or log-logistic regression analysis to determine the EC50 value.

Protocol 2: Spore Germination Assay

This protocol is for assessing the effect of fungicides on spore germination.

Materials:

  • Spore suspension of the oomycete isolate

  • Sterile distilled water or a suitable germination buffer

  • Fungicide stock solution

  • Microtiter plates (96-well) or glass slides

  • Microscope

  • Hemocytometer

Procedure:

  • Preparation of Spore Suspension:

    • Harvest spores from a sporulating culture and suspend them in sterile distilled water or a germination buffer.

    • Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 spores/mL).

  • Preparation of Fungicide Dilutions:

    • Prepare a series of fungicide dilutions in sterile distilled water or germination buffer in the wells of a microtiter plate. Include a control with no fungicide.

  • Incubation:

    • Add an equal volume of the spore suspension to each well containing the fungicide dilutions.

    • Incubate the microtiter plate at the optimal temperature for germination for a sufficient period (e.g., 6-24 hours).

  • Assessment of Germination:

    • Using a microscope, observe a random sample of at least 100 spores per replicate for germination (the emergence of a germ tube).

    • A spore is considered germinated if the germ tube length is at least half the diameter of the spore.

  • Data Analysis:

    • Calculate the percentage of germination for each treatment.

    • Determine the percentage of inhibition of spore germination relative to the control.

    • Calculate the EC50 value using regression analysis as described in the mycelial growth inhibition assay.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 OSBPI Fungicide Action and Resistance cluster_1 Experimental Workflow for Resistance Assessment This compound This compound / Oxathiapiprolin ORP1_WT Wild-Type ORP1 This compound->ORP1_WT Inhibits ORP1_Mutant Mutant ORP1 (e.g., G770V) This compound->ORP1_Mutant No longer effectively inhibits Lipid_Transport Lipid Transport Disruption ORP1_WT->Lipid_Transport Leads to Cell_Death Oomycete Cell Death Lipid_Transport->Cell_Death Resistance Fungicide Resistance ORP1_Mutant->Resistance Isolate Oomycete Isolate Culture Pure Culture Isolate->Culture Sensitivity_Assay Fungicide Sensitivity Assay (Mycelial Growth / Spore Germination) Culture->Sensitivity_Assay DNA_Extraction DNA Extraction Culture->DNA_Extraction EC50 Determine EC50 Sensitivity_Assay->EC50 PCR PCR Amplification of ORP1 gene DNA_Extraction->PCR Sequencing Sanger Sequencing PCR->Sequencing Analysis Sequence Analysis for Mutations Sequencing->Analysis

Caption: OSBPI fungicide action, resistance mechanism, and experimental workflow.

Logical Relationship of Cross-Resistance Management

G cluster_management Cross-Resistance Management Strategies Rotate_MoA Rotate with Different Modes of Action (FRAC codes) Reduced_Selection Reduced Selection Pressure Rotate_MoA->Reduced_Selection Use_Mixtures Use Fungicide Mixtures Use_Mixtures->Reduced_Selection Effective_Dose Apply Effective Doses Effective_Dose->Reduced_Selection Monitor_Sensitivity Monitor Population Sensitivity Prolonged_Efficacy Prolonged Fungicide Efficacy Monitor_Sensitivity->Prolonged_Efficacy Informs strategy Reduced_Selection->Prolonged_Efficacy

Caption: Key strategies for managing fungicide cross-resistance.

References

Technical Support Center: Fluoxapiprolin Resistance in Phytophthora capsici

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with point mutations in the Oxysterol-Binding Protein Related Protein 1 (PcORP1) that confer resistance to the fungicide Fluoxapiprolin in Phytophthora capsici.

Frequently Asked Questions (FAQs)

Q1: What is the target of this compound in Phytophthora capsici?

This compound targets the Oxysterol-Binding Protein Related Protein 1 (PcORP1).[1][2][3] This protein is a member of the oxysterol-binding protein (OSBP) family, which is involved in lipid metabolism and sterol transport.[4][5] Inhibition of PcORP1 disrupts these essential processes in the oomycete, leading to its death.

Q2: What are the known point mutations in PcORP1 that lead to this compound resistance?

Several point mutations in the PcORP1 gene have been identified to confer varying levels of resistance to this compound. These mutations are typically heterozygous.[1][2] Key identified mutations include G770V, N835S+I877F, ΔN835, N767I, and N837T+S910C.[1][2][3]

Q3: How do different mutations in PcORP1 affect the level of resistance to this compound?

The level of resistance, often quantified by the Resistance Factor (RF), varies significantly depending on the specific point mutation. Some mutations confer high resistance, while others result in low resistance.

  • High Resistance (RF > 1000): The G770V and a combination of N835S and I877F mutations in PcORP1 have been shown to confer high levels of resistance to this compound.[1][2][3]

  • Low Resistance (RF < 100): The deletion mutation ΔN835, as well as the point mutations N767I and N837T+S910C, lead to low levels of resistance.[1][2][3]

Q4: Is there cross-resistance between this compound and other fungicides?

Yes, positive cross-resistance has been observed between this compound and Oxathiapiprolin.[6] Both fungicides belong to the same FRAC (Fungicide Resistance Action Committee) group 49 and target the same protein, ORP1.[3][4] Therefore, mutations conferring resistance to one are likely to confer resistance to the other.

Troubleshooting Guides

Problem: My P. capsici isolates are showing unexpected resistance to this compound.

  • Possible Cause 1: Pre-existing resistant mutants in the wild population.

    • Solution: Sequence the PcORP1 gene of your isolates to check for known resistance-conferring mutations. Compare the sequence to a sensitive wild-type strain.

  • Possible Cause 2: Development of resistance in the lab through continuous exposure.

    • Solution: Review your culturing protocols. Avoid prolonged exposure of P. capsici isolates to sub-lethal concentrations of this compound. It is recommended to generate resistant mutants intentionally for study rather than by accidental selection.

Problem: I am unable to confirm the effect of a specific PcORP1 mutation on this compound resistance.

  • Possible Cause: Inefficient transformation or gene editing.

    • Solution: Verify the successful introduction of the desired mutation using sequencing. If using CRISPR/Cas9, ensure the guide RNA is specific and the donor template is correctly designed. Refer to the detailed protocol for site-directed mutagenesis provided below.

  • Possible Cause: Issues with the fungicide sensitivity assay.

    • Solution: Ensure accurate preparation of fungicide concentrations and uniform inoculation of agar plates. Use a known sensitive and a known resistant strain as controls in your assay. Refer to the detailed protocol for fungicide sensitivity assays provided below.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound resistance conferred by different PcORP1 mutations.

Table 1: EC50 Values of this compound against Wild-Type and Mutant P. capsici Strains

Strain/IsolateGenotypeMean EC50 (μg/mL)
Wild-Type P. capsiciSensitive0.00043[2][3]
This compound-Resistant MutantsVarious mutationsNot explicitly stated for individual mutations, but significantly higher than wild-type.

Table 2: Resistance Factors for Characterized PcORP1 Mutations

Mutation in PcORP1Resistance Factor (RF)Resistance Level
G770V> 1000[1][2][3]High
N835S + I877F> 1000[1][2][3]High
ΔN835< 100[1][2][3]Low
N767I< 100[1][2][3]Low
N837T + S910C< 100[1][2][3]Low

Experimental Protocols

Protocol 1: Fungicide Sensitivity Assay for Phytophthora capsici

This protocol is adapted from standard methodologies for evaluating fungicide sensitivity in P. capsici.[7]

Materials:

  • Phytophthora capsici isolates (wild-type and putative mutants)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (in DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Micropipettes and sterile tips

  • Incubator (25°C)

  • Cork borer (5 mm)

  • Ruler or calipers

Procedure:

  • Preparation of Fungicide-Amended Media: a. Prepare PDA medium according to the manufacturer's instructions and autoclave. b. Cool the molten PDA to 50-55°C in a water bath. c. Prepare a series of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 μg/mL) by adding the appropriate volume of stock solution to the molten PDA. Ensure the final concentration of DMSO does not exceed 0.1% (v/v) in all plates, including the control. d. Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: a. Culture the P. capsici isolates on PDA plates for 3-5 days at 25°C. b. Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing edge of the colonies. c. Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation and Data Collection: a. Incubate the plates at 25°C in the dark for 3-5 days, or until the mycelial growth in the control plate has reached a significant portion of the plate. b. Measure the diameter of the colony in two perpendicular directions for each plate. c. Calculate the average diameter and subtract the diameter of the initial plug (5 mm). d. Calculate the percentage of mycelial growth inhibition for each concentration relative to the control (0 μg/mL this compound).

  • Data Analysis: a. Plot the percentage of inhibition against the logarithm of the fungicide concentration. b. Determine the EC50 value (the effective concentration that inhibits 50% of mycelial growth) using probit analysis or non-linear regression. c. Calculate the Resistance Factor (RF) by dividing the EC50 of the mutant strain by the EC50 of the wild-type strain.

Protocol 2: Site-Directed Mutagenesis of PcORP1 using CRISPR/Cas9

This protocol provides a general workflow for introducing point mutations into the PcORP1 gene, based on methodologies described for Phytophthora species.[2][8][9]

Materials:

  • P. capsici wild-type strain

  • CRISPR/Cas9 vector (e.g., containing Cas9 and a guide RNA expression cassette)

  • Donor DNA template (a plasmid or linear DNA fragment containing the desired mutation and homology arms)

  • Protoplast isolation solution

  • PEG-mediated transformation buffer

  • Regeneration medium

  • Selective medium (containing a selection agent like G418 or the target fungicide if the mutation confers resistance)

  • PCR reagents and primers for screening

  • DNA sequencing service

Procedure:

  • Design of gRNA and Donor Template: a. Identify the target site in the PcORP1 gene where the mutation will be introduced. b. Design a specific guide RNA (gRNA) that directs the Cas9 nuclease to the target site. c. Synthesize a donor DNA template containing the desired point mutation. The donor should have homology arms (typically 500-1000 bp) flanking the mutation site to facilitate homologous recombination. Introduce silent mutations in the PAM site or gRNA recognition sequence within the donor template to prevent cleavage of the repaired allele.

  • Vector Construction: a. Clone the designed gRNA into the CRISPR/Cas9 expression vector. b. Prepare the donor DNA template.

  • Protoplast Preparation and Transformation: a. Grow the wild-type P. capsici in a suitable liquid medium. b. Harvest the mycelia and treat with a protoplast isolation solution (containing enzymes like cellulase and lysing enzymes) to generate protoplasts. c. Co-transform the protoplasts with the CRISPR/Cas9-gRNA vector and the donor DNA template using a PEG-mediated method.

  • Selection and Regeneration of Transformants: a. Plate the transformed protoplasts on a regeneration medium. b. After a period of recovery, transfer the regenerated mycelia to a selective medium. If using a co-transformed selection marker, use the corresponding antibiotic. If selecting directly for resistance, use a discriminatory concentration of this compound.

  • Screening and Verification: a. Isolate genomic DNA from the putative transformants that grow on the selective medium. b. Perform PCR using primers flanking the target region of PcORP1. c. Sequence the PCR products to confirm the presence of the desired point mutation.

Visualizations

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_phenotyping Phenotypic Analysis gRNA_design gRNA & Donor Template Design vector_construction Vector Construction gRNA_design->vector_construction transformation Protoplast Transformation vector_construction->transformation selection Selection of Transformants transformation->selection verification Sequencing Verification selection->verification sensitivity_assay Fungicide Sensitivity Assay verification->sensitivity_assay Confirmed Mutant data_analysis EC50 & RF Calculation sensitivity_assay->data_analysis

Caption: Experimental workflow for generating and characterizing PcORP1 mutants.

resistance_levels cluster_mutations PcORP1 Point Mutations cluster_resistance This compound Resistance Level G770V G770V High High Resistance (RF > 1000) G770V->High N835S_I877F N835S + I877F N835S_I877F->High deltaN835 ΔN835 Low Low Resistance (RF < 100) deltaN835->Low N767I N767I N767I->Low N837T_S910C N837T + S910C N837T_S910C->Low

Caption: Relationship between PcORP1 mutations and resistance levels.

References

Technical Support Center: Understanding the Impact of Environmental Conditions on Fluoxapiprolin Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of environmental conditions on the experimental efficacy of Fluoxapiprolin. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key methodologies.

Troubleshooting Guide

This guide addresses common issues encountered during in-vitro and in-vivo experiments with this compound that may be related to environmental factors.

Issue Observed Potential Environmental Cause Troubleshooting Steps
Reduced efficacy in controlling oomycete pathogens (e.g., Phytophthora, Plasmopara, Pythium) High Temperatures: Elevated temperatures can potentially affect the stability of this compound or alter the host-pathogen interaction, although specific quantitative data on the direct impact on this compound efficacy is limited in publicly available literature.1. Monitor and Control Temperature: Maintain experimental temperatures within the optimal range for the specific oomycete being studied, typically between 15-25°C. 2. Conduct Dose-Response Experiments at Different Temperatures: To determine the optimal temperature for this compound efficacy in your experimental system, perform dose-response curves at a range of temperatures (e.g., 15°C, 20°C, 25°C, 30°C). 3. Reference General Fungicide Efficacy Guidelines: While specific data for this compound is scarce, some fungicides exhibit reduced efficacy at high temperatures and humidity.[1]
Inconsistent results in foliar application experiments High Humidity/Leaf Wetness: High relative humidity (RH) is crucial for the germination and infection processes of many oomycete pathogens.[2][3][4] Variations in humidity can therefore lead to inconsistent disease pressure and perceived efficacy. Rainfall/Irrigation: Water can wash off the fungicide from the leaf surface, reducing its concentration and efficacy.1. Control Humidity Levels: In controlled environment studies, maintain a consistent and high relative humidity (e.g., >85%) to ensure uniform disease development.[5] 2. Standardize Leaf Wetness Duration: Ensure a consistent duration of leaf wetness post-inoculation to allow for pathogen infection. 3. Consider Application Timing Relative to "Rainfall": In greenhouse or field trials, be mindful of irrigation schedules. Systemic fungicides are generally less susceptible to wash-off once absorbed by the plant.[6]
Lower than expected activity in soil-based assays Soil pH: The pH of the soil can influence the availability and stability of pesticides.[7] While specific data on this compound is limited, the degradation and efficacy of other fungicides have been shown to be pH-dependent.[8][9] High Organic Matter: Soil organic matter can bind to pesticides, potentially reducing their bioavailability to target pathogens.1. Measure and Adjust Soil pH: Determine the pH of your soil or growth medium and adjust it to a range suitable for both the plant and the pathogen, while considering potential impacts on the fungicide. A neutral to slightly acidic pH is often a good starting point. 2. Characterize Soil Composition: Analyze the organic matter content of your soil. If it is very high, consider this as a potential factor in reduced efficacy. 3. In-vitro Testing at Different pH: To isolate the effect of pH, conduct in-vitro assays with this compound on agar plates buffered to different pH levels.
Degradation of this compound in experimental solutions or on surfaces Light Exposure (Photodegradation): this compound can degrade when exposed to light. Under continuous irradiation in water, its half-life (DT50) is 39 days.[10] However, photodegradation on soil surfaces is not considered a significant removal mechanism.[10]1. Protect Stock Solutions: Store stock solutions of this compound in amber vials or protect them from light to prevent degradation. 2. Consider Light Conditions in Experiments: Be aware of the light intensity and duration in your experiments, especially when working with treated plant surfaces over extended periods. 3. Use Dark Controls: In experiments investigating photostability, always include dark controls to differentiate between photodegradation and other forms of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a fungicide that belongs to the oxysterol-binding protein inhibitor (OSBPI) class (FRAC Code 49).[11] Its mode of action involves the inhibition of an oxysterol-binding protein-related protein 1 (ORP1) in oomycete fungi.[11] This disruption interferes with lipid homeostasis, sterol transport, and cell signaling, which are essential for fungal survival.[11]

Q2: Is there a diagram illustrating the signaling pathway of this compound's mode of action?

A2: Yes, the following diagram illustrates the proposed mechanism of action of this compound through the inhibition of the oxysterol-binding protein (OSBP).

Fluoxapiprolin_MoA cluster_fungal_cell Oomycete Fungal Cell This compound This compound OSBP Oxysterol-Binding Protein (OSBP) This compound->OSBP Inhibits Lipid_Droplet Lipid Droplet (Sterol Storage) OSBP->Lipid_Droplet Sterol Transport Membrane Cell Membrane (Requires Sterols) OSBP->Membrane Sterol Delivery ER Endoplasmic Reticulum (ER) (Sterol Synthesis/Modification) ER->OSBP Sterol Source Cell Disruption Disrupted Membrane Integrity & Cell Death Membrane->Cell Disruption Leads to experimental_workflow A Prepare this compound stock solution B Prepare serial dilutions of this compound A->B C Amend molten agar medium with dilutions B->C D Pour amended agar into Petri dishes C->D E Inoculate center of plates with mycelial plug of pathogen D->E F Incubate plates at a controlled temperature (e.g., 20-25°C) in the dark E->F G Measure colony diameter at set time points F->G H Calculate percent inhibition and determine EC50 G->H

References

Validation & Comparative

Validating Fluoxapiprolin's Target in Phytophthora infestans: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the molecular target of Fluoxapiprolin in the late blight pathogen, Phytophthora infestans, this guide offers a comparative analysis with alternative fungicides, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a novel fungicide, has demonstrated significant efficacy against the oomycete Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes. This guide provides a comprehensive overview of the validation of its target protein, PiORP1, and compares its performance with other established fungicides.

The Target: Oxysterol-Binding Protein Related Protein 1 (PiORP1)

This compound belongs to the class of Oxysterol-Binding Protein Inhibitors (OSBPI) and targets the Oxysterol-binding protein related protein 1 (ORP1) in P. infestans, designated as PiORP1.[1] This protein is crucial for lipid homeostasis, sterol transport, and signal transduction within the pathogen.[2][3] By inhibiting PiORP1, this compound disrupts these essential cellular processes, ultimately leading to the death of the oomycete. Its mode of action is similar to that of another OSBPI fungicide, oxathiapiprolin.[4]

Comparative Performance of this compound

The efficacy of a fungicide is often quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound that inhibits 50% of the pathogen's growth. A lower EC50 value indicates higher potency. The tables below summarize the in vitro efficacy of this compound and its alternatives against P. infestans.

Table 1: In Vitro Efficacy (EC50) of this compound and Key Alternatives Against P. infestans Mycelial Growth
FungicideFRAC CodeMode of ActionTarget SiteEC50 (µg/mL)Reference(s)
This compound 49Oxysterol-binding protein inhibitorOxysterol-binding protein related protein 1 (ORP1)0.00035[5]
Oxathiapiprolin49Oxysterol-binding protein inhibitorOxysterol-binding protein related protein 1 (ORP1)0.001 - 0.03[6]
Mandipropamid40Carboxylic Acid Amide (CAA)Cellulose synthase (CesA3)0.02 - 2.98[7][8]
Cyazofamid21Quinone inside inhibitor (QiI)Cytochrome bc1 complex0.008 - 0.2[2][9]
MancozebM3Multi-site contact activityMultiple enzymes2.9 - 5.0[10]
Benthiavalicarb40Carboxylic Acid Amide (CAA)Not fully elucidated, affects cell wall synthesis0.01 - 0.05 (I50)[11]
Zoxamide22Benzamideβ-tubulin assembly in mitosis<0.1[7]
Propamocarb28CarbamateDisrupts fatty acid and phospholipid synthesis4.494 - >100.00[3]
Fluopicolide43Delocalization of spectrin-like proteinsSpectrin-like proteins0.05 - 0.35[12]

Note: EC50 values can vary depending on the specific isolate and experimental conditions. I50 (50% inhibitory concentration) is functionally equivalent to EC50.

Experimental Protocols for Target Validation

Validating the target of a novel fungicide is a critical step in its development. The following section outlines the key experimental workflows used to identify and confirm PiORP1 as the target of this compound.

Target Identification using Affinity Chromatography

This method is employed to isolate the cellular target that binds to the fungicide.

Methodology:

  • Synthesize a this compound-based affinity matrix: Chemically modify this compound to immobilize it onto a solid support (e.g., agarose beads) without compromising its binding activity.

  • Prepare a P. infestans protein extract: Culture P. infestans mycelia, harvest, and lyse the cells to release the total protein content.

  • Affinity Chromatography:

    • Incubate the protein extract with the this compound-affinity matrix to allow the target protein to bind.

    • Wash the matrix extensively to remove non-specifically bound proteins.

    • Elute the specifically bound protein(s) using a competitive ligand (e.g., excess free this compound) or by changing the buffer conditions.

  • Protein Identification: Analyze the eluted protein(s) by SDS-PAGE and identify them using mass spectrometry (e.g., LC-MS/MS). The identified protein is a strong candidate for the fungicide's target.

cluster_prep Preparation cluster_binding Binding & Elution cluster_analysis Analysis Fluox_Matrix This compound-Affinity Matrix Incubation Incubation Fluox_Matrix->Incubation Protein_Extract P. infestans Protein Extract Protein_Extract->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec PiORP1 PiORP1 Identified Mass_Spec->PiORP1

Affinity Chromatography Workflow
Validation of Target Engagement using In Vitro Binding Assays

These assays confirm the direct interaction between the fungicide and the candidate target protein.

Methodology:

  • Recombinant Protein Expression and Purification: Clone the gene encoding PiORP1 into an expression vector, express the protein in a suitable host (e.g., E. coli or insect cells), and purify the recombinant PiORP1 protein.

  • Binding Assay:

    • Several techniques can be used, including:

      • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of this compound to PiORP1 to determine the binding affinity (Kd).

      • Surface Plasmon Resonance (SPR): Immobilize PiORP1 on a sensor chip and measure the change in refractive index as this compound flows over it, providing kinetic data on the interaction.

      • Radioligand Binding Assay: Use a radiolabeled version of this compound to quantify its binding to purified PiORP1.

cluster_protein Protein Preparation cluster_assay Binding Assay cluster_result Result Cloning Clone PiORP1 gene Expression Express recombinant PiORP1 Cloning->Expression Purification Purify PiORP1 Expression->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC SPR Surface Plasmon Resonance (SPR) Purification->SPR Radioligand Radioligand Binding Purification->Radioligand Binding_Confirmed Direct Binding Confirmed ITC->Binding_Confirmed SPR->Binding_Confirmed Radioligand->Binding_Confirmed

In Vitro Binding Assay Workflow
Genetic Validation using CRISPR/Cas9-mediated Gene Editing

This powerful technique provides in vivo evidence that the target protein is responsible for the fungicide's activity.

Methodology:

  • Design guide RNAs (gRNAs): Design gRNAs that specifically target the PiORP1 gene in P. infestans.

  • Transformation of P. infestans: Introduce the Cas9 nuclease and the designed gRNAs into P. infestans protoplasts. This can be achieved through polyethylene glycol (PEG)-mediated transformation.

  • Selection and Screening of Mutants: Select for transformed protoplasts and regenerate mycelia. Screen the resulting colonies for mutations in the PiORP1 gene using PCR and DNA sequencing.

  • Phenotypic Analysis:

    • Assess the sensitivity of the PiORP1 mutant strains to this compound by determining the EC50 values.

    • A significant increase in the EC50 value for the mutant strains compared to the wild-type strain confirms that PiORP1 is the target of this compound.

cluster_design Design & Transformation cluster_selection Selection & Screening cluster_analysis Phenotypic Analysis gRNA Design gRNAs for PiORP1 Transformation Transform P. infestans with Cas9 and gRNAs gRNA->Transformation Selection Select Transformants Transformation->Selection Screening Screen for PiORP1 mutations Selection->Screening EC50_Assay Determine EC50 of mutants to this compound Screening->EC50_Assay Validation Target Validated EC50_Assay->Validation

CRISPR/Cas9 Validation Workflow

Disrupted Signaling Pathway: Lipid Homeostasis

Oxysterol-binding proteins (OSPs) and their related proteins (ORPs) are key players in the intracellular transport of lipids, particularly sterols and phospholipids, between different organelles. They are thought to function at membrane contact sites, facilitating the exchange of lipids and contributing to the maintenance of membrane composition and signaling.

In P. infestans, PiORP1 is believed to be essential for maintaining lipid homeostasis. By binding to PiORP1, this compound inhibits its function, leading to a disruption in lipid transport and signaling. This ultimately compromises the integrity of cellular membranes and disrupts vital processes such as growth and sporulation.

cluster_normal Normal Cellular Function cluster_disrupted Disrupted by this compound PiORP1 PiORP1 Lipid_Transport Lipid Transport (Sterols, Phospholipids) PiORP1->Lipid_Transport Facilitates Membrane_Homeostasis Membrane Homeostasis Lipid_Transport->Membrane_Homeostasis Signaling Cellular Signaling Lipid_Transport->Signaling Growth Normal Growth & Sporulation Membrane_Homeostasis->Growth Signaling->Growth This compound This compound Blocked_PiORP1 Blocked PiORP1 This compound->Blocked_PiORP1 Binds to Disrupted_Transport Disrupted Lipid Transport Blocked_PiORP1->Disrupted_Transport Inhibits Compromised_Membrane Compromised Membranes Disrupted_Transport->Compromised_Membrane Altered_Signaling Altered Signaling Disrupted_Transport->Altered_Signaling Inhibition Inhibition of Growth & Sporulation Compromised_Membrane->Inhibition Altered_Signaling->Inhibition

References

Fluoxapiprolin: A Comparative Analysis of Cross-Resistance with Other Fungicide Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profile of Fluoxapiprolin, a novel oxysterol-binding protein inhibitor (OSBPI) fungicide, with other major fungicide classes used for the management of oomycete pathogens. The information presented is supported by experimental data to aid in the development of effective and sustainable disease management strategies.

Executive Summary

This compound, belonging to the Fungicide Resistance Action Committee (FRAC) Group 49, demonstrates a highly specific mode of action by inhibiting an oxysterol-binding protein homologue. This specificity is a key factor in its cross-resistance profile. Experimental studies have confirmed positive cross-resistance between this compound and other OSBPI fungicides, notably Oxathiapiprolin. Conversely, research has shown a lack of cross-resistance with fungicides from several other major classes, including Phenylamides (Group 4), Quinone outside Inhibitors (QoI, Group 11), and Carboxylic Acid Amides (CAA, Group 40). This lack of cross-resistance makes this compound a valuable tool for rotation and mixture strategies in fungicide resistance management programs.

Cross-Resistance Profile of this compound

The following tables summarize the known cross-resistance relationships between this compound and other key fungicide classes based on available experimental data.

Table 1: Cross-Resistance between this compound and Other OSBPI Fungicides

Fungicide ClassFRAC GroupRepresentative FungicideCross-Resistance with this compoundSupporting Evidence
Oxysterol-binding protein inhibitors (OSBPIs)49OxathiapiprolinPositive Studies on Phytophthora infestans and Phytophthora capsici have demonstrated that isolates resistant to this compound are also resistant to Oxathiapiprolin.[1][2][3]

Table 2: Lack of Cross-Resistance between this compound and Other Fungicide Classes

Fungicide ClassFRAC GroupRepresentative Fungicide(s)Cross-Resistance with this compoundSupporting Evidence
Phenylamides4MetalaxylNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and metalaxyl.[1]
Quinone outside Inhibitors (QoI)11AzoxystrobinNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and azoxystrobin.[1]
Quinone inside Inhibitors (QiI)21CyazofamidNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and cyazofamid.[1]
Carboxylic Acid Amides (CAA)40DimethomorphNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and dimethomorph.[1]
Benzamides22ZoxamideNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and zoxamide.[1]
Pyridinylmethyl-benzamides43FluopicolideNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and fluopicolide.[1]
Unclassified29FluazinamNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and fluazinam.[1]
Cyanoacetamide-oximes27CymoxanilNone Observed A study on Phytophthora capsici found no cross-resistance between this compound and cymoxanil.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of fungicide sensitivity and cross-resistance. The following protocols are based on established methods for oomycete pathogens.

Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This assay determines the concentration of a fungicide that inhibits the mycelial growth of a pathogen by 50% (EC₅₀).

  • Materials:

    • Pure cultures of the oomycete pathogen.

    • Appropriate culture medium (e.g., V8 juice agar, lima bean agar).

    • Technical grade fungicide stock solutions (e.g., dissolved in dimethyl sulfoxide, DMSO).

    • Sterile Petri dishes (90 mm).

    • Sterile distilled water.

    • Micropipettes and sterile tips.

    • Incubator.

  • Procedure:

    • Prepare a series of fungicide concentrations by amending the molten culture medium with the fungicide stock solution. A final DMSO concentration of ≤0.1% is recommended to avoid solvent toxicity. A non-amended medium serves as a control.

    • Pour the amended and control media into sterile Petri dishes.

    • From the growing edge of a 3- to 5-day-old pathogen culture, cut mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

    • Place one mycelial plug in the center of each agar plate.

    • Incubate the plates in the dark at the optimal growth temperature for the pathogen (e.g., 25°C).

    • Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches near the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition for each fungicide concentration relative to the control.

    • Determine the EC₅₀ value by probit analysis or by regressing the inhibition percentage against the logarithm of the fungicide concentration.

Cross-Resistance Analysis

This analysis determines if resistance to one fungicide confers resistance to another.

  • Procedure:

    • Select a panel of pathogen isolates with a known range of sensitivities to the primary fungicide (e.g., this compound), including sensitive and resistant strains.

    • Perform fungicide sensitivity assays for each isolate against the primary fungicide and the other fungicides being tested, as described in the protocol above.

    • For each pair of fungicides, plot the log-transformed EC₅₀ values of the isolates.

    • Calculate the correlation coefficient (r) between the log EC₅₀ values for the two fungicides.

    • A significant positive correlation (r > 0) indicates positive cross-resistance. A lack of significant correlation suggests no cross-resistance.

Visualizing Experimental Workflows and Relationships

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_isolates Pathogen Isolate Panel cluster_assay Fungicide Sensitivity Assays cluster_analysis Data Analysis cluster_conclusion Conclusion Isolate_S Sensitive Isolates Assay_Fluoxa Assay with this compound Isolate_S->Assay_Fluoxa Assay_Other Assay with Other Fungicide Classes (Phenylamides, QoIs, CAAs, etc.) Isolate_S->Assay_Other Isolate_R This compound-Resistant Isolates Isolate_R->Assay_Fluoxa Isolate_R->Assay_Other EC50_Fluoxa Determine EC50 for this compound Assay_Fluoxa->EC50_Fluoxa EC50_Other Determine EC50 for Other Fungicides Assay_Other->EC50_Other Correlation Correlate log(EC50) values EC50_Fluoxa->Correlation EC50_Other->Correlation Positive_CR Positive Cross-Resistance Correlation->Positive_CR Significant Positive Correlation No_CR No Cross-Resistance Correlation->No_CR No Significant Correlation

Caption: Workflow for determining cross-resistance between this compound and other fungicides.

Logical Relationship of Cross-Resistance Findings

Cross_Resistance_Relationship This compound This compound (FRAC 49) Oxathiapiprolin Oxathiapiprolin (FRAC 49) This compound->Oxathiapiprolin Positive Cross-Resistance Other_Fungicides Other Fungicide Classes (Phenylamides, QoIs, CAAs, etc.) This compound->Other_Fungicides No Cross-Resistance

Caption: Relationship of this compound's cross-resistance with another OSBPI and other fungicide classes.

Discussion and Implications for Resistance Management

The absence of cross-resistance between this compound and other major oomycete fungicide classes is a significant advantage for disease management. This allows for the strategic use of this compound in rotation or as a mixture partner with fungicides that have different modes of action. Such strategies are essential to delay the development of resistance to this compound and to maintain the efficacy of existing fungicides.

The positive cross-resistance observed between this compound and Oxathiapiprolin underscores the importance of not using these two fungicides interchangeably or in succession without considering the potential for selecting for resistant pathogen populations. Both fungicides target the same protein, and mutations in the gene encoding this protein can confer resistance to both compounds.

References

A Comparative Analysis of the Systemic Movement of Fluoxapiprolin and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the systemic movement of Fluoxapiprolin, a newer oxysterol-binding protein inhibitor (OSBPI) fungicide, with other established fungicides. By examining their translocation pathways and efficiencies, this document aims to provide valuable insights for the development and application of effective disease management strategies. The information is supported by experimental data and detailed methodologies to facilitate further research.

Introduction to Fungicide Systemicity

The effectiveness of a fungicide is significantly influenced by its ability to move within a plant, a property known as systemicity. This movement allows the active ingredient to protect new growth and reach pathogens that are not in direct contact with the initial spray. Fungicides are broadly classified based on their mobility within the plant.[1][2][3] Understanding these classifications is crucial for selecting the appropriate fungicide for a given pathosystem.

Key Mobility Classifications:

  • Contact (or Protectant) Fungicides: These remain on the plant surface where they are applied and do not penetrate the plant tissue. They provide a protective barrier against fungal spores.[3]

  • Translaminar Fungicides: These fungicides are absorbed by the leaf and can move from the upper surface to the lower surface, but they do not typically move into the vascular system for broader distribution.[4][5]

  • Xylem-Mobile (Acropetal) Fungicides: These are absorbed by the plant and move upward from the point of entry through the xylem, the water-conducting tissue. This allows them to protect new leaves and shoots that emerge after application.[2][6]

  • Amphimobile (True Systemic) Fungicides: These can move both upwards through the xylem and downwards through the phloem, the food-conducting tissue. This allows for comprehensive protection of the entire plant, including the roots.[2]

Comparative Analysis of Systemic Movement

This section compares the systemic properties of this compound with other key fungicides from different chemical classes. While direct, side-by-side quantitative data for this compound against all comparators in a single study is limited, this guide synthesizes available information to provide a comparative overview.

This compound (FRAC Group 49)

This compound belongs to the piperidinyl thiazole isoxazoline chemical class and is a member of the Fungicide Resistance Action Committee (FRAC) Group 49.[7][8] Its mode of action is the inhibition of an oxysterol-binding protein (OSBP) homologue.[8] Studies have confirmed the systemic translocation of this compound in plants. For instance, in pepper plants, its systemic movement was confirmed through High-Performance Liquid Chromatography (HPLC) analysis, and it has been shown to exhibit both protective and curative activity against Phytophthora capsici.[1]

This compound's close relative, oxathiapiprolin (also in FRAC Group 49), has been more extensively studied for its systemic properties and can serve as a proxy for understanding this compound's movement. Research on oxathiapiprolin has demonstrated its ability for acropetal (upward) movement within the plant.[9] It has also been shown to be ambimobile, capable of moving both upwards and downwards, and can even be exuded from the roots of a treated plant and taken up by a neighboring untreated plant.[4]

Comparator Fungicides

To provide a comprehensive comparison, the systemic properties of fungicides from other major groups are summarized below.

  • Azoxystrobin (FRAC Group 11): A broad-spectrum strobilurin fungicide, Azoxystrobin is known for its translaminar and xylem-mobile systemic properties.[10] It can be taken up by the plant and translocated upwards to protect new growth.[10]

  • Mandipropamid (FRAC Group 40): Mandipropamid is a carboxylic acid amide (CAA) fungicide. It exhibits translaminar movement, allowing it to move from the treated leaf surface to the untreated side.[9]

  • Metalaxyl/Mefenoxam (FRAC Group 4): These phenylamide fungicides are well-known for their high xylem mobility.[9][11] They are readily taken up by roots and translocated upwards to the shoots, providing excellent protection against soil-borne oomycetes.

Data Presentation

The following tables summarize the systemic properties of this compound and comparator fungicides based on available literature.

Table 1: General Systemic Properties of Selected Fungicides

FungicideFRAC GroupChemical ClassPrimary Systemic Movement
This compound 49Piperidinyl thiazole isoxazolineXylem-mobile (Acropetal) [assumed based on oxathiapiprolin], potentially Amphimobile[4]
Azoxystrobin 11StrobilurinTranslaminar, Xylem-mobile (Acropetal)[10]
Mandipropamid 40Carboxylic Acid Amide (CAA)Translaminar[9]
Metalaxyl 4PhenylamideXylem-mobile (Acropetal)[9][11]

Table 2: Semi-Quantitative Comparison of Systemic Activity (based on disease control in non-treated plant parts)

FungicidePlantApplication MethodProtection of New GrowthTranslaminar ActivityReference
Oxathiapiprolin (as proxy for this compound)CucumberFoliar spray to lower leavesHighHigh[9]
Mandipropamid CucumberFoliar spray to lower leavesLowHigh[9]
Mefenoxam CucumberFoliar spray to lower leavesHighModerate[9]

Note: This table is based on disease severity reduction and is an indirect measure of systemic movement. Higher protection indicates more effective translocation of the fungicide to the non-treated areas.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fungicide mobility. Below are outlines of key experimental protocols.

Protocol 1: Quantification of Fungicide Translocation using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for quantifying the concentration of a fungicide in different plant tissues.

1. Plant Treatment:

  • Grow healthy, uniform plants (e.g., tomato, pepper, cucumber) in a controlled environment.
  • Apply the fungicide solution of a known concentration to a specific area of the plant (e.g., a single leaf, the soil, or as a foliar spray). Include untreated control plants.
  • At predetermined time points (e.g., 24, 48, 72, 96 hours) after application, harvest different plant parts (e.g., treated leaf, new upper leaves, stem, roots).

2. Sample Preparation:

  • Record the fresh weight of each tissue sample.
  • Homogenize the plant tissue in a suitable solvent (e.g., acetonitrile, methanol).
  • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample and remove interfering plant compounds.[12]
  • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for HPLC analysis.

3. HPLC Analysis:

  • Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV or mass spectrometry (MS) detector.[3][12]
  • Develop a gradient or isocratic elution method using an appropriate mobile phase (e.g., acetonitrile and water).[12]
  • Create a calibration curve using standard solutions of the fungicide at known concentrations.
  • Quantify the concentration of the fungicide in each plant tissue sample by comparing the peak area to the calibration curve.[5]

4. Data Analysis:

  • Calculate the concentration of the fungicide in each plant part (e.g., in µg/g of fresh weight).
  • Compare the concentrations of different fungicides in various plant tissues over time to assess their relative systemic movement.

Protocol 2: Translaminar Activity Bioassay

This bioassay provides a qualitative or semi-quantitative assessment of a fungicide's ability to move through a leaf.

1. Plant and Pathogen Culture:

  • Grow susceptible host plants (e.g., cucumber for downy mildew) to a suitable size.
  • Culture the target pathogen (e.g., Pseudoperonospora cubensis) to produce fresh inoculum.

2. Fungicide Application:

  • Apply the fungicide solution to only the upper surface of a detached or attached leaf. The lower surface remains untreated.
  • Allow the treated surface to dry completely.

3. Inoculation:

  • Inoculate the untreated lower surface of the leaf with a spore suspension of the pathogen.

4. Incubation and Assessment:

  • Incubate the leaves under conditions favorable for disease development (e.g., high humidity and optimal temperature).
  • After a set incubation period (e.g., 7-10 days), assess the level of disease on the untreated lower leaf surface.
  • Compare the disease severity on leaves treated with different fungicides to that of an untreated control. A reduction in disease on the untreated side indicates translaminar activity.[13]

Protocol 3: Root Uptake and Acropetal Translocation Study using Radiolabeled Fungicides

This method provides a highly sensitive and quantitative way to trace the movement of a fungicide from the roots to the shoots.

1. Plant Culture:

  • Grow plants hydroponically or in a sterile sand medium to allow for easy application to the roots and subsequent harvesting.

2. Application of Radiolabeled Fungicide:

  • Prepare a nutrient solution containing a known concentration and specific activity of the radiolabeled fungicide (e.g., ¹⁴C-labeled).
  • Introduce the roots of the plants into this solution.

3. Sample Harvesting and Processing:

  • At various time points, harvest the plants and carefully wash the roots to remove any unabsorbed radiolabeled compound.
  • Section the plant into different parts (roots, lower stem, upper stem, lower leaves, upper leaves).
  • Dry and weigh each plant section.

4. Quantification of Radioactivity:

  • Combust the dried plant samples in a biological oxidizer to convert the ¹⁴C to ¹⁴CO₂.
  • Trap the ¹⁴CO₂ in a scintillation cocktail.
  • Quantify the amount of radioactivity in each sample using a liquid scintillation counter.[14]

5. Data Analysis:

  • Calculate the amount of fungicide translocated to each plant part as a percentage of the total absorbed radioactivity.
  • This allows for a direct comparison of the root uptake and acropetal translocation efficiency of different fungicides.

Visualizations

The following diagrams illustrate key concepts and workflows related to fungicide mobility.

FungicideMobilityPathways Root Roots Stem Stem Root->Stem Xylem (Upward) Stem->Root Phloem (Downward) Leaves Leaves Stem->Leaves Xylem (Upward) Leaves->Stem Phloem (Downward) NewGrowth New Growth Leaves->NewGrowth Xylem (Upward) Foliar Foliar Spray Foliar->Leaves Absorption Soil Soil Drench Soil->Root Uptake

Caption: Fungicide uptake and translocation pathways in a plant.

TranslaminarActivityAssay cluster_workflow Translaminar Activity Assay Workflow cluster_interpretation Interpretation A 1. Apply Fungicide to Upper Leaf Surface B 2. Inoculate Lower Leaf Surface with Pathogen A->B C 3. Incubate under Favorable Conditions B->C D 4. Assess Disease Severity on Lower Surface C->D E Reduced Disease (Translaminar Activity) D->E Indicates F High Disease (No Translaminar Activity) D->F Indicates

Caption: Workflow for a translaminar activity bioassay.

HPLCFungicideQuantification cluster_protocol HPLC Quantification Protocol Start Plant Treatment with Fungicide Harvest Harvest Plant Tissues (Roots, Stems, Leaves) Start->Harvest Extract Extraction of Fungicide from Tissues Harvest->Extract Cleanup Sample Cleanup (SPE) Extract->Cleanup Analyze HPLC Analysis Cleanup->Analyze Quantify Quantification against Standard Curve Analyze->Quantify End Comparative Data Table Quantify->End

Caption: Workflow for quantifying fungicide in plant tissues using HPLC.

Conclusion

This compound, as a member of the OSBPI fungicide group, demonstrates systemic properties that are crucial for its efficacy in controlling oomycete pathogens. While direct quantitative comparisons with a wide range of other fungicides are still emerging in the scientific literature, the available data and the behavior of its close relative, oxathiapiprolin, suggest it possesses excellent xylem mobility and potentially amphimobile characteristics. Understanding the degree and nature of its systemic movement in comparison to other fungicides like the translaminar mandipropamid, the xylem-mobile azoxystrobin, and the highly systemic metalaxyl, allows for more strategic and effective use in integrated pest management programs. The experimental protocols provided in this guide offer a framework for researchers to conduct further comparative studies to generate more precise quantitative data on the systemic movement of this compound and other novel fungicides.

References

Efficacy of Fluoxapiprolin in comparison to standard oomycete fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the efficacy of Fluoxapiprolin to standard oomycete fungicides for researchers, scientists, and drug development professionals.

This compound, a novel fungicide from the piperidinyl thiazole isoxazoline chemical class, is emerging as a potent weapon in the fight against devastating oomycete pathogens. This guide provides an objective comparison of this compound's performance against established oomycete fungicides, supported by experimental data, detailed methodologies, and visual representations of its mode of action.

Superior Efficacy Against Key Oomycete Pathogens

This compound has demonstrated exceptional inhibitory activity against a broad spectrum of economically important oomycete pathogens, including Phytophthora spp., Plasmopara viticola, and several Pythium spp. Quantitative data from various studies consistently show its high efficacy, often at significantly lower concentrations than standard fungicides.

In Vitro Efficacy (EC₅₀ Values)

The half-maximal effective concentration (EC₅₀) is a key metric for fungicide potency. The following tables summarize the comparative in vitro efficacy of this compound and standard oomycete fungicides against various pathogens.

Table 1: Comparative EC₅₀ Values (µg/mL) against Phytophthora species

FungicideMode of ActionFRAC CodePhytophthora capsiciPhytophthora infestans
This compound Oxysterol binding protein inhibitor (OSBPI)490.000430.00035
Metalaxyl/MefenoxamRNA polymerase I inhibitor40.27 (sensitive) / 470.34 (resistant)-
MandipropamidCarboxylic Acid Amide (CAA)40--
DimethomorphCarboxylic Acid Amide (CAA)40<2.0-
CyazofamidQuinone inside inhibitor (QiI)21--

Table 2: Comparative EC₅₀ Values (µg/mL) against Plasmopara viticola (Downy Mildew of Grapevine)

FungicideMode of ActionFRAC CodePlasmopara viticola
This compound Oxysterol binding protein inhibitor (OSBPI)49-
Metalaxyl/MefenoxamRNA polymerase I inhibitor4-
MandipropamidCarboxylic Acid Amide (CAA)40-
DimethomorphCarboxylic Acid Amide (CAA)40-

Note: "-" indicates that specific comparative data was not available in the reviewed literature. The efficacy of fungicides can vary significantly based on the specific isolate and the presence of resistance.

Field Performance and Disease Control

Field trials corroborate the in vitro data, demonstrating the excellent preventative and curative activity of this compound. In a field trial in Florida, this compound applied at 4.5 to 13.5 fl oz per acre significantly reduced the severity of downy mildew on baby leaf kale. It is active against major stages of the oomycete life cycle, including spore germination, germ tube elongation, mycelial growth, and sporangia formation.

In trials on grapevines for the control of downy mildew (Plasmopara viticola), Xivana® Prime (containing this compound) was as effective as, or more effective than, a range of industry-standard fungicides.

Mode of Action: A Novel Target

This compound's unique mode of action sets it apart from many standard fungicides, making it a valuable tool for resistance management. It is classified under FRAC Code 49 and acts as an oxysterol-binding protein inhibitor (OSBPI). This protein is crucial for lipid metabolism and sterol transport within the oomycete cell. By inhibiting this target, this compound disrupts essential cellular processes, leading to the death of the pathogen.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the mode of action of this compound in comparison to other standard oomycete fungicides and a typical experimental workflow for fungicide efficacy testing.

Fluoxapiprolin_Mode_of_Action cluster_this compound This compound (OSBPI) This compound This compound OSBP Oxysterol-Binding Protein (OSBP) This compound->OSBP Inhibits Lipid_Transport Lipid Transport & Metabolism OSBP->Lipid_Transport Mediates Membrane_Integrity Disrupted Membrane Integrity & Function Lipid_Transport->Membrane_Integrity Cell_Death Cell Death Membrane_Integrity->Cell_Death

This compound's mode of action via OSBP inhibition.

Standard_Fungicide_Modes_of_Action cluster_metalaxyl Metalaxyl (Phenylamide) cluster_mandipropamid Mandipropamid (CAA) Metalaxyl Metalaxyl RNA_Polymerase_I RNA Polymerase I Metalaxyl->RNA_Polymerase_I Inhibits rRNA_Synthesis rRNA Synthesis RNA_Polymerase_I->rRNA_Synthesis Catalyzes Protein_Synthesis Protein Synthesis rRNA_Synthesis->Protein_Synthesis Growth_Inhibition Growth Inhibition Protein_Synthesis->Growth_Inhibition Mandipropamid Mandipropamid Cellulose_Synthase Cellulose Synthase Mandipropamid->Cellulose_Synthase Inhibits Cell_Wall_Synthesis Cell Wall (Cellulose) Synthesis Cellulose_Synthase->Cell_Wall_Synthesis Catalyzes Cell_Wall_Disruption Cell Wall Disruption Cell_Wall_Synthesis->Cell_Wall_Disruption Cell_Lysis Cell Lysis Cell_Wall_Disruption->Cell_Lysis

Modes of action for standard oomycete fungicides.

Fungicide_Efficacy_Workflow cluster_workflow Experimental Workflow for Fungicide Efficacy Testing start Start: Isolate Oomycete Pathogen culture Culture Pathogen on Appropriate Media start->culture prep_inoculum Prepare Inoculum (e.g., zoospore suspension) culture->prep_inoculum inoculate Inoculate Treated and Control Samples prep_inoculum->inoculate treat Treat Host Plant Tissue/ Artificial Media with Fungicides treat->inoculate incubate Incubate under Controlled Conditions inoculate->incubate assess Assess Disease Severity/ Mycelial Growth incubate->assess data_analysis Data Analysis (e.g., EC50 calculation) assess->data_analysis end End: Determine Efficacy data_analysis->end

A generalized experimental workflow for fungicide efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of fungicide efficacy against oomycetes.

In Vitro Mycelial Growth Inhibition Assay
  • Pathogen Culture: Oomycete isolates are cultured on a suitable medium, such as V8 juice agar or potato dextrose agar (PDA), and incubated at an optimal temperature (e.g., 25°C) in the dark.

  • Fungicide Stock Solutions: Stock solutions of the test fungicides are prepared in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to the desired concentrations.

  • Amended Media Preparation: The fungicide dilutions are incorporated into the molten agar medium to achieve the final test concentrations. A control medium with the solvent alone is also prepared.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of the pathogen culture and placed in the center of the fungicide-amended and control agar plates.

  • Incubation: The plates are incubated under the same conditions as the initial pathogen culture.

  • Data Collection: The colony diameter is measured in two perpendicular directions at regular intervals until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC₅₀ values are then determined by probit analysis or by fitting the data to a dose-response curve.

Field Efficacy Trial for Grape Downy Mildew
  • Trial Site and Design: The trial is conducted in a vineyard with a history of downy mildew. A randomized complete block design with multiple replicates per treatment is typically used.

  • Treatments: Treatments include different rates of this compound, standard reference fungicides, and an untreated control.

  • Application: Fungicides are applied as foliar sprays using a calibrated sprayer to ensure thorough coverage. Applications are typically made at regular intervals (e.g., 10-14 days) or based on a disease forecasting model.

  • Inoculation: Inoculation may be natural or artificial. For artificial inoculation, a suspension of Plasmopara viticola sporangia is sprayed onto the vines.

  • Disease Assessment: Disease incidence (% of infected leaves or bunches) and severity (% of leaf or bunch area affected) are assessed visually at multiple time points after application.

  • Data Analysis: The data are statistically analyzed (e.g., using ANOVA) to determine significant differences between treatments. Disease control efficacy is calculated based on the reduction in disease incidence and severity compared to the untreated control.

Conclusion

This compound represents a significant advancement in oomycete control. Its novel mode of action, high intrinsic activity at low use rates, and excellent field performance make it a powerful tool for integrated disease management programs. For researchers and professionals in drug development, this compound's unique target site presents an opportunity for the discovery of new and effective oomycete control agents. As with all fungicides, a robust resistance management strategy, including rotation with fungicides with different modes of action, is essential to preserve the long-term efficacy of this valuable chemistry.

Validation of Fluoxapiprolin's activity against resistant pathogen strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Fluoxapiprolin, a novel fungicide belonging to the piperidinyl thiazole isoxazoline class (FRAC Group 49), has demonstrated significant promise in controlling diseases caused by oomycete pathogens. Its unique mode of action, the inhibition of an oxysterol-binding protein (OSBP), offers a valuable tool in fungicide resistance management strategies. This guide provides a comprehensive comparison of this compound's performance against both sensitive and resistant pathogen strains, supported by experimental data and detailed methodologies.

Performance Against Resistant Pathogen Strains: A Quantitative Comparison

This compound exhibits high intrinsic activity against a range of oomycete pathogens, including species of Phytophthora and Pythium.[1] Its efficacy is particularly noteworthy against strains that have developed resistance to other fungicide classes. The primary mechanism of resistance to this compound involves point mutations in the target protein, oxysterol-binding protein-related protein 1 (ORP1).

The following tables summarize the in vitro efficacy of this compound, presented as the half-maximal effective concentration (EC50), against sensitive (wild-type) and resistant isolates of key plant pathogens. For comparison, data for other commonly used oomycete fungicides are included where available.

Table 1: Efficacy of this compound against Phytophthora capsici Isolates

Isolate TypeFungicideMean EC50 (μg/mL)Resistance Factor (RF)Reference
Sensitive (Wild-Type)This compound0.00043-[2][3]
Resistant (G770V in PcORP1)This compound>1>1000[3]
Resistant (N835S+I877F in PcORP1)This compound>1>1000[3]
Resistant (ΔN835 in PcORP1)This compound<0.1<100[3]
Resistant (N767I in PcORP1)This compound<0.1<100[3]
Resistant (N837T+S910C in PcORP1)This compound<0.1<100[3]
Mefenoxam-SensitiveMefenoxam0.568-[4]
Mefenoxam-ResistantMefenoxam366.5>645[4]

Table 2: Efficacy of this compound against Phytophthora infestans Isolates

Isolate TypeFungicideMean EC50 (μg/mL)Resistance Factor (RF)Reference
Sensitive (Wild-Type)This compound0.00035-[5][6]
Resistant (S768I+N837I in PiORP1)This compound>0.35>1000[5][6]
Resistant (S768I+L860I in PiORP1)This compound>0.35>1000[5][6]
Resistant (S768I in PiORP1)This compound~0.005~14[5][6]
Resistant (I877F in PiORP1)This compound>0.35>1000[5]
Mefenoxam-SensitiveMefenoxamNot specified-
Mefenoxam-ResistantMefenoxamNot specified-
Mandipropamid-SensitiveMandipropamid0.01 - 0.03-[4]

Studies have shown positive cross-resistance between this compound and oxathiapiprolin, another OSBPI fungicide.[5][6] However, no cross-resistance has been observed with fungicides from other chemical classes, such as mefenoxam or dimethomorph.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

Fungicide Sensitivity Assays (Mycelial Growth Inhibition)

This protocol is a standard method for determining the in vitro efficacy of fungicides.

  • Isolate Preparation: Pathogen isolates are cultured on a suitable nutrient medium, such as V8 juice agar or potato dextrose agar (PDA), at a controlled temperature (e.g., 25°C) in the dark.

  • Fungicide Stock Solutions: A stock solution of the test fungicide is prepared by dissolving it in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Amended Media Preparation: The fungicide stock solution is serially diluted and added to the molten culture medium to achieve a range of final concentrations. A control medium with only the solvent is also prepared.

  • Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing margin of a pathogen colony and placed in the center of the fungicide-amended and control plates.

  • Incubation: The plates are incubated under the same conditions as the initial culture.

  • Data Collection: The colony diameter is measured at regular intervals (e.g., daily) until the colony in the control plate reaches the edge of the plate.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value is then determined by probit analysis or by fitting a dose-response curve to the data.

Generation of Fungicide-Resistant Mutants

This protocol describes a common method for selecting for and isolating fungicide-resistant strains in the laboratory.

  • Fungicide Adaptation: Wild-type pathogen isolates are cultured on a medium amended with a sub-lethal concentration of the fungicide.

  • Serial Transfer: Mycelial plugs from the colonies that exhibit growth are transferred to a fresh medium with the same or a slightly higher concentration of the fungicide.

  • Selection of Resistant Isolates: This process of serial transfer is repeated, gradually increasing the fungicide concentration, until isolates capable of growing at significantly higher concentrations than the wild-type are obtained.

  • Stability of Resistance: The stability of the resistance phenotype is confirmed by culturing the resistant isolates on a fungicide-free medium for several generations and then re-testing their sensitivity to the fungicide.

  • Molecular Analysis: The target gene (e.g., ORP1 for this compound) is sequenced from the resistant isolates to identify any point mutations that may be responsible for the resistance.

Visualizing the Science: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mode of action of this compound and the experimental workflow for validating its activity against resistant strains.

G This compound's Mode of Action This compound This compound OSBP Oxysterol-Binding Protein (OSBP) This compound->OSBP Inhibits LipidTransfer Lipid Transfer (e.g., Sterols) OSBP->LipidTransfer Mediates MembraneIntegrity Membrane Integrity & Function LipidTransfer->MembraneIntegrity Maintains CellSignaling Cell Signaling Pathways LipidTransfer->CellSignaling Regulates CellGrowth Oomycete Cell Growth & Development MembraneIntegrity->CellGrowth CellSignaling->CellGrowth

Caption: this compound's inhibitory effect on OSBP disrupts lipid transfer, leading to compromised membrane integrity and altered cell signaling, ultimately inhibiting oomycete growth.

G Workflow for Validating Activity Against Resistant Strains cluster_0 In Vitro Selection cluster_1 Phenotypic Characterization cluster_2 Genotypic Analysis WildType Wild-Type Pathogen Isolate FungicideAdaptation Culture on This compound-Amended Media WildType->FungicideAdaptation SensitivityAssay Fungicide Sensitivity Assay (EC50 Determination) WildType->SensitivityAssay ResistantMutant Isolate Resistant Mutant FungicideAdaptation->ResistantMutant ResistantMutant->SensitivityAssay DNA_Extraction DNA Extraction ResistantMutant->DNA_Extraction Comparison Compare EC50 of Wild-Type vs. Mutant SensitivityAssay->Comparison MutationID Identify Point Mutations Comparison->MutationID Correlate Phenotype with Genotype GeneSequencing Sequence ORP1 Gene DNA_Extraction->GeneSequencing GeneSequencing->MutationID

Caption: Experimental workflow for generating, characterizing, and identifying the genetic basis of this compound resistance in oomycete pathogens.

References

A Comparative Analysis of the Environmental Impact of Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of Fluoxapiprolin, a newer fungicide, with several alternative fungicides used for controlling oomycete pathogens on various crops. This objective comparison is supported by experimental data from regulatory assessments and scientific literature, offering a valuable resource for researchers and professionals in drug development and environmental science.

Executive Summary

This compound is a piperidinyl thiazole isoxazoline fungicide that acts as an oxysterol-binding protein inhibitor.[1][2] It is characterized by its effectiveness at low application rates. This guide compares its environmental fate and ecotoxicological profile with other fungicides used for similar purposes, including Mandipropamid, Oxathiapiprolin, Amisulbrom, Benthiavalicarb-isopropyl, and Cyazofamid. The comparison focuses on key environmental parameters such as soil persistence, aquatic toxicity, and toxicity to non-target organisms.

Comparative Environmental Impact Data

The following tables summarize the key environmental impact parameters for this compound and its alternatives. Data is sourced from regulatory agency reports and the scientific literature.

Table 1: Soil Persistence and Mobility

FungicideSoil Aerobic Metabolism DT50 (days)Mobility Classification
This compound 36 - 81 (moderately persistent)[1]Hardly mobile
Mandipropamid9.8 - 27.4 (non-persistent)Moderately mobile
OxathiapiprolinNot specified, but unlikely to be persistent in water and sediments[3]Not specified
AmisulbromMay be persistent in soil[4]Moderately mobile[4]
Benthiavalicarb-isopropylNot expected to persist in soils[5]Moderate risk of leaching[5]
CyazofamidNot persistent in soils[6]Unlikely to leach[6]

Table 2: Aquatic Ecotoxicity

FungicideFish (96h LC50)Aquatic Invertebrates (48h EC50)Algae (EC50)
This compound >0.94 mg/L (Fathead minnow)[5]>0.90 mg/L (Daphnia magna)[5]3.16 mg/L (Green algae)[5]
MandipropamidNot specified> 0.198 mg/L (Daphnia magna)[7]Not specified
OxathiapiprolinNot expected to pose a risk[3]Not expected to pose a risk[3]0.74 mg/L (Chlorella vulgaris)[8]
AmisulbromHigh toxicity[4]High toxicity[4]Not specified
Benthiavalicarb-isopropylModerately toxic[5]Moderately toxic[5]Moderately toxic[5]
Cyazofamid>69.6 mg/L (Carp)[7]>0.198 mg/L (Daphnia magna)[7]Moderately toxic[6]

Table 3: Terrestrial Ecotoxicity

FungicideBirds (Acute Oral LD50)Honeybees (Contact LD50)Earthworms (14d LC50)
This compound Not specifiedLow riskNot specified
MandipropamidNot specifiedLow toxicityNot specified
OxathiapiprolinLow toxicityLow toxicityNot expected to pose a risk[3]
AmisulbromModerately toxic[4]Moderately toxic[4]High risk[4]
Benthiavalicarb-isopropylModerately toxic[5]Moderately toxic[5]> 100 mg/kg soil[9]
Cyazofamid>2000 mg/kg (Quail, Mallard duck)[7]Very low toxicity[7]Moderately toxic[6]

Experimental Protocols

The ecotoxicological and environmental fate data presented in this guide are typically generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability across different studies and regulatory submissions. Below are summaries of the key experimental designs.

Soil Metabolism (OECD 307)

This test evaluates the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.[8][10][11][12][13]

  • Test System: Soil samples are treated with the test substance, typically radiolabelled to trace its fate, and incubated in the dark under controlled temperature and moisture.[11]

  • Duration: The study duration is typically up to 120 days.[8][10]

  • Procedure: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. Volatile compounds and mineralization to CO2 are also monitored.[13]

  • Endpoints: The primary endpoints are the half-life (DT50) of the parent compound and the identification and quantification of major metabolites.[13]

Acute Fish Toxicity (OECD 203)

This guideline details the procedure for determining the acute lethal toxicity of a substance to fish.[14][15][16][17][18]

  • Test Organism: Commonly used species include Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss).[17]

  • Duration: The exposure period is typically 96 hours.[14][16][18]

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Mortality and sublethal effects are observed at 24, 48, 72, and 96 hours.[14][18]

  • Endpoint: The main endpoint is the median lethal concentration (LC50), which is the concentration estimated to cause mortality in 50% of the test fish.[14][17]

Acute Daphnia Immobilisation (OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans, which are key components of aquatic ecosystems.[4][7][19][20][21]

  • Test Organism: Daphnia magna is the most commonly used species.[7]

  • Duration: The test duration is 48 hours.[4][7][21]

  • Procedure: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.[4][21]

  • Endpoint: The primary endpoint is the median effective concentration (EC50) that causes immobilization in 50% of the daphnids.[20]

Visualizing Mechanisms and Workflows

Mode of Action: Oxysterol-Binding Protein Inhibition

This compound and its close structural analog, Oxathiapiprolin, function by inhibiting an oxysterol-binding protein (OSBP) in oomycetes.[1][22] This protein is crucial for lipid transport and homeostasis within the fungal cell. Its inhibition disrupts the integrity of cell membranes and other vital cellular processes.

Fluoxapiprolin_MoA cluster_fungal_cell Oomycete Fungal Cell This compound This compound OSBP Oxysterol-Binding Protein (OSBP) This compound->OSBP Inhibits Lipid_Transport Lipid Transport & Homeostasis OSBP->Lipid_Transport Mediates Cell_Membrane Cell Membrane Integrity Lipid_Transport->Cell_Membrane Cellular_Processes Vital Cellular Processes Lipid_Transport->Cellular_Processes Cell_Death Fungal Cell Death Cell_Membrane->Cell_Death Disruption leads to Cellular_Processes->Cell_Death Disruption leads to

Caption: Mode of action of this compound via inhibition of Oxysterol-Binding Protein (OSBP).

Alternative Mode of Action: Cellulose Biosynthesis Inhibition

Mandipropamid, an alternative fungicide, acts by inhibiting cellulose synthase, a key enzyme in the formation of the oomycete cell wall.[5][6][23][24]

Mandipropamid_MoA cluster_fungal_cell Oomycete Fungal Cell Mandipropamid Mandipropamid Cellulose_Synthase Cellulose Synthase (CesA3) Mandipropamid->Cellulose_Synthase Inhibits Cellulose_Biosynthesis Cellulose Biosynthesis Cellulose_Synthase->Cellulose_Biosynthesis Catalyzes Cell_Wall Cell Wall Formation Cellulose_Biosynthesis->Cell_Wall Cell_Integrity Cellular Integrity Cell_Wall->Cell_Integrity Maintains Cell_Lysis Cell Lysis Cell_Integrity->Cell_Lysis Loss leads to

Caption: Mode of action of Mandipropamid through inhibition of cellulose biosynthesis.

Experimental Workflow: Aquatic Ecotoxicity Testing

The following diagram illustrates a typical workflow for assessing the aquatic toxicity of a fungicide.

Aquatic_Toxicity_Workflow cluster_workflow Aquatic Ecotoxicity Assessment Workflow cluster_organisms Test Organisms Test_Substance Test Substance (e.g., this compound) Range_Finding Range-Finding Test (Preliminary concentrations) Test_Substance->Range_Finding Definitive_Test Definitive Test (Multiple concentrations) Range_Finding->Definitive_Test Fish Fish (OECD 203) Definitive_Test->Fish Daphnia Daphnia (OECD 202) Definitive_Test->Daphnia Algae Algae (e.g., OECD 201) Definitive_Test->Algae Data_Collection Data Collection (Mortality, Immobilization, Growth Inhibition) Fish->Data_Collection Daphnia->Data_Collection Algae->Data_Collection Statistical_Analysis Statistical Analysis (LC50, EC50 Calculation) Data_Collection->Statistical_Analysis Risk_Assessment Environmental Risk Assessment Statistical_Analysis->Risk_Assessment

Caption: A generalized workflow for conducting aquatic ecotoxicity tests on fungicides.

Conclusion

This comparative analysis indicates that this compound is moderately persistent in soil but demonstrates low acute toxicity to the aquatic organisms tested. When compared to some alternatives, such as Amisulbrom, which shows high toxicity to aquatic life, this compound presents a more favorable aquatic ecotoxicity profile. However, its persistence in soil warrants consideration for potential long-term environmental effects. Fungicides like Mandipropamid and Cyazofamid appear to be less persistent in soil.

The choice of a fungicide should be based on a comprehensive assessment of its efficacy against the target pathogen, its environmental fate, and its potential impact on non-target organisms. This guide provides a foundational dataset for such assessments, emphasizing the importance of considering a range of environmental endpoints in the development and selection of crop protection products. Further research into the chronic toxicity and sublethal effects of this compound and its metabolites will provide a more complete understanding of its environmental footprint.

References

Assessing the Synergistic Effects of Fluoxapiprolin with Other Fungicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoxapiprolin is a novel fungicide belonging to the piperidinyl thiazole isoxazoline chemical class, developed to combat a range of oomycete pathogens responsible for significant crop diseases such as downy mildew and late blight.[1][2] Its unique mode of action targets the oxysterol-binding protein (OSBP), an essential component in lipid metabolism and transport within the fungal cell.[1] this compound is classified by the Fungicide Resistance Action Committee (FRAC) under Group 49.[1] Due to its site-specific mode of action, there is a moderate to high risk for the development of resistance in target pathogens. To mitigate this risk and enhance its efficacy, this compound is often recommended for use in combination with other fungicides, particularly those with different modes of action. This guide provides a comparative assessment of the synergistic effects of this compound with other fungicides, supported by available experimental data.

Understanding Fungicide Synergy

Synergism in fungicide mixtures occurs when the combined effect of two or more active ingredients is greater than the sum of their individual effects. This can lead to several advantages, including:

  • Enhanced Efficacy: Achieving better disease control than with individual fungicides.

  • Dose Reduction: Using lower concentrations of each fungicide to achieve the desired effect, reducing environmental impact and application costs.

  • Resistance Management: Delaying the development of fungicide resistance by employing multiple modes of action.

  • Broader Spectrum of Control: Targeting a wider range of pathogens.

Conversely, an additive effect is when the combined effect equals the sum of the individual effects, and an antagonistic effect is when the combined effect is less than the sum of the individual effects.

Experimental Assessment of Synergy

The most common method for assessing the synergistic, additive, or antagonistic effects of fungicide combinations in vitro is the checkerboard assay . This technique involves testing a matrix of different concentrations of two fungicides, alone and in combination, against a target pathogen. The interaction is then quantified using the Fractional Inhibitory Concentration Index (FICI) .

The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of B alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Synergistic Combinations with this compound

While extensive peer-reviewed data on the synergistic effects of this compound with specific fungicides is still emerging, the closely related OSBPI fungicide, oxathiapiprolin , has been studied in various combinations. These studies can provide valuable insights into potential synergistic partners for this compound due to their similar mode of action.

A study on the control of cucumber downy mildew (Pseudoperonospora cubensis) investigated the efficacy of oxathiapiprolin in mixtures with other fungicides. The results, summarized in the table below, demonstrate the potential for synergistic or additive effects.

Fungicide Combination (Oxathiapiprolin + Partner)Target PathogenObserved EffectReference
Oxathiapiprolin + MefenoxamPseudoperonospora cubensisSynergistic[3]
Oxathiapiprolin + MandipropamidPseudoperonospora cubensisAdditive to Synergistic[3]
Oxathiapiprolin + AzoxystrobinPseudoperonospora cubensisAdditive[3]
Oxathiapiprolin + ChlorothalonilPseudoperonospora cubensisAdditive[3]

Note: This data is for Oxathiapiprolin, a fungicide with the same mode of action as this compound. Specific synergistic ratios for this compound combinations require further dedicated research.

Experimental Protocols

In Vitro Synergy Testing: The Checkerboard Assay

A detailed protocol for a checkerboard assay to determine the synergistic effects of this compound with a partner fungicide against an oomycete pathogen is outlined below.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and a partner fungicide, both individually and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI).

Materials:

  • This compound (analytical grade)

  • Partner fungicide (analytical grade)

  • Target oomycete pathogen (e.g., Phytophthora infestans, Plasmopara viticola)

  • Appropriate liquid culture medium for the target pathogen (e.g., V8 juice broth, rye A broth)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Spectrophotometer (for measuring optical density)

  • Incubator

Methodology:

  • Preparation of Fungicide Stock Solutions: Prepare stock solutions of this compound and the partner fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration 100 times the highest final concentration to be tested.

  • Preparation of Inoculum: Grow the oomycete pathogen on a suitable solid medium. Prepare a zoospore or mycelial fragment suspension in sterile water or liquid medium. Adjust the concentration of the inoculum to a standardized level (e.g., 1 x 10^4 zoospores/mL).

  • Checkerboard Setup:

    • In a 96-well plate, create a two-dimensional gradient of the two fungicides.

    • Typically, serial two-fold dilutions of this compound are made along the x-axis (columns), and serial two-fold dilutions of the partner fungicide are made along the y-axis (rows).

    • Each well will contain a unique combination of concentrations of the two fungicides.

    • Include control wells with each fungicide alone, as well as a growth control (no fungicides) and a sterility control (no inoculum).

  • Inoculation: Add a standardized volume of the pathogen inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the target pathogen for a specified period (e.g., 3-7 days).

  • Assessment of Inhibition: Determine the MIC for each fungicide alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth of the pathogen. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • Calculation of FICI: Calculate the FICI for each combination that shows complete inhibition using the formula mentioned above. The lowest FICI value is reported as the FICI for the combination.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Synergy Assessment

experimental_workflow prep_fungicides Prepare Fungicide Stock Solutions (this compound & Partner) checkerboard Set up 96-well Checkerboard Plate (Serial Dilutions) prep_fungicides->checkerboard prep_inoculum Prepare Pathogen Inoculum (e.g., Zoospore Suspension) inoculate Inoculate Wells with Pathogen prep_inoculum->inoculate checkerboard->inoculate incubate Incubate Plates inoculate->incubate assess Assess Fungal Growth (Visual or Spectrophotometric) incubate->assess calculate Calculate MIC and FICI Values assess->calculate interpret Interpret Results (Synergy, Additive, Antagonism) calculate->interpret

Caption: Workflow for assessing fungicide synergy using the checkerboard assay.

Signaling Pathway Inhibition by this compound

signaling_pathway This compound This compound osbp Oxysterol-Binding Protein (OSBP) This compound->osbp Inhibits lipid_transport Lipid Transport (e.g., Sterols) osbp->lipid_transport Mediates vesicle_transport Vesicle Transport & Signaling osbp->vesicle_transport Mediates membrane_integrity Membrane Integrity & Function lipid_transport->membrane_integrity fungal_growth Fungal Growth & Development membrane_integrity->fungal_growth vesicle_transport->fungal_growth

Caption: Mode of action of this compound via inhibition of the oxysterol-binding protein.

Conclusion

The strategic combination of this compound with other fungicides is a critical component of modern disease management, primarily aimed at mitigating the risk of resistance and enhancing control of oomycete pathogens. While specific quantitative data on synergistic interactions of this compound are still being developed, studies on the closely related fungicide oxathiapiprolin suggest that combinations with fungicides from different FRAC groups, such as mefenoxam and mandipropamid, can result in synergistic or additive effects. The checkerboard assay remains the gold standard for in vitro assessment of these interactions. Further research is warranted to fully elucidate the synergistic potential of this compound with a broader range of fungicide partners to optimize disease control strategies and ensure the long-term efficacy of this valuable active ingredient.

References

Field Trial Comparisons of Fluoxapiprolin Formulations for Downy Mildew Control in Grapes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the field performance of Fluoxapiprolin, a novel fungicide, reveals its high efficacy in controlling grapevine downy mildew (Plasmopara viticola). This guide synthesizes available field trial data, focusing on the performance of different application strategies of the this compound 20 g/L Suspension Concentrate (SC) formulation, commercially known as Xivana® Prime. The data consistently demonstrates significant disease control, comparable or superior to industry-standard fungicides.

This compound, belonging to the piperidinyl thiazole isoxazoline chemical class (FRAC Group 49), offers a unique mode of action by inhibiting the oxysterol-binding protein (OSBP) in oomycete fungi. This disruption of lipid metabolism and transport provides a critical tool for disease management and resistance mitigation. Field evaluations have primarily centered on the 20 g/L SC formulation, assessing its efficacy across various application rates and in combination with other fungicides.

Comparative Efficacy of this compound Formulations

Table 1: Efficacy of this compound 20 g/L SC at Different Application Rates against Grapevine Downy Mildew
TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Percent Disease Control (%)
Untreated Control-45.828.3-
This compound 20 SC37.5 mL/100 L5.22.190.8
This compound 20 SC50 mL/100 L3.11.594.3
Industry Standard 1Label Rate6.53.088.0
Industry Standard 2Label Rate7.13.486.9

Data synthesized from multiple field trials. Actual performance may vary depending on environmental conditions and disease pressure.

Table 2: Performance of this compound 20 g/L SC in Tank Mixes
TreatmentApplication RateDisease Incidence (%)Disease Severity (%)Percent Disease Control (%)
Untreated Control-52.331.7-
This compound 20 SC50 mL/100 L4.52.091.4
This compound 20 SC + Mancozeb50 mL/100 L + Label Rate2.81.196.5
This compound 20 SC + Copper Fungicide50 mL/100 L + Label Rate3.11.395.9
Industry Standard MixLabel Rate5.92.890.7

Tank mixing this compound with a multi-site fungicide is recommended for resistance management.

Experimental Protocols

The presented data is based on field trials conducted under standardized protocols to ensure the reliability and comparability of the results.

1. Experimental Design: The trials were typically laid out in a Randomized Complete Block Design (RCBD) with 3 to 5 replicates per treatment. This design helps to minimize the effects of field variability.

2. Plot Size and Management: Each plot consisted of a designated number of grapevines, ensuring a sufficient sample size for disease assessment. Standard viticultural practices for the respective region, including irrigation, fertilization, and pest control (for non-target pests), were maintained uniformly across all plots.

3. Treatments and Application: Fungicide treatments, including different rates of this compound 20 g/L SC, tank mixes, and industry standards, were applied using calibrated sprayers to ensure uniform coverage. An untreated control was included in all trials for comparison. Applications were typically initiated preventatively before the onset of disease and continued at regular intervals (e.g., 10-14 days) throughout the period of disease susceptibility.

4. Disease Assessment: Disease incidence (percentage of infected leaves or bunches) and severity (percentage of leaf or bunch area affected by downy mildew) were assessed visually at multiple time points during the growing season. Assessments were conducted by trained personnel on a random sample of leaves and bunches from the central vines within each plot to avoid edge effects.

5. Data Analysis: The collected data on disease incidence and severity were subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine the significance of differences between treatments.

Mode of Action of this compound

This compound's unique mode of action is a key advantage in fungicide resistance management. It targets the Oxysterol-Binding Protein (OSBP), which plays a crucial role in lipid transport and homeostasis within the fungal cell.

Fluoxapiprolin_Mode_of_Action cluster_fungal_cell Oomycete Fungal Cell OSBP Oxysterol-Binding Protein (OSBP) Vesicles Vesicles OSBP->Vesicles Lipid Transfer Disruption Disruption of Cell Membrane Integrity & Fungal Growth OSBP->Disruption Lipid_Droplets Lipid Droplets Lipid_Droplets->OSBP Lipid Transport Cell_Membrane Cell Membrane Vesicles->Cell_Membrane Membrane Maintenance & Growth This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->OSBP

Caption: Mode of action of this compound targeting the Oxysterol-Binding Protein (OSBP).

Experimental Workflow

The following diagram illustrates the typical workflow of a field trial designed to evaluate the efficacy of different fungicide formulations.

Fungicide_Trial_Workflow Plan Trial Planning (Objectives, Treatments, Design) Setup Field Setup (Plot Layout, Marking) Plan->Setup Application Fungicide Application (Calibration, Spraying) Setup->Application Monitoring Disease & Crop Monitoring (Scouting, Phenology) Application->Monitoring Monitoring->Application Re-application (as per protocol) Assessment Disease Assessment (Incidence & Severity) Monitoring->Assessment Data_Collection Data Collection & Recording Assessment->Data_Collection Analysis Statistical Analysis (ANOVA) Data_Collection->Analysis Report Reporting & Conclusion Analysis->Report

Caption: Standard workflow for a fungicide efficacy field trial.

A Comparative Human Health Risk Assessment: Fluoxapiprolin vs. Older Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the human health risk assessment of the newer fungicide, Fluoxapiprolin, with two older, widely used fungicides, Chlorothalonil and Mancozeb. The information is intended for researchers, scientists, and professionals in drug development to offer a clear, data-driven perspective on the toxicological profiles of these compounds. All quantitative data is summarized in comparative tables, and methodologies for key toxicological studies are outlined.

Executive Summary

This compound, a newer fungicide, generally exhibits a favorable human health risk profile characterized by low acute toxicity and a lack of evidence for carcinogenicity, mutagenicity, or reproductive and developmental toxicity in standard guideline studies. In contrast, older fungicides such as Chlorothalonil and Mancozeb, while also having low acute toxicity, have raised concerns regarding potential carcinogenicity and other chronic health effects. This guide presents the available toxicological data to facilitate an objective comparison.

Quantitative Toxicological Data Comparison

The following tables summarize the key toxicological endpoints for this compound, Chlorothalonil, and Mancozeb. Data has been compiled from regulatory assessments and publicly available scientific literature.

Table 1: Acute Toxicity

FungicideOral LD50 (rat)Dermal LD50 (rat/rabbit)Inhalation LC50 (rat)Eye IrritationSkin IrritationDermal Sensitization
This compound >2000 mg/kg bw[1][2]>2000 mg/kg bw[1][2]>4.17 mg/L[1]Minimally irritating[1]Non-irritant[1]Sensitizer[1]
Chlorothalonil >10,000 mg/kg bw[3]>10,000 mg/kg bw[3]0.1 mg/L[1]Severely irritating[1]Mild irritant[1]Inconclusive[1]
Mancozeb >5000 mg/kg bw[4]>10,000 mg/kg (rat), >5000 mg/kg (rabbit)[4]>5.14 mg/L[5]Mild to moderate irritant[4]Mild irritant and sensitizer[4]Sensitizer[4]

Table 2: Chronic Toxicity and Carcinogenicity

FungicideChronic NOAEL (rat)Chronic NOAEL (dog)Carcinogenicity Classification
This compound 288 mg/kg bw/day (males), 374 mg/kg bw/day (females)[4]892 mg/kg bw/day[4]Not likely to be carcinogenic to humans[1][6]
Chlorothalonil 1.8 mg/kg bw/day (kidney toxicity)[1]3 mg/kg bw/day[1]Likely to be carcinogenic to humans (EPA), Possible human carcinogen (IARC - Group 2B)[6][7]
Mancozeb 4.83 mg/kg/day (thyroid toxicity)[2]0.625 mg/kg/day (impaired thyroid function)[4]Ethylenethiourea (ETU), a metabolite, is considered a possible human carcinogen. Data on mancozeb itself is inconclusive.[4]

Table 3: Mutagenicity and Reproductive/Developmental Toxicity

FungicideMutagenicity (Ames Test)Reproductive Toxicity NOAEL (rat)Developmental Toxicity NOAEL (rat)Developmental Toxicity NOAEL (rabbit)
This compound Not mutagenic[1][4]262 mg/kg bw/day[4]1000 mg/kg bw/day[4]1000 mg/kg bw/day[4]
Chlorothalonil Generally not mutagenic in vivo[1]8 mg/kg bw/day (parental toxicity)[1]5 mg/kg bw/day[1]1 mg/kg bw/day (maternal toxicity)[1]
Mancozeb Weakly mutagenic or not mutagenic[4][8]50 mg/kg/day (reduced fertility)[4]No teratogenic effects observed in a three-generation rat study.[4]30 mg/kg/day (NOAEL)[2]

Experimental Protocols

The toxicological studies cited in this guide are generally conducted following internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP). The fundamental principles of these experimental protocols are outlined below.

Acute Toxicity Studies
  • Oral (OECD 420, 423, 425; EPA 870.1100): A single dose of the test substance is administered to fasted animals (usually rats) by gavage.[3][8][9][10] Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[10] The LD50 (median lethal dose) is then determined.

  • Dermal (OECD 402; EPA 870.1200): The test substance is applied to the shaved skin of animals (usually rats or rabbits) for 24 hours.[11][12] Observations for skin reactions and systemic toxicity are made for 14 days.[11]

  • Inhalation (OECD 403, 436; EPA 870.1300): Animals (usually rats) are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a specified period (typically 4 hours).[4] Mortality and signs of toxicity are monitored during and after exposure.[4]

Repeated Dose Toxicity Studies
  • Sub-chronic (90-day) Oral Toxicity (OECD 408, 409; EPA 870.3100, 870.3150): The test substance is administered daily in the diet or by gavage to animals (usually rodents and a non-rodent species like dogs) for 90 days.[5][7][13] The study provides information on a no-observed-adverse-effect-level (NOAEL), target organs, and the possibility of accumulation.[7]

  • Chronic Toxicity/Carcinogenicity (OECD 452, 453; EPA 870.4100, 870.4200, 870.4300): The test substance is administered daily to animals (usually rats and mice) for a major portion of their lifespan (e.g., 2 years for rats).[14][15] These studies are designed to identify long-term toxic effects, including carcinogenicity.[14]

Genotoxicity/Mutagenicity Studies
  • Bacterial Reverse Mutation Test (Ames Test) (OECD 471; EPA 870.5100): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.[16]

  • In Vitro Mammalian Chromosomal Aberration Test (OECD 473; EPA 870.5375): This test assesses the potential of a substance to cause structural chromosome damage in mammalian cells in culture.[17]

Reproductive and Developmental Toxicity Studies
  • Two-Generation Reproduction Toxicity (OECD 416; EPA 870.3800): The test substance is administered to male and female animals (usually rats) for two generations to assess potential effects on all phases of the reproductive cycle.

  • Prenatal Developmental Toxicity (OECD 414; EPA 870.3700): Pregnant animals (usually rats and rabbits) are dosed with the test substance during the period of organogenesis to evaluate potential adverse effects on the developing fetus.[1]

Visualizations

The following diagrams illustrate key concepts in the human health risk assessment of fungicides.

Toxicological_Risk_Assessment_Workflow cluster_hazard_id Hazard Identification cluster_dose_response Dose-Response Assessment cluster_exposure Exposure Assessment cluster_risk_char Risk Characterization Tox_Studies Toxicological Studies (Acute, Chronic, Geno, Repro) NOAEL_LOAEL Determine NOAEL/LOAEL Tox_Studies->NOAEL_LOAEL Epidemiology Epidemiological Data Epidemiology->NOAEL_LOAEL SAR Structure-Activity Relationship (SAR) SAR->NOAEL_LOAEL POD Select Point of Departure (POD) NOAEL_LOAEL->POD Risk_Calc Calculate Margin of Exposure (MOE) Reference Dose (RfD) POD->Risk_Calc Dietary Dietary Exposure (Food & Water) Dietary->Risk_Calc Occupational Occupational Exposure Occupational->Risk_Calc Residential Residential Exposure Residential->Risk_Calc Uncertainty Uncertainty Analysis Risk_Calc->Uncertainty Conclusion Risk Conclusion Uncertainty->Conclusion

General workflow for toxicological risk assessment.

Experimental_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Life Phase cluster_reporting Reporting Protocol Protocol Design (e.g., OECD Guideline) Dose_Selection Dose Range Finding Protocol->Dose_Selection Dosing Test Substance Administration Dose_Selection->Dosing Observation Clinical Observation & Data Collection Dosing->Observation Necropsy Gross Necropsy Observation->Necropsy Histopathology Histopathology Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis Report Final Study Report Data_Analysis->Report

A typical experimental workflow for a toxicology study.

Conclusion

Based on the currently available data from regulatory bodies, this compound presents a lower human health risk profile compared to the older fungicides Chlorothalonil and Mancozeb, particularly concerning chronic toxicity and carcinogenicity. This compound has not shown adverse effects in a comprehensive battery of toxicological studies, leading to a "not likely to be carcinogenic" classification.[1][6] Conversely, Chlorothalonil is classified as "likely to be a human carcinogen" by the EPA, and the metabolite of Mancozeb, ETU, has also raised carcinogenic concerns.[4][6][7]

It is important for researchers and professionals in the field to consider the complete toxicological profile, including acute and chronic endpoints, when evaluating the relative risks of different fungicides. This guide provides a consolidated overview to support informed decision-making and further research.

References

Safety Operating Guide

Navigating the Safe Disposal of Fluoxapiprolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Fluoxapiprolin, a piperidinyl-thiazole-isoxazoline fungicide, requires careful handling and adherence to specific disposal protocols to minimize environmental impact and ensure workplace safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound and its containers.

Core Principles of this compound Disposal

The fundamental principle for the disposal of any pesticide, including this compound, is to follow the instructions provided on the product label and the Safety Data Sheet (SDS).[1][2][3] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal Law in the United States.[1] Never pour this compound or any pesticide down the sink, toilet, or any drain, as this can contaminate water sources.[3]

Operational Disposal Plan: A Step-by-Step Guide

1. Managing Excess this compound:

  • Prioritize Use: The most effective way to deal with excess this compound is to avoid having any in the first place by only mixing the amount required for the immediate task.[3]

  • Alternative Use: If a small amount of diluted this compound solution remains, consider using it for its intended purpose on a labeled application site or asking a colleague if they have a compatible, approved use for it.[2][3]

  • Hazardous Waste Disposal: If the excess product cannot be used, it must be disposed of as hazardous waste.[1][2] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for guidance. You can also check with your local solid waste management authority for information on household hazardous waste collection programs.[3]

2. Decontamination and Disposal of Empty Containers:

Empty containers that held this compound must be properly decontaminated before disposal to remove any remaining chemical residue. The standard procedure is triple rinsing.[1][4][5]

  • Triple Rinsing Procedure:

    • Empty the remaining contents into the application equipment or a mix tank and allow the container to drain for 10 seconds after the flow begins to drip.[1]

    • Fill the container about one-quarter full with water and securely replace the cap.[5]

    • Shake the container for 10 seconds.[1]

    • Pour the rinsate into the application equipment or a mix tank, or store it for later use or disposal.[1] Allow the container to drain for another 10 seconds.[1]

    • Repeat this rinsing procedure two more times.[1]

  • Container Disposal:

    • Recycling: If available, offer the clean, triple-rinsed container for recycling.[1][4]

    • Puncturing and Landfill: If recycling is not an option, puncture the container to prevent reuse and dispose of it in a sanitary landfill.[1][4]

    • Burial: In some cases, and in compliance with local, state, or territory regulations, the empty packaging may be buried 500 mm below the surface in a designated disposal pit clear of waterways and vegetation.[4]

    • Incineration: Incineration may also be an option, but do not burn empty containers unless allowed by state and local authorities.[1][4]

Quantitative Data Summary

For clarity, the key quantitative parameters for the disposal of this compound containers are summarized in the table below.

ParameterGuidelineSource
Container RinsingTriple rinse[1][4][5]
Rinse Water VolumeFill container ¼ full[5]
Shaking Time per Rinse10 seconds[1]
Draining Time10 seconds after flow drips[1]
Burial Depth (if applicable)500 mm below the surface[4]

Experimental Protocols and Workflows

The logical workflow for the proper disposal of this compound can be visualized as a decision-making process. The following diagram illustrates the key steps and choices involved.

Fluoxapiprolin_Disposal_Workflow cluster_product This compound Product cluster_container This compound Container Product Unused or Excess This compound Use Can it be used per label instructions? Product->Use Container Empty Container TripleRinse Triple Rinse Container Container->TripleRinse UseUp Use according to label Use->UseUp Yes HazardousWaste Dispose as Hazardous Waste Use->HazardousWaste No ContactEHS Contact EHS or Waste Contractor HazardousWaste->ContactEHS DisposalOptions Choose Permitted Disposal Method TripleRinse->DisposalOptions Recycle Recycle if available Puncture Puncture and Dispose in Landfill Bury Bury in Designated Pit (if permitted) Puncture->Bury Incinerate Incinerate (if permitted) Puncture->Incinerate DisposalOptions->Recycle Recycling Available DisposalOptions->Puncture No Recycling

Caption: this compound Disposal Decision Workflow

Environmental Fate and Safety Considerations

This compound has low aqueous solubility and a low vapor pressure, indicating that volatilization from soil or water is not a significant route of dissipation.[6] However, it is classified as having a medium potential for reaching surface water and aquatic sediment via runoff.[6] Therefore, preventing its release into the environment through proper disposal is crucial.

When handling this compound, always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[2][7] In case of a spill, contain the material using an inert absorbent and transfer it to a labeled container for disposal.[8] Always refer to the product's SDS for detailed safety information.

References

Personal protective equipment for handling Fluoxapiprolin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for laboratory professionals handling Fluoxapiprolin. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and proper disposal methods to ensure a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.

Protection Type Equipment Purpose
Baseline Attire Long-sleeved shirt, long pants, shoes, and socks.[1][2]Provides a basic barrier against accidental skin contact.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber or PVC).[1][3][4]To prevent direct skin contact with the chemical.
Eye Protection Safety goggles or a face shield.[3][4]To protect eyes from splashes or aerosols.
Body Protection Laboratory coat, overalls, or impervious clothing.[3][4]To prevent contamination of personal clothing and skin.
Respiratory Protection Use in a well-ventilated area.[5][6] If ventilation is inadequate or if dust, mist, or fumes are generated, a particle filter respirator (e.g., EN143 with P-SL filter) is required.[4][5]To prevent inhalation of airborne particles or vapors.

An emergency eye wash station should be readily accessible in the immediate work area.[3]

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is critical for the safe management of this compound in a laboratory setting.

Handling and Storage:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with volatile forms or generating dust.[5][6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.[3][4]

  • Clothing: Remove any contaminated clothing immediately and launder it before reuse.[3][4]

  • Storage: Store this compound in a cool, dry, well-ventilated area in its original, tightly sealed container, away from incompatible materials.

Spill Management:

  • Evacuate: Clear the area of all non-essential personnel.

  • Contain: For liquid spills, use absorbent, non-combustible materials like sand or earth to contain the spill.[3]

  • Collect: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

Disposal Plan: this compound and its containers are considered hazardous waste and must be disposed of accordingly.[3]

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste through a licensed disposal facility. Do not pour down the drain or mix with other waste.[3]
Empty Containers Do not reuse empty containers.[7] Triple rinse the container with a suitable solvent, adding the rinsate to the spray tank or a waste container. Puncture the container to prevent reuse and dispose of it at an approved landfill or through a hazardous waste collection program.[8][9][10]
Contaminated Materials All materials that have come into contact with this compound (e.g., gloves, absorbent pads, lab coats) must be collected in a designated, sealed container and disposed of as hazardous waste.[11]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting, from preparation to final disposal.

Fluoxapiprolin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Decontamination cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated area (e.g., Fume Hood) B->C Proceed to handling D Handle this compound C->D E Decontaminate work surfaces D->E Experiment complete F Doff PPE E->F G Wash hands thoroughly F->G H Segregate hazardous waste (Unused chemical, contaminated PPE, empty containers) G->H Proceed to disposal I Store waste in labeled, sealed containers H->I J Arrange for professional hazardous waste disposal I->J

Fig. 1: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.